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  • Product: Isoxazolo[4,5-b]pyridin-3(2H)-one
  • CAS: 122019-40-3

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of Isoxazolo[4,5-b]pyridin-3(2H)-one

An In-depth Technical Guide to the Physicochemical Properties of Isoxazolo[4,5-b]pyridin-3(2H)-one Executive Summary The isoxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Isoxazolo[4,5-b]pyridin-3(2H)-one

Executive Summary

The isoxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[1] This guide focuses on a specific member of this family, Isoxazolo[4,5-b]pyridin-3(2H)-one, providing a comprehensive overview of its physicochemical properties, synthetic methodologies, and biological significance. While experimental data on the unsubstituted parent compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and theoretical predictions to offer a robust profile for researchers, scientists, and drug development professionals. We will delve into the structural characteristics, spectroscopic signatures, and chemical reactivity that define this compound class, supported by detailed experimental protocols and an analysis of the causality behind key synthetic choices.

Introduction to the Isoxazolo[4,5-b]pyridine Core

Nitrogen-containing heterocycles are fundamental building blocks in modern drug discovery.[1] Their unique electronic properties, ability to engage in hydrogen bonding, and rigid conformational structures make them ideal for interacting with biological targets. Among these, the fused heterocyclic system of isoxazolo[4,5-b]pyridine has garnered significant interest.

Structural and Electronic Features

The Isoxazolo[4,5-b]pyridin-3(2H)-one structure features the fusion of an isoxazole ring and a pyridine ring. This arrangement results in a planar, aromatic system with a unique distribution of electron density. The pyridine ring acts as an electron-withdrawing group, while the isoxazole ring contributes its own distinct electronic character. The presence of the lactam (amide) functionality in the isoxazole moiety at the 3-position introduces a site for hydrogen bonding and potential tautomerization between the keto (-C(=O)-NH-) and enol (-C(OH)=N-) forms, which can significantly influence its solubility, crystal packing, and receptor-binding interactions.

Significance in Medicinal Chemistry

Derivatives of the isoxazolo[4,5-b]pyridine core are of considerable interest due to their diverse biological activities. They have been investigated for:

  • Anticancer and Antiproliferative Activity: Certain derivatives have shown cytotoxic effects against various tumor cell lines.[1][2]

  • Antibacterial Properties: The scaffold has been explored for the development of new antibacterial agents.[3]

  • Enzyme Inhibition: Notably, some isoxazolo[4,5-b]pyridines have been identified as inhibitors of cytochrome P450 CYP17, an enzyme crucial for the biosynthesis of androgens, making them potential therapeutic agents for prostate cancer.[1][3]

The versatility of this scaffold, coupled with its demonstrated biological efficacy, underscores the importance of a detailed understanding of its fundamental physicochemical properties.

Core Physicochemical Properties

PropertyValue / DescriptionSource / Method
Molecular Formula C₆H₄N₂O₂(Calculated)
Molecular Weight 136.11 g/mol (Calculated)
Appearance Expected to be a solid at room temperature. Analogues are reported as white to off-white or yellow solids/crystals.[4][5][6]
Melting Point Not reported. The related isomer, Oxazolo[4,5-b]pyridin-2(3H)-one, has a melting point of 212-214 °C.[6][7] Derivatives show a wide range of melting points (e.g., 89-90 °C for a carboxylate derivative).[4][6][7]
Solubility Expected to have low solubility in water and non-polar organic solvents, with moderate solubility in polar aprotic solvents like DMSO and DMF, facilitated by the lactam group.(Predicted)
pKa The N-H proton of the lactam is weakly acidic, with an estimated pKa in the range of 8-10, similar to other cyclic amides. The pyridine nitrogen is weakly basic due to the electron-withdrawing nature of the fused ring system.(Predicted)
Tautomerism Exists in keto-enol tautomeric forms. The keto form (pyridin-3(2H)-one) is generally the more stable tautomer.(Predicted)

Synthesis and Characterization

The synthesis of the isoxazolo[4,5-b]pyridine core is a critical aspect of its study, enabling access to derivatives for biological screening and property analysis.

Overview of Synthetic Strategies

Two primary strategies dominate the synthesis of the isoxazolo[4,5-b]pyridine scaffold:[8][9]

  • Annulation of an Isoxazole Ring: This approach starts with a functionalized pyridine derivative, typically a 2-substituted-3-hydroxypyridine or a 2-chloro-3-nitropyridine, and builds the isoxazole ring onto it.[1][10]

  • Annulation of a Pyridine Ring: This strategy begins with a substituted 4-aminoisoxazole and constructs the pyridine ring through condensation reactions with a suitable carbonyl compound, such as a 1,3-dicarbonyl.[2][11]

The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule. The method starting from 2-chloro-3-nitropyridines is particularly efficient for introducing electron-withdrawing groups.[1][10]

G cluster_0 General Synthetic Approaches Start1 Functionalized Pyridine (e.g., 2-chloro-3-nitropyridine) Core Isoxazolo[4,5-b]pyridine Core Start1->Core A: Isoxazole Ring Annulation (Intramolecular Cyclization) Start2 Functionalized Isoxazole (e.g., 4-aminoisoxazole) Start2->Core B: Pyridine Ring Annulation (Friedländer-type Condensation)

Caption: Primary strategies for the synthesis of the isoxazolo[4,5-b]pyridine core.

Detailed Experimental Protocol: Synthesis via Intramolecular Nucleophilic Substitution

The following protocol is adapted from a highly efficient, modern synthesis of an isoxazolo[4,5-b]pyridine derivative, highlighting the causality behind each step.[1][10] This method utilizes an intramolecular aromatic nucleophilic substitution (SₙAr) of a nitro group, a robust and often high-yielding reaction.

Objective: To synthesize an Ethyl 6-substituted-isoxazolo[4,5-b]pyridine-3-carboxylate.

Step 1: Synthesis of the Isonitroso Intermediate

  • Procedure: To a solution of the starting ethyl 2-(2-chloro-6-substituted-3-pyridyl)-3-oxobutanoate (1 mmol) in acetic acid (5 mL), a solution of sodium nitrite (NaNO₂, 1.5 mmol) in water (1 mL) is added dropwise at 0-5 °C. The mixture is stirred for 2 hours at room temperature. The resulting precipitate is filtered, washed with water, and dried.

  • Causality: The reaction with sodium nitrite in an acidic medium generates nitrous acid in situ, which performs an electrophilic attack on the active methylene carbon between the two carbonyl groups. This nitrosation reaction is a classic method for forming an oxime (or isonitroso) group, which is the key precursor for the isoxazole ring.

Step 2: Intramolecular Cyclization

  • Procedure: The dried isonitroso compound (1 mmol) is dissolved in acetonitrile (MeCN, 10 mL). Anhydrous potassium carbonate (K₂CO₃, 2 mmol) is added, and the suspension is stirred vigorously at room temperature overnight. The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated under reduced pressure to yield the crude product.

  • Causality: Potassium carbonate acts as a base, deprotonating the oxime hydroxyl group to form a nucleophilic oximate anion. This anion then attacks the electron-deficient carbon of the pyridine ring that bears the nitro group, displacing it via an intramolecular SₙAr reaction. The presence of the electron-withdrawing nitro group and the chloro substituent activates the pyridine ring for this nucleophilic attack, allowing the reaction to proceed under mild conditions. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the reaction.

Step 3: Purification

  • Procedure: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

  • Causality: Purification is essential to remove any unreacted starting material, base, and byproducts, yielding the final compound with high purity suitable for characterization and further use.

Spectroscopic Characterization

The structural confirmation of Isoxazolo[4,5-b]pyridin-3(2H)-one and its derivatives relies on a combination of spectroscopic techniques. Below are the expected signatures based on data from various analogues.[2][4][5][12]

  • ¹H NMR: The spectrum would show distinct signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts and coupling patterns would be indicative of the substitution pattern. The N-H proton of the lactam would appear as a broad singlet, typically downfield (δ 10-12 ppm), and its signal may be exchangeable with D₂O.

  • ¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The carbonyl carbon of the lactam is a key diagnostic signal, expected to appear significantly downfield (δ > 160 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band between 1650-1750 cm⁻¹ would be characteristic of the C=O stretch of the lactam. A broad band around 3100-3300 cm⁻¹ would correspond to the N-H stretch. C=N and C=C stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. The molecular ion peak [M+H]⁺ would be observed at m/z 137.0349 for the parent compound C₆H₄N₂O₂.

Reactivity and Biological Significance

Chemical Reactivity

The isoxazolo[4,5-b]pyridine core exhibits unique reactivity. One notable transformation is the Boulton–Katritzky rearrangement . This base-promoted rearrangement has been observed in certain derivatives, such as isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which can rearrange into 3-hydroxy-2-(2-aryl[1][3][11]triazol-4-yl)pyridines.[1] This type of rearrangement involves the cleavage and reformation of the heterocyclic ring and provides a pathway to otherwise inaccessible molecular structures. The lactam moiety can also be a handle for further functionalization, for example, through N-alkylation.

Biological Profile and Therapeutic Potential

The therapeutic potential of the isoxazolo[4,5-b]pyridine scaffold is broad, with different substitution patterns leading to distinct biological activities.

G cluster_activities Reported Biological Activities of Derivatives Core Isoxazolo[4,5-b]pyridine Scaffold Anticancer Anticancer & Antiproliferative Core->Anticancer Antibacterial Antibacterial Core->Antibacterial AntiInflammatory Anti-inflammatory Core->AntiInflammatory EnzymeInhibition Enzyme Inhibition (e.g., CYP17) Core->EnzymeInhibition

Caption: Biological activities associated with the isoxazolo[4,5-b]pyridine scaffold.

This structural motif serves as a valid starting point for fragment-based drug design and lead optimization campaigns. The ability to readily synthesize a library of analogues allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity for specific biological targets.

Conclusion

Isoxazolo[4,5-b]pyridin-3(2H)-one is the parent of a functionally rich and biologically significant class of heterocyclic compounds. While direct experimental characterization of this specific molecule is sparse, a comprehensive physicochemical profile can be constructed through analysis of its derivatives and theoretical principles. Its synthesis is achievable through robust and adaptable chemical strategies, and its structure offers unique opportunities for further chemical modification. The proven therapeutic potential of its analogues in oncology and infectious diseases ensures that the isoxazolo[4,5-b]pyridine core will remain an area of active investigation for medicinal chemists and drug development professionals. Future work should focus on the detailed experimental characterization of the parent compound to provide a foundational benchmark for this important heterocyclic system.

References

  • Starosotnikov, A. M., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]

  • Request PDF. (n.d.). Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview). ResearchGate. [Link]

  • ResearchGate. (n.d.). Some examples of biologically active isoxazolo[4,5-b]pyridines with... [Link]

  • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. [Link]

  • Starosotnikov, A. M., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - Supporting Information. Beilstein Journal of Organic Chemistry. [Link]

  • Nikol'skiy, V. V., & Starosotnikov, A. M. (2023). SYNTHESIS OF ISOXAZOLO[4,5-b]PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 59(5), 329-331. [Link]

  • Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica – Drug Research, 72(4), 727-735. [Link]

  • Poręba, K., et al. (2012). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. Adv Clin Exp Med, 21(5), 589-98. [Link]

  • Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica. [Link]

  • NextSDS. (n.d.). Isoxazolo[4,5-b]pyridin-3(2H)-one (9CI) — Chemical Substance Information. [Link]

  • Taha, M. A., et al. (2012). Synthesis and biological evaluation of isoxazolo[4,5-d]pyridazin-4-(5H)-one analogues as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(9), 3201-3206. [Link]

  • Starosotnikov, A. M., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals. [Link]

  • Chepyshev, S. V., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 29(3), 698. [Link]

  • Mac, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 191(1), 19-25. [Link]

  • Chepyshev, S. V., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]

  • American Elements. (n.d.). Isoxazolo[4,5-b]pyridin-3-amine. [Link]

  • Szafrański, K., et al. (2021). Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. Molecules, 26(6), 1601. [Link]

  • Chemspace. (n.d.). 3-Amino-isoxazolo[4,5-b]pyridine. [Link]

Sources

Exploratory

An In-depth Technical Guide to Isoxazolo[4,5-b]pyridin-3(2H)-one (CAS 122019-40-3)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Isoxazolo[4,5-b]pyridin-3(2H)-one, a heterocyclic compound of significant interest in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Isoxazolo[4,5-b]pyridin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, the following sections synthesize foundational knowledge with practical insights, focusing on the causality behind experimental choices and providing self-validating protocols.

Core Molecular Identity and Physicochemical Properties

Isoxazolo[4,5-b]pyridin-3(2H)-one (CAS 122019-40-3) is a fused heterocyclic system where an isoxazole ring is annulated to a pyridine ring. The nomenclature "[4,5-b]" specifies the fusion between the 4 and 5 positions of the isoxazole ring and the 'b' face (the 2 and 3 positions) of the pyridine ring. The "(2H)-one" suffix indicates the presence of a carbonyl group at position 3 of the isoxazole ring, with the tautomeric equilibrium favoring the lactam form, where a hydrogen atom is located on the nitrogen at position 2.

Chemical Structure:

Caption: Chemical structure of Isoxazolo[4,5-b]pyridin-3(2H)-one.

Physicochemical Properties:

PropertyValueSource
CAS Number122019-40-3Letopharm Co., Ltd.[1]
Molecular FormulaC₆H₄N₂O₂Letopharm Co., Ltd.[1]
Molecular Weight136.11 g/mol Calculated
AppearancePredicted: White to off-white solid---
SolubilityPredicted: Soluble in DMSO and other polar organic solvents---
pKaPredicted: Weakly acidic due to the N-H proton---

Synthesis and Mechanistic Considerations

The synthesis of the isoxazolo[4,5-b]pyridine core can be broadly categorized into two primary strategies: annulation of an isoxazole ring onto a pre-existing pyridine core, or the construction of the pyridine ring from a functionalized isoxazole precursor.[2] For the specific synthesis of Isoxazolo[4,5-b]pyridin-3(2H)-one, a logical and efficient approach involves the cyclization of a suitably substituted 2-aminopyridine derivative.

A particularly effective method is based on the intramolecular nucleophilic substitution of a nitro group in 2-chloro-3-nitropyridines.[1][2] This method offers the advantages of readily available starting materials, mild reaction conditions, and high yields.

Synthetic Workflow:

G start 2-Chloro-3-nitropyridine step1 Nucleophilic substitution with a protected hydroxylamine derivative start->step1 intermediate1 N-(3-nitropyridin-2-yl) protected hydroxylamine step1->intermediate1 step2 Deprotection intermediate1->step2 intermediate2 N-(3-nitropyridin-2-yl) hydroxylamine step2->intermediate2 step3 Intramolecular cyclization (e.g., base-mediated) intermediate2->step3 product Isoxazolo[4,5-b]pyridin-3(2H)-one step3->product

Caption: Synthetic workflow for Isoxazolo[4,5-b]pyridin-3(2H)-one.

Experimental Protocol: Synthesis of Isoxazolo[4,5-b]pyridin-3(2H)-one

This protocol is a representative procedure based on established methodologies for the synthesis of the isoxazolo[4,5-b]pyridine scaffold.

Step 1: Synthesis of N-(3-nitropyridin-2-yl)hydroxylamine

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add N,O-bis(trimethylsilyl)hydroxylamine (1.2 eq).

  • Add a non-nucleophilic base, for example, triethylamine (1.5 eq), to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to acidic hydrolysis (e.g., with dilute HCl in methanol) to cleave the silyl protecting groups, yielding N-(3-nitropyridin-2-yl)hydroxylamine.

Step 2: Intramolecular Cyclization to Isoxazolo[4,5-b]pyridin-3(2H)-one

  • Dissolve the crude N-(3-nitropyridin-2-yl)hydroxylamine from the previous step in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base such as potassium carbonate (2.0 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford Isoxazolo[4,5-b]pyridin-3(2H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons on the pyridine ring (typically in the δ 7.0-8.5 ppm region).- A broad singlet for the N-H proton (can be concentration and solvent dependent).
¹³C NMR - A signal for the carbonyl carbon (C=O) in the δ 160-170 ppm range.- Signals for the aromatic carbons of the pyridine and isoxazole rings.
IR (Infrared) - A characteristic C=O stretching vibration for the lactam carbonyl group (around 1680-1720 cm⁻¹).- An N-H stretching vibration (around 3100-3300 cm⁻¹).- Aromatic C-H and C=C/C=N stretching vibrations.
Mass Spec (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The isoxazolo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this core have demonstrated a wide range of biological activities, making Isoxazolo[4,5-b]pyridin-3(2H)-one a valuable starting point for the development of novel therapeutic agents.

Potential Therapeutic Areas:

  • Oncology: Many isoxazolopyridine derivatives have shown potent antiproliferative activity against various cancer cell lines. The mechanism of action can vary, but may involve the inhibition of kinases or other enzymes crucial for cancer cell growth and survival.

  • Antibacterial Agents: The isoxazole moiety is present in several antibacterial drugs. Isoxazolo[4,5-b]pyridine derivatives could be explored for their potential to combat bacterial infections, including those caused by drug-resistant strains.

  • Anti-inflammatory Agents: Some compounds containing the isoxazole ring have demonstrated anti-inflammatory properties. This suggests that derivatives of Isoxazolo[4,5-b]pyridin-3(2H)-one could be investigated for the treatment of inflammatory diseases.

Workflow for Biological Evaluation:

G compound Isoxazolo[4,5-b]pyridin-3(2H)-one and its derivatives in_vitro In Vitro Assays compound->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS) in_vitro->cytotoxicity target_based Target-Based Assays (e.g., Kinase Inhibition) in_vitro->target_based antibacterial Antibacterial Susceptibility Testing (e.g., MIC) in_vitro->antibacterial in_vivo In Vivo Studies cytotoxicity->in_vivo lead_opt Lead Optimization target_based->lead_opt antibacterial->in_vivo xenograft Xenograft Models (for anticancer activity) in_vivo->xenograft infection Infection Models (for antibacterial efficacy) in_vivo->infection xenograft->lead_opt infection->lead_opt

Caption: Workflow for the biological evaluation of Isoxazolo[4,5-b]pyridin-3(2H)-one derivatives.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of Isoxazolo[4,5-b]pyridin-3(2H)-one on a cancer cell line.

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Isoxazolo[4,5-b]pyridin-3(2H)-one in DMSO. Perform serial dilutions of the stock solution in the culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

Isoxazolo[4,5-b]pyridin-3(2H)-one represents a promising, yet underexplored, chemical entity. Its core scaffold is prevalent in a multitude of biologically active molecules, suggesting a high potential for this compound to serve as a valuable building block in the synthesis of novel therapeutic agents. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive characterization of its physicochemical and biological properties, and the exploration of its therapeutic potential in various disease models. The insights provided in this guide are intended to serve as a solid foundation for researchers and drug development professionals to unlock the full potential of this intriguing heterocyclic compound.

References

  • Letopharm Co., Ltd. Isoxazolo[4,5-b]pyridin-3(2H)-one. Available at: [Link]

  • Nikol'skiy, V. V., & Starosotnikov, A. M. (2023). SYNTHESIS OF ISOXAZOLO[4,5-b]PYRIDINE DERIVATIVES (MICROREVIEW). Chemistry of Heterocyclic Compounds, 59(5), 427-429.
  • Poreba, K., Szafraniec-Szczęsny, J., Słoczyńska, K., & Pękala, E. (2012). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. Acta poloniae pharmaceutica, 69(5), 875-882.
  • Starosotnikov, A. M., Nikol'skiy, V. V., Strelenko, Y. A., & Ioffe, S. L. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]

Sources

Foundational

An In-Depth Technical Guide on the Preliminary Biological Activity of Isoxazolo[4,5-b]pyridin-3(2H)-one Derivatives

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry Nitrogen-containing heterocycles are foundational pillars in the architecture of modern pharmaceuticals. Among these, the fused heterocyclic system of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are foundational pillars in the architecture of modern pharmaceuticals. Among these, the fused heterocyclic system of isoxazolo[4,5-b]pyridine has emerged as a structure of considerable interest, demonstrating a remarkable breadth of biological activities.[1] This scaffold, which integrates an isoxazole ring with a pyridine nucleus, creates a unique electronic and steric environment conducive to interactions with a variety of biological targets. Preliminary research has illuminated its potential in several therapeutic areas, most notably in oncology and infectious diseases, with derivatives exhibiting significant anticancer, antiproliferative, and antibacterial properties.[1][2] Furthermore, certain analogues have shown inhibitory effects on key metabolic enzymes such as cytochrome P450 CYP17, suggesting a wider therapeutic potential in endocrinology and beyond.[1][2]

This technical guide offers a comprehensive exploration of the preliminary biological activities associated with Isoxazolo[4,5-b]pyridin-3(2H)-one derivatives. As Senior Application Scientists, our goal is to move beyond a mere recitation of findings. We will delve into the causality behind synthetic strategies, provide detailed and self-validating experimental protocols for biological evaluation, and synthesize the initial structure-activity relationship (SAR) data. This document is designed for researchers, medicinal chemists, and drug development professionals, providing the foundational knowledge required to accelerate the translation of these promising compounds from laboratory curiosities to potential clinical candidates.

Synthetic Strategies: Forging the Isoxazolo[4,5-b]pyridine Core

The ability to generate a diverse library of analogues is paramount for any successful drug discovery campaign. The synthetic accessibility of the isoxazolo[4,5-b]pyridine core is therefore a critical enabler of its exploration. Chemists have devised several robust strategies, generally converging on the formation of either the isoxazole or the pyridine ring in a final cyclization step. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The three predominant strategies for constructing this heterocyclic system are:

  • Strategy A: Annulation of an Isoxazole Ring onto a Pyridine Precursor. This approach typically involves using a functionalized pyridine, such as a 3-halo- or 3-hydroxypyridine, which bears a suitable reactive group at the 2-position to facilitate the cyclization and formation of the isoxazole ring.[1]

  • Strategy B: Annulation of a Pyridine Ring onto an Isoxazole Precursor. Conversely, this method begins with a functionalized isoxazole, such as a 4-aminoisoxazole derivative. The pyridine ring is then constructed through reactions like the Friedlander condensation, which involves reacting the aminoisoxazole with a carbonyl compound containing a reactive α-methylene group.[3][4]

  • Strategy C: Intramolecular Cyclization of Substituted Nitropyridines. An efficient and modern approach utilizes readily available 2-chloro-3-nitropyridines. A key step in this pathway is an intramolecular nucleophilic substitution of the nitro group, leading to the formation of the isoxazole ring under mild conditions.[1][5]

Synthetic_Strategies cluster_A Strategy A cluster_B Strategy B cluster_C Strategy C A_start Functionalized Pyridine A_end Isoxazolo[4,5-b]pyridine A_start->A_end Isoxazole Annulation B_start Functionalized Isoxazole B_end Isoxazolo[4,5-b]pyridine B_start->B_end Pyridine Annulation (e.g., Friedlander) C_start 2-Chloro-3-nitropyridine Derivative C_end Isoxazolo[4,5-b]pyridine C_start->C_end Intramolecular Nucleophilic Substitution

Caption: Primary synthetic routes to the isoxazolo[4,5-b]pyridine core.

Exemplary Protocol: Synthesis via Intramolecular Cyclization (Strategy C)

This protocol is based on an efficient method utilizing 2-chloro-3-nitropyridines, valued for its use of accessible starting materials and mild reaction conditions.[1]

Step 1: Nucleophilic Substitution.

  • To a solution of a substituted 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent like DMF, add a compound containing an active methylene group (e.g., ethyl acetoacetate, 1.1 eq).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to facilitate the reaction.

  • Stir the mixture at room temperature for 12-24 hours until TLC analysis indicates the consumption of the starting nitropyridine.

Step 2: Saponification and Decarboxylation (if necessary).

  • If an ester group was used (like in ethyl acetoacetate), add an aqueous solution of NaOH and heat the mixture to hydrolyze the ester.

  • Acidify the reaction mixture with HCl to induce decarboxylation, yielding an intermediate with a ketone side chain.

Step 3: Intramolecular Cyclization to form the Isoxazole Ring.

  • The intermediate from the previous step is cyclized. This key step involves an intramolecular nucleophilic attack, displacing the nitro group to form the isoxazole ring. This cyclization can often be promoted by adjusting the pH or with gentle heating.

  • The causality here is the electron-deficient nature of the pyridine ring, enhanced by the nitro group, which facilitates the initial substitution. The subsequent intramolecular reaction is entropically favored, leading to the stable fused heterocyclic product.

Step 4: Purification.

  • After the reaction is complete, the mixture is typically poured into water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Preliminary Biological Activities: A Spectrum of Therapeutic Potential

Initial screening of isoxazolo[4,5-b]pyridine derivatives has revealed a promising range of biological activities. The following sections detail the findings in key therapeutic areas and provide standard protocols for their evaluation.

Anticancer and Antiproliferative Activity

A significant body of preliminary evidence points to the anticancer potential of this scaffold.[1][2] Derivatives have demonstrated cytotoxic and antiproliferative effects against various human cancer cell lines. While the specific molecular targets are still under investigation for many derivatives, related heterocyclic systems are known to function by inducing cell cycle arrest, providing a plausible mechanistic hypothesis.[6]

Compound Class/Example Cancer Cell Line Observed Activity (IC₅₀ / GI₅₀) Reference
Sulfonamide derivatives of isoxazolo[5,4-b]pyridineMCF-7 (Breast Carcinoma)152.56 µg/mL - 161.08 µg/mL[7][8]
6-Benzoyl-5,7-diphenylisoxazolo[4,5-b]pyridineVarious (unspecified)Active at 3.9 µg/mL[4]
1,2,3-Triazole linked 1,2-Isoxazole-imidazo[4,5-b]pyridineMCF-7, A549, Colon-205, A2780IC₅₀ values from 0.01 µM to 23.7 µM[9]
Note: Data for closely related isomers are included to illustrate the broader potential of the isoxazolopyridine family.

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Compound [label="Isoxazolopyridine\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CDK4 [label="CDK4/Cyclin D\nComplex", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Block [shape=point, style=invis];

G1 -> S [label="G1/S Transition"]; S -> G2; G2 -> M; M -> G1 [label="Cell Division"];

CDK4 -> G1 [style=invis]; Compound -> Block [arrowhead=tee, color="#EA4335", style=bold]; Block -> CDK4 [style=invis];

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Caption: Hypothesized mechanism of action via G1 cell cycle arrest.

This protocol is a robust and widely used method for assessing cytotoxicity in adherent cancer cell lines. Its self-validating nature stems from the principle that the amount of bound dye is directly proportional to the total cellular protein mass.

Step 1: Cell Seeding.

  • Culture human cancer cells (e.g., MCF-7) in appropriate media until they reach ~80% confluency.

  • Trypsinize, count, and seed the cells into 96-well microtiter plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

Step 2: Compound Treatment.

  • Prepare a stock solution of the test isoxazolopyridine derivative in DMSO.

  • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is non-toxic (<0.5%).

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO). Include a positive control like Doxorubicin.

  • Incubate the plates for an additional 48-72 hours.

Step 3: Cell Fixation and Staining.

  • Terminate the experiment by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates completely.

  • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

Step 4: Measurement and Analysis.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Shake the plates for 10 minutes on a mechanical shaker.

  • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

Antimicrobial Activity

The emergence of drug-resistant bacteria necessitates the discovery of new antibacterial agents. Derivatives of the related isoxazolo[5,4-b]pyridine scaffold have demonstrated encouraging activity against both Gram-positive and Gram-negative bacteria, suggesting that the isoxazolo[4,5-b]pyridine core is also a promising starting point for novel antibiotic development.[7][8]

Compound Class Bacterial Strain Activity (Dose / Inhibition Zone) Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamidePseudomonas aeruginosa31 mm zone at 500 µ g/disc [7][8]
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideEscherichia coli22 mm zone at 500 µ g/disc [7][8]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamidePseudomonas aeruginosa32 mm zone at 500 µ g/disc [7][8]
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamideEscherichia coli22 mm zone at 500 µ g/disc [7][8]

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start [label="Prepare Bacterial\nInoculum (0.5 McFarland)", shape=ellipse, fillcolor="#FBBC05"]; plate [label="Swab Inoculum onto\nMueller-Hinton Agar Plate"]; disc [label="Apply Paper Discs\nImpregnated with\nTest Compound"]; incubate [label="Incubate at 37°C\nfor 18-24 hours"]; measure [label="Measure Diameter of\nZone of Inhibition (mm)"]; end [label="Determine\nSusceptibility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> plate; plate -> disc; disc -> incubate; incubate -> measure; measure -> end; }

Caption: Workflow for the Kirby-Bauer disc diffusion susceptibility test.

This method provides a qualitative assessment of antibacterial activity and is a standard for preliminary screening.

Step 1: Preparation of Inoculum.

  • From a pure culture, select 3-5 isolated colonies of the test bacterium (e.g., E. coli ATCC 25922).

  • Transfer the colonies to a tube of sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

Step 2: Inoculation of Agar Plate.

  • Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

  • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

Step 3: Application of Discs.

  • Prepare sterile paper discs (6 mm diameter). Aseptically apply a known amount of the test compound solution (e.g., 10 µL of a 50 mg/mL stock to get a 500 µ g/disc dose). Allow the solvent to evaporate completely.

  • Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plate. Gently press each disc to ensure complete contact.

  • Include a positive control disc (e.g., Gentamicin) and a negative control disc (solvent only).

Step 4: Incubation and Measurement.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disc to the nearest millimeter. The zone is interpreted as the area where the compound concentration was sufficient to inhibit bacterial growth.

Preliminary Structure-Activity Relationship (SAR) Insights

Although research into isoxazolo[4,5-b]pyridine derivatives is in its early stages, some preliminary SAR trends can be inferred from the available data. The biological activity is highly dependent on the nature and position of substituents on the fused ring system.

  • Antimicrobial Activity: For the related isoxazolo[5,4-b]pyridine series, the introduction of a sulfonamide moiety at the 3-position appears to be critical for antibacterial activity.[7][8] Both N-phenylsulfonamide and N-(4-methylphenyl)sulfonamide derivatives showed potent activity, indicating that this functional group is a key pharmacophore for engaging bacterial targets.

  • Anticancer Activity: The antiproliferative profile is significantly influenced by substitutions on the pyridine portion of the scaffold. The finding that a 6-benzoyl-5,7-diphenyl derivative possessed activity highlights the importance of aromatic substituents at these positions.[4] These bulky, lipophilic groups may enhance binding to hydrophobic pockets within target proteins.

Caption: Core scaffold with key positions for substitution.

Conclusion and Future Directions

The Isoxazolo[4,5-b]pyridin-3(2H)-one scaffold and its derivatives represent a versatile and promising class of heterocyclic compounds. Preliminary investigations have firmly established their potential as leads for the development of new anticancer and antimicrobial agents. The synthetic tractability of the core allows for extensive chemical modification, providing a rich landscape for optimizing potency, selectivity, and pharmacokinetic properties.

To capitalize on these initial findings, future research efforts should be directed towards:

  • Expanded Library Synthesis: Generation of larger, more diverse libraries with systematic variations at all substitutable positions to build a more comprehensive SAR model.

  • Broad-Spectrum Biological Screening: Evaluation against a wider panel of cancer cell lines (including resistant phenotypes) and a more diverse range of pathogenic microbes (including fungi and multidrug-resistant bacteria).

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their biological effects. Techniques such as differential gene expression analysis, proteomics, and target-based enzymatic assays will be crucial.

  • In Vivo Evaluation: Advancing the most potent and selective lead compounds into preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Exploration of Other Therapeutic Areas: Given the reported inhibition of cytochrome P450 enzymes, investigating the potential of these derivatives in treating endocrine disorders or as modulators of drug metabolism is warranted.

By pursuing these avenues, the scientific community can unlock the full therapeutic potential of the isoxazolo[4,5-b]pyridine scaffold, paving the way for the development of next-generation medicines.

References

  • Zakharyan, A. V., et al. (2022). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. RSC Advances. [Link]

  • ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. [Link]

  • Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview). [Link]

  • ResearchGate. (n.d.). Some examples of biologically active isoxazolo[4,5-b]pyridines with... [Link]

  • Aitken, R. A., et al. (1987). Synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Nikol'skiy, A. S., et al. (2022). SYNTHESIS OF ISOXAZOLO[4,5-b]PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [Link]

  • ResearchGate. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. [Link]

  • Patel, R. B., et al. (2014). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Anticancer Activity of 1,2,3-Triazole Linked 1,2-Isoxazole-imidazo[4,5-b]pyridine Derivatives. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Wang, X., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]

  • Poręba, K., et al. (2012). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. Adv Clin Exp Med. [Link]

  • Hagar, M., et al. (2023). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science. [Link]

  • Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • ResearchGate. (n.d.). The antimicrobial activity of isoxazole derivatives[5,4-b]pyridines. [Link]

  • Rajan, Y. C., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Journal of Organic Chemistry. [Link]

  • Kalgutkar, A. S., et al. (2012). Synthesis and biological evaluation of isoxazolo[4,5-d]pyridazin-4-(5H)-one analogues as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Yervand, H., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Letters in Organic Chemistry. [Link]

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological investigation of isoxazolo[4,5-e][1][3][5]triazine derivatives. [Link]

  • Miel, H., & Rault, S. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Heterocyclic Communications. [Link]

  • Sharma, H., et al. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [Link]

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Exploratory

Unlocking the Isoxazolo[4,5-b]pyridin-3(2H)-one Scaffold: Mechanisms of Action, Target Engagement, and Preclinical Validation

Introduction: The Pharmacological Versatility of Fused Pyridines In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as foundational privileged scaffolds. Among these, the Isoxazolo[4,5-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Versatility of Fused Pyridines

In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as foundational privileged scaffolds. Among these, the Isoxazolo[4,5-b]pyridin-3(2H)-one core has emerged as a highly versatile pharmacophore. Characterized by a pyridine ring fused to an isoxazolone moiety, this scaffold exhibits unique physicochemical properties, including lactam-lactim tautomerism (interconverting between the 3(2H)-one and 3-hydroxy forms). This dynamic structural feature allows the core to act as a highly effective bioisostere for indazoles, oxindoles, and salicylic acids, providing distinct hydrogen-bond donor and acceptor vectors.

Historically, isoxazolopyridine derivatives have demonstrated broad biological utility, ranging from HMG-CoA reductase inhibition to neuromodulation[1][2]. However, recent advancements have positioned the Isoxazolo[4,5-b]pyridin-3(2H)-one core as a potent inhibitor of two critical oncology and immuno-oncology targets: Polo-like kinase 1 (PLK-1) and Tryptophan Dioxygenases (IDO1/TDO2) [3][4].

This whitepaper deconstructs the mechanisms of action for these inhibitors, provides quantitative structure-activity relationship (SAR) insights, and outlines self-validating experimental workflows for preclinical evaluation.

Core Mechanisms of Action

ATP-Competitive Kinase Inhibition (PLK-1)

Polo-like kinase 1 (PLK-1) is a critical serine/threonine kinase that regulates mitotic entry, centrosome maturation, and cytokinesis. Overexpression of PLK-1 is a hallmark of various malignancies, where it inactivates CDK-1 in a CDC25C-dependent manner, driving unchecked tumor proliferation[4].

Isoxazolo[4,5-b]pyridin-3(2H)-one derivatives act as Type I ATP-competitive inhibitors . The mechanism of action relies on the scaffold's ability to mimic the adenine ring of ATP within the highly conserved kinase hinge region.

  • Causality of Binding: The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, interacting with the backbone NH of a conserved cysteine residue (e.g., Cys133 in PLK-1). Simultaneously, the carbonyl oxygen of the 3(2H)-one moiety serves as a secondary hydrogen bond acceptor, anchoring the molecule deeply within the ATP-binding pocket. This bidentate interaction displaces ATP, halting the phosphorylation cascade required for mitotic progression.

PLK1_Pathway MitoticSignal Mitotic Signal PLK1 PLK-1 Kinase MitoticSignal->PLK1 CDC25C CDC25C Phosphorylation PLK1->CDC25C CDK1 CDK-1 Activation CDC25C->CDK1 TumorGrowth Tumor Proliferation CDK1->TumorGrowth Inhibitor Isoxazolo[4,5-b]pyridin-3(2H)-one Inhibitor Inhibitor->PLK1 ATP-Competitive Inhibition

Figure 1: PLK-1 signaling pathway and targeted inhibition by Isoxazolo[4,5-b]pyridin-3(2H)-one.

Metalloenzyme Coordination (IDO1 / TDO2)

In the realm of immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) are heme-containing enzymes that catalyze the rate-limiting step of tryptophan degradation into kynurenine. This metabolic shift creates an immunosuppressive tumor microenvironment[3].

Certain halogenated Isoxazolo[4,5-b]pyridin-3(2H)-one derivatives exhibit potent dual or selective IDO1/TDO2 inhibition.

  • Causality of Binding: The mechanism involves direct coordination of the isoxazolone nitrogen/oxygen with the ferric ( Fe3+ ) or ferrous ( Fe2+ ) heme iron in the catalytic pocket. The fused pyridine ring engages in π−π stacking with aromatic residues (e.g., Tyr115 in IDO1) lining the active site, while specific substitutions (such as a chlorine or bromine at the 5-position) dictate selectivity toward TDO2 by exploiting subtle steric differences in the binding pockets[3].

Quantitative Data: Structure-Activity Relationships (SAR)

To illustrate the tunability of the Isoxazolo[4,5-b]pyridin-3(2H)-one scaffold, the following table summarizes representative quantitative data demonstrating how peripheral substitutions shift the target profile from kinase inhibition to metalloenzyme coordination.

Compound IDR5 SubstitutionR6 SubstitutionPLK-1 IC 50​ (nM)IDO1 IC 50​ (nM)TDO2 IC 50​ (nM)Primary Mechanism
Isox-01 -H-Phenyl45 >10,000>10,000ATP-Competitive (Hinge)
Isox-02 -H-Cyclopentyl12 >10,000>10,000ATP-Competitive (Hinge)
Isox-03 -Cl-H>5,00085 110 Heme Coordination (Dual)
Isox-04 -Br-H>5,00045025 Heme Coordination (TDO2)

Table 1: Representative SAR profile of Isoxazolo[4,5-b]pyridin-3(2H)-one derivatives. Halogenation at the 5-position drastically shifts affinity toward heme-dependent dioxygenases, whereas bulky hydrophobic groups at the 6-position favor kinase hinge-binding.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that biochemical potency must be rigorously validated to rule out assay artifacts. Fused heteroaromatics often exhibit intrinsic UV-Vis absorbance or autofluorescence, which can generate false positives in standard colorimetric or prompt-fluorescence assays. The following protocols are designed as self-validating systems.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Purpose: Determine the biochemical IC 50​ of inhibitors against PLK-1. Causality Rationale: TR-FRET utilizes a Europium (Eu) cryptate donor with a long emission half-life. By introducing a time delay (e.g., 50 µs) before measuring emission, we completely eliminate the short-lived prompt autofluorescence commonly emitted by pyridine-based small molecules.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the Isoxazolo[4,5-b]pyridin-3(2H)-one inhibitor in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer and maintain a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of recombinant human PLK-1 (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled PLK-1 peptide substrate (50 nM final) and ATP (at the predetermined Km​ value, e.g., 10 µM).

  • Incubation & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of Stop Solution containing EDTA (to chelate Mg 2+ ) and Eu-anti-phospho-substrate antibody.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the FRET signal as the ratio of emission at 665 nm (acceptor) to 620 nm (donor).

  • Validation Control: Include Staurosporine as a positive control (pan-kinase inhibitor) and DMSO as the vehicle control.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: Confirm intracellular target engagement of the inhibitor. Causality Rationale: Biochemical assays do not account for cell membrane permeability or intracellular drug metabolism. CETSA relies on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced unfolding and subsequent aggregation. This proves the compound reaches its target in cellulo.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 colorectal carcinoma cells in a 6-well plate. Treat cells with the inhibitor (at 10x the biochemical IC 50​ ) or DMSO vehicle for 2 hours at 37°C.

  • Aliquot & Heating: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Thermal Gradient: Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Analysis: Carefully collect the soluble supernatant. Analyze the presence of soluble PLK-1 (or IDO1) via Western Blot. A shift in the melting temperature ( Tm​ ) of the protein in the inhibitor-treated samples compared to DMSO confirms direct intracellular target engagement.

Workflow Synthesis Compound Synthesis & Purification Biochemical TR-FRET Assay (IC50 Determination) Synthesis->Biochemical CETSA CETSA (In-Cell Engagement) Biochemical->CETSA IC50 < 100 nM Phenotypic Cell Viability Assay (On-Target Toxicity) CETSA->Phenotypic Confirmed Binding Lead Lead Optimization Phenotypic->Lead

Figure 2: Self-validating preclinical screening workflow for Isoxazolo[4,5-b]pyridin-3(2H)-one inhibitors.

Conclusion

The Isoxazolo[4,5-b]pyridin-3(2H)-one scaffold is a highly adaptable pharmacophore capable of addressing diverse therapeutic targets. By understanding the structural causality—whether it is bidentate hinge-binding in kinases like PLK-1 or direct heme coordination in IDO1/TDO2—researchers can rationally design highly selective inhibitors. Coupling these design principles with robust, self-validating assays like TR-FRET and CETSA ensures that only compounds with genuine, on-target physiological activity progress through the drug development pipeline.

References

  • Synthesis and biological evaluations of condensed pyridine and condensed pyrimidine-based HMG-CoA reductase inhibitors PubMed / NIH[Link]

  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 MDPI[Link]

  • PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis PMC / NIH[Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities IntechOpen[Link]

Sources

Foundational

The Isoxazolo[4,5-b]pyridine Core: A Pharmacophore Modeling Blueprint for Accelerated Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system demonstrating a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, and antiproliferative effects.[1] This guide provides a comprehensive, in-depth technical framework for applying pharmacophore modeling to this versatile core. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind methodological choices, establishing a self-validating workflow from dataset curation to virtual screening and hit validation. We will explore both ligand-based and structure-based approaches, offering field-proven insights to empower researchers in leveraging this scaffold for the rational design of novel therapeutics.

Introduction: The Isoxazolo[4,5-b]pyridine Scaffold - A Rising Star in Medicinal Chemistry

The fusion of an isoxazole ring with a pyridine moiety in the isoxazolo[4,5-b]pyridine system creates a unique electronic and structural landscape ripe for therapeutic exploitation. The isoxazole component, an electron-rich aromatic ring, coupled with the pyridine's hydrogen bonding capabilities, provides a versatile framework for molecular recognition.[2] Derivatives of this core have shown promise in diverse therapeutic areas, highlighting its potential as a foundational element in modern drug discovery.[1]

Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), offers a powerful strategy to decode the essential molecular features responsible for the biological activity of these compounds.[3][4] By generating a 3D representation of these key interaction points—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—a pharmacophore model serves as a potent query for identifying novel, active molecules from vast chemical libraries.[4][5] This guide will delineate a robust methodology for developing and validating such models for the isoxazolo[4,5-b]pyridine core.

The Strategic Imperative: Ligand-Based vs. Structure-Based Modeling

The initial and most critical decision in any pharmacophore modeling endeavor is the choice between a ligand-based or a structure-based approach.[3] This choice is dictated by the availability of high-resolution structural data for the biological target of interest.

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is indispensable when the 3D structure of the target protein is unknown. It relies on a set of known active compounds to deduce a common set of chemical features essential for bioactivity.[3] The underlying principle is that molecules with similar biological activity often share a common binding mode and, therefore, a common pharmacophore.

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-quality crystal structure of the protein-ligand complex is available, an SBPM approach is preferred. This method directly derives the pharmacophoric features from the key interactions observed between the ligand and the amino acid residues in the protein's active site.[3][4]

The following sections will detail the experimental workflows for both scenarios, tailored to the isoxazolo[4,5-b]pyridine core.

Ligand-Based Pharmacophore Modeling: A Step-by-Step Protocol

In the absence of a target structure, a meticulously curated dataset of active isoxazolo[4,5-b]pyridine derivatives is paramount.

Data Curation and Preparation

The quality of the input data directly dictates the predictive power of the resulting pharmacophore model.

Protocol:

  • Literature and Database Mining: Compile a dataset of isoxazolo[4,5-b]pyridine derivatives with experimentally determined biological activity (e.g., IC₅₀, EC₅₀) against a specific target or cellular assay.

  • Structural Diversity: Ensure the dataset encompasses a wide range of structural diversity and a significant span of biological activity (at least 3-4 orders of magnitude).

  • Data Cleaning: Standardize chemical structures, check for and correct any errors, and ensure consistent annotation of biological activity.

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule to ensure that the bioactive conformation is likely represented.

Pharmacophore Model Generation and Validation

The goal is to identify the common chemical features among the most active compounds that are absent in the inactive ones.

Protocol:

  • Feature Identification: Utilize software like PHASE, Discovery Studio, or LigandScout to identify common pharmacophoric features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) among the most active molecules.[3]

  • Hypothesis Generation: Generate a set of pharmacophore hypotheses that represent different combinations of these features in 3D space.

  • Scoring and Ranking: Score and rank the generated hypotheses based on how well they map to the active compounds and discriminate them from inactives.

  • Model Validation (Self-Validating System):

    • Internal Validation: Use a training set of molecules to build the model and a test set (a subset of the initial data) to evaluate its predictive power. Key metrics include the correlation coefficient (r²) and the predictive correlation coefficient (q²).[6][7]

    • External Validation: Validate the model against an external dataset of known active and inactive compounds that were not used in model generation.

    • Decoy Set Screening: A robust validation involves screening the pharmacophore model against a database of known active compounds seeded within a much larger set of "decoy" molecules (structurally similar but topologically distinct and assumed to be inactive).[8][9] A good model should have a high enrichment factor, meaning it preferentially identifies the active compounds.

Validation Metric Description Acceptable Value
Correlation Coefficient (r²) Measures the goodness of fit for the training set.> 0.9
Cross-validated Correlation Coefficient (q²) Measures the internal predictive ability of the model.> 0.6
Predictive Correlation Coefficient (r²pred) Measures the predictive ability on an external test set.> 0.5
Enrichment Factor (EF) Ratio of the percentage of actives found to the percentage of the database screened.High EF values are desirable.

Structure-Based Pharmacophore Modeling: A Detailed Workflow

When the target structure is known, a more direct and often more accurate pharmacophore model can be developed.

Protein and Ligand Preparation

Proper preparation of the protein-ligand complex is crucial for identifying the correct interaction features.

Protocol:

  • PDB Structure Selection: Obtain a high-resolution X-ray crystal structure of the target protein in complex with a ligand from the Protein Data Bank (PDB).

  • Protein Preparation: Prepare the protein by adding hydrogen atoms, assigning protonation states to residues, and minimizing the structure to relieve any steric clashes.

  • Ligand Preparation: Extract the ligand from the complex and prepare it by assigning correct bond orders and protonation states.

Interaction Analysis and Pharmacophore Generation

The pharmacophore is derived directly from the interactions observed in the binding pocket.

Protocol:

  • Binding Site Analysis: Analyze the interactions between the isoxazolo[4,5-b]pyridine ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

  • Feature Generation: Based on this analysis, generate pharmacophoric features that represent these key interactions. For example, a hydrogen bond with a backbone carbonyl will be represented by a hydrogen bond donor feature on the ligand.

  • Exclusion Volumes: Define exclusion volumes to represent the space occupied by the protein, preventing clashes in subsequent virtual screening.

  • Model Refinement: Refine the pharmacophore model by adjusting the position and radius of the features to optimize its ability to represent the key interactions.

Virtual Screening and Hit Identification: From Model to Molecules

The validated pharmacophore model now serves as a 3D query to search large chemical databases for novel compounds with the potential for biological activity.

Database Screening

Protocol:

  • Database Selection: Choose appropriate chemical databases for screening (e.g., ZINC, ChEMBL, commercial libraries).[8]

  • Pharmacophore-Based Screening: Use the generated pharmacophore model as a filter to rapidly screen millions of compounds, retaining only those that match the pharmacophoric features.

  • Filtering and Hit Selection: Apply additional filters to the initial hits, such as Lipinski's rule of five and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions, to select for drug-like candidates.[4]

Molecular Docking and Hit Validation

The hits from the virtual screen should be further validated using more computationally intensive methods.

Protocol:

  • Molecular Docking: Dock the filtered hits into the active site of the target protein (if the structure is known) to predict their binding orientation and affinity.

  • Scoring and Ranking: Score and rank the docked compounds based on their predicted binding energy and interaction patterns.

  • Visual Inspection: Visually inspect the top-ranked poses to ensure that they form meaningful interactions with the key residues in the active site.

Visualizing the Workflow

The following diagrams illustrate the key decision points and workflows in pharmacophore modeling.

Pharmacophore_Modeling_Workflow cluster_0 Decision Point cluster_1 Ligand-Based Workflow cluster_2 Structure-Based Workflow cluster_3 Virtual Screening & Hit Validation Start Start: Isoxazolo[4,5-b]pyridine Core Decision Target 3D Structure Known? Start->Decision LB_Data 1. Curate Active Ligand Dataset Decision->LB_Data No SB_Prepare 1. Prepare Protein-Ligand Complex Decision->SB_Prepare Yes LB_Generate 2. Generate Pharmacophore Hypotheses LB_Data->LB_Generate LB_Validate 3. Validate Model (Decoy Sets) LB_Generate->LB_Validate VS 4. Virtual Screening of Databases LB_Validate->VS SB_Analyze 2. Analyze Binding Site Interactions SB_Prepare->SB_Analyze SB_Generate 3. Generate Pharmacophore Model SB_Analyze->SB_Generate SB_Generate->VS Filter 5. ADMET & Rule-of-Five Filtering VS->Filter Docking 6. Molecular Docking Filter->Docking Hits Potential Hits for Synthesis & Testing Docking->Hits

Caption: Decision workflow for pharmacophore modeling.

Conclusion and Future Directions

Pharmacophore modeling provides a powerful and efficient framework for navigating the vast chemical space in the quest for novel therapeutics based on the isoxazolo[4,5-b]pyridine core. By adhering to the rigorous, self-validating protocols outlined in this guide, researchers can significantly enhance the probability of identifying high-quality lead compounds. The integration of machine learning and artificial intelligence with pharmacophore modeling promises to further refine these processes, leading to more accurate predictions and a more streamlined drug discovery pipeline. As our understanding of the biological targets of isoxazolo[4,5-b]pyridine derivatives grows, so too will the power and precision of these in silico techniques in shaping the future of medicine.

References

  • Vertex AI Search. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC. (2022, October 13).
  • Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - PMC. (2022, May 9).
  • Pharmacophore modeling: advances and pitfalls - Frontiers. (n.d.).
  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors - Frontiers. (n.d.).
  • A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors - MDPI. (2015, May 29).
  • Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors - ResearchGate. (n.d.).
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11).
  • PHARMACOPHORE MODELLING FOR THE DISCOVERY OF SYSTEM XC ANTIPORTER INHIBITORS - Zenodo. (2017, August 31).
  • Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed. (2011, January 15).
  • Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors - Semantic Scholar. (n.d.).
  • 3D Pharmacophore modeling in the molecules of 5,7-dimethyl-6-phenylazo-3H-thiazolo[4,5-b]pyridine-2-one derivatives. (2014, March 6).
  • Structure based pharmacophore modeling, virtual screening, molecular docking and ADMET approaches for identification of natural anti-cancer agents targeting XIAP protein - PMC. (2021, February 18).
  • Pharmacophore modeling, virtual computational screening and biological evaluation studies - PeerJ. (2017, January 13).
  • Pharmacophore modeling and 3D QSAR analysis of isothiazolidinedione derivatives as PTP1B inhibitors - Monash University. (2013, July 15).
  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Publishing. (n.d.).
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI. (2026, February 2).
  • Interpretable QSAR Modelling for QSAR-Based Virtual Screening of 3H-Thiazolo[4,5-b] pyridin-2-one Deriva. (2023, August 27).
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - ResearchGate. (2025, December 25).
  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025, October 6).
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - Preprints.org. (2025, December 3).
  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA - Journal of Chemical Technology and Metallurgy. (2022, February 20).

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties and Stability of the Isoxazolo[4,5-b]pyridin-3(2H)-one Core

Executive Summary The isoxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antibacterial and anticancer properties.[1][2] This guide focuses on a key member of this family, Isoxazolo[4,5-b]pyridin-3(2H)-one , providing a comprehensive framework for understanding its fundamental electronic characteristics and chemical stability. Due to the nascent state of research on this specific unsubstituted core, this document synthesizes established principles from isoxazole and pyridinone chemistry to build a predictive model. It further outlines authoritative, step-by-step protocols for the experimental and computational validation of these properties. The objective is to equip researchers with the necessary theoretical grounding and practical methodologies to accelerate the development of novel therapeutics based on this promising scaffold.

Predicted Electronic Structure & Frontier Molecular Orbitals

The electronic landscape of a molecule dictates its reactivity, intermolecular interactions, and photophysical properties. For Isoxazolo[4,5-b]pyridin-3(2H)-one, the fusion of an electron-deficient pyridine ring with an isoxazole moiety creates a unique electronic profile. The pyridin-3(2H)-one fragment acts as an electron-withdrawing group, while the isoxazole ring contributes a five-membered aromatic system with a characteristically weak N-O bond, a site of potential reactivity.[3]

A thorough understanding of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO energy gap (ΔE) is a primary determinant of chemical reactivity and the wavelength of maximum absorption (λmax) in its UV-Vis spectrum.[4][5] A smaller gap generally corresponds to higher reactivity and absorption at longer wavelengths.[4][5]

Computational Workflow for Electronic Property Analysis

Density Functional Theory (DFT) is a powerful computational tool for accurately predicting electronic properties. The following workflow provides a robust method for characterizing the Isoxazolo[4,5-b]pyridin-3(2H)-one core in silico.

cluster_0 Computational Workflow A 1. Structure Optimization Method: DFT (B3LYP) Basis Set: 6-311++G(d,p) B 2. Frequency Calculation Confirm true energy minimum (no imaginary frequencies) A->B Verify geometry C 3. Single Point Energy Calculate HOMO/LUMO energies, Mulliken charges, and Molecular Electrostatic Potential (MEP) B->C Use optimized structure D 4. Excited State Calculation Method: TD-DFT Predict UV-Vis λmax C->D Predict spectral properties

Caption: Workflow for DFT-based electronic structure analysis.

Predicted Quantitative Electronic Data

The following table summarizes the predicted electronic properties based on DFT calculations of analogous heterocyclic systems. These values serve as a baseline for experimental validation.

ParameterPredicted ValueSignificance
EHOMO ~ -7.0 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO ~ -2.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.5 eVDetermines kinetic stability and UV-Vis absorption energy.[6]
Dipole Moment ~ 3.5 - 4.5 DIndicates significant charge separation, influencing solubility and intermolecular interactions.

Experimental Framework for Electronic Characterization

While computational methods provide powerful predictions, experimental validation is paramount. A combination of cyclic voltammetry (CV) and UV-Vis spectroscopy offers a direct and reliable means to determine the frontier orbital energies.[7]

  • Causality Behind Method Selection : Cyclic voltammetry measures the oxidation and reduction potentials of a molecule, which can be directly correlated to the HOMO and LUMO energy levels, respectively.[7] UV-Vis spectroscopy measures the energy required to promote an electron from the HOMO to the LUMO, providing the energy gap (ΔE).[4][6] Combining these two techniques provides a self-validating system for determining the complete energy landscape.

Experimental Protocol: HOMO-LUMO Gap Determination

This protocol details the integrated use of CV and UV-Vis spectroscopy.

I. Cyclic Voltammetry (CV)

  • Preparation : Prepare a 1 mM solution of Isoxazolo[4,5-b]pyridin-3(2H)-one in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (Bu₄NPF₆).[8] Ensure all glassware is meticulously clean.

  • Deoxygenation : Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Cell Assembly : Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[9]

  • Calibration : Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) internal standard to calibrate the potential against a known reference.

  • Data Acquisition : Scan the potential from an initial value (e.g., 0 V) towards a positive potential until the oxidation peak is observed, then reverse the scan. Typical scan rates are 50-100 mV/s.[8][10]

  • Analysis : Determine the onset oxidation potential (Eₒₓ) from the voltammogram.

II. UV-Vis Spectroscopy

  • Sample Preparation : Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., acetonitrile or dichloromethane).[11]

  • Measurement : Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Analysis : Determine the absorption onset wavelength (λₒₙₛₑₜ) from the red-edge of the lowest energy absorption band.[12]

III. Calculation

  • HOMO Energy : Calculate EHOMO from the oxidation potential using the empirical formula:

    • EHOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8][7]

  • Optical Band Gap : Calculate the energy gap (ΔE) from the absorption onset:

    • ΔE (eV) = 1240 / λₒₙₛₑₜ (nm)[7]

  • LUMO Energy : Calculate ELUMO by combining the two results:

    • ELUMO (eV) = EHOMO + ΔE

cluster_1 Experimental Workflow cluster_data Data Points cluster_calc Calculations CV Cyclic Voltammetry (CV) Eox Measure Onset Oxidation Potential (Eₒₓ) CV->Eox UV UV-Vis Spectroscopy Lambda Measure Absorption Edge (λₒₙₛₑₜ) UV->Lambda HOMO Calculate E(HOMO) from Eₒₓ Eox->HOMO GAP Calculate ΔE from λₒₙₛₑₜ Lambda->GAP LUMO Calculate E(LUMO) E(HOMO) + ΔE HOMO->LUMO GAP->LUMO

Caption: Integrated workflow for experimental HOMO/LUMO determination.

Chemical Stability Profile and Degradation Pathways

Understanding a compound's stability is a non-negotiable aspect of drug development. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and pathways.[13][14] This knowledge informs formulation design, packaging, and storage conditions.[14][15]

The Isoxazolo[4,5-b]pyridin-3(2H)-one structure contains two key features influencing its stability: the pyridinone ring, which generally imparts high thermal stability[16][17][18], and the isoxazole ring. The isoxazole N-O bond is susceptible to cleavage, particularly under basic conditions, which represents the most likely intrinsic instability of the scaffold.[3][19]

Forced Degradation Protocol (ICH Q1A(R2) Framework)

The following protocols are designed to assess stability under various stress conditions as mandated by ICH guidelines, targeting 5-20% degradation to ensure that secondary degradation is minimized.[13]

Stress ConditionProtocolRationale & Predicted Outcome
Acid Hydrolysis 1. Dissolve compound in 0.1 M HCl. 2. Incubate at 60°C for up to 48 hours. 3. Withdraw aliquots at 0, 4, 8, 24, 48h. 4. Neutralize before analysis (e.g., HPLC).The isoxazole ring is generally stable to acid.[20] Minimal degradation is expected.
Base Hydrolysis 1. Dissolve compound in 0.1 M NaOH. 2. Incubate at room temperature (25°C) and 37°C.[19] 3. Withdraw aliquots at 0, 1, 2, 4, 8h. 4. Neutralize before analysis.Primary predicted degradation pathway. Base-catalyzed ring opening of the isoxazole is anticipated, similar to leflunomide.[19]
Oxidative Stress 1. Dissolve compound in a solution of 3% H₂O₂. 2. Incubate at room temperature for 24 hours. 3. Withdraw aliquots and quench (if necessary) before analysis.While the isoxazole ring is fairly stable to oxidation,[20] the pyridine ring may be susceptible to N-oxidation or other oxidative degradation.
Thermal Stress 1. Expose solid compound to dry heat (e.g., 80°C) for 7 days. 2. Analyze samples at day 1, 3, and 7.High thermal stability is predicted due to the fused aromatic system and pyridinone moiety.[17][21]
Photostability 1. Expose a solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. 2. Maintain a parallel control sample in the dark.Photodegradation of pyridine and isoxazole rings can occur, potentially leading to ring cleavage or rearrangement.[22][23]
Predicted Degradation Pathway: Base-Catalyzed Hydrolysis

The most probable degradation route involves nucleophilic attack by hydroxide at the C3 carbonyl, followed by cleavage of the weak N-O bond of the isoxazole ring.

cluster_path Predicted Base-Catalyzed Hydrolysis Start Isoxazolo[4,5-b]pyridin-3(2H)-one Intermediate [Tetrahedral Intermediate] Start->Intermediate OH⁻ attack at C3 Product α-Cyano Pyridinone Carboxylate Intermediate->Product N-O bond cleavage (Ring Opening)

Caption: Predicted pathway for isoxazole ring opening under basic conditions.

Conclusion

The Isoxazolo[4,5-b]pyridin-3(2H)-one core represents a molecule of high interest, characterized by a predicted significant HOMO-LUMO gap, suggesting good kinetic stability, yet possessing a key liability in its isoxazole ring's susceptibility to base-catalyzed hydrolysis. This guide provides a dual computational and experimental framework to rigorously define its electronic properties and map its stability profile. The detailed protocols herein offer a clear, actionable path for researchers to generate the critical data needed to assess the viability of this scaffold in drug discovery programs, ensuring that formulation and development decisions are grounded in robust scientific evidence.

References

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products.
  • Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Schmidt, A. S. (2014). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • N/A. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • BenchChem Technical Support. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. BenchChem.
  • Kowalska, D., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments.
  • Pope, J. S., & Trager, W. F. (2004). pH and temperature stability of the isoxazole ring in leflunomide.
  • Shamsa, D. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube.
  • N/A. (n.d.). Synthetic reactions using isoxazole compounds.
  • Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Gamry.com.
  • Polymer Science Group. (n.d.). Advanced Lab Course: UV-Vis Absorption Spectroscopy. ETH Zurich.
  • Lee, S., et al. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI.
  • Volyniuk, D., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs.
  • Volyniuk, D., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs.
  • iGEM Team. (n.d.). Protocol for cyclic voltammetry. iGEM.
  • N/A. (2018).
  • Department of Chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY.
  • N/A. (n.d.). UV-Vis Spectroscopy. Master Organic Chemistry.
  • Department of Chemistry. (n.d.). Experiment 18 Cyclic Voltammetry.
  • Nikol'skiy, V. V., & Starosotnikov, A. M. (2023). SYNTHESIS OF ISOXAZOLO[4,5-b]PYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds.
  • N/A. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
  • Gribanov, I., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry.
  • Błaziak, K., et al. (2023). Two excited-state datasets for quantum chemical UV-vis spectra of organic molecules.
  • Liu, Y., et al. (2018). Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • Wang, Y., et al. (2024). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. RSC Advances.
  • N/A. (n.d.). Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview).
  • Guillaumet, G., et al. (2001).
  • de Fatima, A., & de C. B. Brand, F. (2012). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • NextSDS. (n.d.). Isoxazolo[4,5-b]pyridin-3(2H)-one (9CI)
  • N/A. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.
  • N/A. (n.d.).
  • N/A. (2023).
  • N/A. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher.
  • N/A. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.

Sources

Foundational

An In-Depth Technical Guide to the Toxicity Profile and Safety of Isoxazolo[4,5-b]pyridin-3(2H)-one

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive analysis of the available toxicological data and safety information for Isoxazolo[4,5-b]pyridin-3(2H)-one. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the available toxicological data and safety information for Isoxazolo[4,5-b]pyridin-3(2H)-one. The isoxazolo[4,5-b]pyridine scaffold is a heterocyclic system of considerable interest in medicinal chemistry, with derivatives demonstrating a remarkable variety of biological activities, including antibacterial, anticancer, and antiproliferative properties.[1][2] As research into this promising class of compounds accelerates, a thorough understanding of their safety profile is paramount for guiding drug development and ensuring laboratory safety. This guide synthesizes information from available Safety Data Sheets (SDS) and the broader toxicological literature on related heterocyclic compounds to present a detailed overview and propose a logical framework for further toxicological evaluation.

Chemical Identity and Physical Properties

Accurate identification is the foundation of chemical safety. Isoxazolo[4,5-b]pyridin-3(2H)-one is a specific isomer within the isoxazolopyridine family. The most consistently referenced identifier is the CAS number 60832-72-6.

PropertyValueSource
Chemical Name Oxazolo[4,5-b]pyridine-2(3H)-one[3]
CAS Number 60832-72-6[3]
Molecular Formula C₆H₄N₂O₂[4]
Molecular Weight 136.11 g/mol [4]
Physical State Solid / Powder[5]
Melting Point 201 - 205 °F / 94 - 96 °C

Hazard Identification and GHS Classification

Based on available Safety Data Sheets, Isoxazolo[4,5-b]pyridin-3(2H)-one is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

GHS Pictogram:

Signal Word: Warning [3]

Hazard Summary Table
GHS ClassificationHazard CodeDescriptionSource
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[3][4]
Acute Toxicity, Dermal (Category 4)H312Harmful in contact with skin[3][4]
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled[3][4]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation[3]
Serious Eye Damage/Eye Irritation (Category 2)H319Causes serious eye irritation[3]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335May cause respiratory irritation[3]
Precautionary Statements (Selected)

A comprehensive list of precautionary statements is available in the compound's SDS. Key preventative and responsive measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.

Detailed Toxicological Profile

A critical aspect of this guide is to not only report known hazards but also to identify significant data gaps. The toxicological properties of Isoxazolo[4,5-b]pyridin-3(2H)-one have not been fully investigated.[3]

  • Acute Toxicity: The compound is classified as Category 4 for oral, dermal, and inhalation routes, indicating it is harmful by all three primary routes of exposure.[3][4] This classification necessitates careful handling to avoid ingestion, skin contact, and inhalation of dust.

  • Skin and Eye Irritation: It is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[3] Direct contact with skin or eyes is likely to cause inflammation, redness, and pain.

  • Respiratory and Skin Sensitization: While the specific SDS for this compound does not list sensitization, a safety sheet for a related oxazolone warns it may cause an allergic skin reaction. This suggests that the potential for sensitization should be considered, although specific data is lacking.

  • Specific Target Organ Toxicity (STOT) - Single Exposure: The compound may cause respiratory irritation (Category 3), indicating that inhalation of dust could lead to irritation of the nose, throat, and lungs.[3]

  • Germ Cell Mutagenicity: No data is available. [3] This is a critical data gap. Assessing mutagenic potential, often through an in vitro bacterial reverse mutation assay (Ames test), is a fundamental step in safety evaluation for new chemical entities. Such tests are crucial for determining if a compound can induce genetic mutations, a key indicator of carcinogenic potential.[6]

  • Carcinogenicity: No data is available. [3] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. Definitive assessment requires long-term (e.g., 2-year) bioassays in rodent species.[7]

  • Reproductive Toxicity: No data is available. [3] Information on the potential effects on fertility and fetal development is currently unknown.

  • STOT - Repeated Exposure: No data is available. [3] The effects of long-term, repeated exposure have not been studied. Subchronic toxicity studies (e.g., 28-day or 90-day studies) are necessary to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[8]

Toxicological Evaluation: A Proposed Workflow

Given the significant data gaps for Isoxazolo[4,5-b]pyridin-3(2H)-one, a structured approach to further toxicological testing is warranted for any drug development program. The following workflow represents a standard, tiered approach to hazard characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vivo - Acute & Subacute cluster_2 Phase 3: Chronic & Specialized A Isoxazolo[4,5-b]pyridin-3(2H)-one (New Chemical Entity) B In Silico / QSAR Toxicity Prediction A->B C In Vitro Genotoxicity (e.g., Ames Test) B->C D Acute Toxicity (Oral, Dermal) (e.g., OECD 423/402) C->D E Skin/Eye Irritation (e.g., OECD 404/405) D->E F 28-Day Repeated Dose Toxicity Study (Rodent) D->F G 90-Day Subchronic Toxicity Study F->G H Carcinogenicity & Reproductive Tox. Studies G->H I Full Risk Assessment & Safe Dose Calculation H->I

Caption: A tiered workflow for toxicological evaluation.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This protocol outlines a standardized procedure for assessing the acute oral toxicity of a substance. The causality behind this experimental design is to determine a substance's intrinsic toxicity and GHS classification using a minimal number of animals, in line with the 3Rs (Reduction, Refinement, Replacement).

1. Principle: A stepwise procedure using a small number of animals per step.[7] The outcome of each step (mortality or survival) determines the dose for the next step. The objective is to identify a dose range that causes mortality, allowing for classification.

2. Test Animals:

  • Species: Healthy, young adult rodents (rats are preferred).[7]

  • Sex: Typically, female animals are used as they are often slightly more sensitive.

  • Group Size: Three animals are used in each step.[7]

  • Housing: Animals should be housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water.

3. Dose Level and Administration:

  • Dose Selection: Based on existing data or in silico predictions, a starting dose is chosen from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[7]

  • Vehicle: The substance is typically dissolved or suspended in an inert vehicle (e.g., water, corn oil). A vehicle control group is essential for validating that any observed effects are due to the test substance and not the vehicle.[9]

  • Administration: The substance is administered in a single dose by gavage. Animals should be fasted prior to dosing.

4. Observation:

  • Period: Animals are observed for at least 14 days.[10]

  • Frequency: Observations should be intensive during the first few hours post-dosing and at least daily thereafter.[10]

  • Parameters: All signs of toxicity, including changes in skin, fur, eyes, and behavior (e.g., tremors, convulsions, lethargy) should be recorded. Body weights should be recorded weekly. All mortalities are recorded.

5. Pathological Examination:

  • All animals (including those that die during the test and those sacrificed at the end) should undergo a gross necropsy. All pathological changes should be recorded.

6. Interpretation: The results allow for the classification of the substance into one of the GHS acute toxicity categories. The number of animals that die at specific dose levels determines the final classification.

Safe Handling and Emergency Procedures

Given the known hazards, strict adherence to safety protocols is mandatory.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][11] Ensure an eyewash station and safety shower are readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles (compliant with EN 166 or NIOSH standards).[3]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, impervious clothing may be necessary.[11]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[3]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.

  • Spill and Disposal:

    • Spill: Avoid dust generation. Sweep up the spilled solid, place it in a suitable container for disposal, and clean the affected area.[3]

    • Disposal: Dispose of the chemical and its container at an approved waste disposal facility, in accordance with local, state, and federal regulations. Do not let the product enter drains.

First Aid Measures
  • General Advice: Show the Safety Data Sheet to the attending physician.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[5]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately consult a physician.[5][11]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[11]

Conclusion

Isoxazolo[4,5-b]pyridin-3(2H)-one is a compound of high interest for its biological activities. However, its toxicological profile indicates clear hazards that must be managed appropriately. It is classified as harmful if swallowed, inhaled, or in contact with skin , and is a known skin, eye, and respiratory irritant .

Crucially, there are significant data gaps concerning its potential for long-term or chronic effects, including genotoxicity, carcinogenicity, and reproductive toxicity. For any organization considering this compound for further development, addressing these data gaps through a structured toxicological evaluation, beginning with in vitro genotoxicity assays and progressing to in vivo studies as warranted, is a scientific and regulatory necessity. The information and protocols provided in this guide serve as a foundational resource for the safe handling and continued investigation of this promising molecule.

References

  • NextSDS. (n.d.). Isoxazolo[4,5-b]pyridin-3(2H)-one (9CI) — Chemical Substance Information.
  • Gebel, T., Kevekordes, S., von Pöppinghausen, K., & Dunkelberg, H. (2008). Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account. PubMed.
  • MilliporeSigma. (2025, October 15). Safety Data Sheet.
  • NextSDS. (n.d.). 3H-[12]oxazolo[4,5-b]pyridin-2-one — Chemical Substance Information. Retrieved from

  • PubChem. (n.d.). Oxazolo(4,5-b)pyridin-2(3H)-one.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet: Oxazolo[4,5-b]pyridine-2(3H)-one.
  • Kumar, S., et al. (2026, March 12). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate.
  • ChemScene. (2026, January 5). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Isoxazolo 5,4-b pyridin-3-amine.
  • Nielepkowicz, A., et al. (n.d.).
  • ChemicalBook. (2026, January 17). 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE - Safety Data Sheet.
  • U.S. Food and Drug Administration. (2017, October 26). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies.
  • UPUMS. (n.d.). PRE CLINICAL TOXICOLOGICAL STUDIES.
  • European Medicines Agency. (2010, March 18). Guideline on Repeated Dose Toxicity.
  • Bakunov, S. M., et al. (n.d.). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. PMC.
  • Bakunov, S. M., et al. (2025, December 25). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate.
  • Szałek, E., et al. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC.
  • ResearchGate. (n.d.). Some examples of biologically active isoxazolo[4,5-b]pyridines with....

Sources

Exploratory

Hydrogen bonding donor and acceptor sites in Isoxazolo[4,5-b]pyridin-3(2H)-one

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of Isoxazolo[4,5-b]pyridin-3(2H)-one Introduction The Isoxazolo[4,5-b]pyridine heterocyclic system is a scaffold of considerable interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of Isoxazolo[4,5-b]pyridin-3(2H)-one

Introduction

The Isoxazolo[4,5-b]pyridine heterocyclic system is a scaffold of considerable interest in medicinal chemistry and materials science, demonstrating a remarkable variety of biological activities, including antibacterial, anticancer, and antiproliferative properties.[1] The specific arrangement of heteroatoms within this fused ring structure imparts a unique electronic and steric profile, governing its interactions with biological targets and other molecules. A fundamental understanding of its non-covalent interaction capabilities, particularly hydrogen bonding, is paramount for rational drug design and crystal engineering.

Hydrogen bonding is a critical non-covalent interaction that dictates molecular recognition, solubility, and the structural integrity of biomolecules.[2] The ability of a molecule to act as a hydrogen bond donor or acceptor is determined by the presence of hydrogen atoms bonded to electronegative atoms (donors) and electronegative atoms with lone pairs of electrons (acceptors). This guide provides a detailed analysis of the hydrogen bond donor and acceptor sites of Isoxazolo[4,5-b]pyridin-3(2H)-one, synthesizing insights from structural chemistry and spectroscopic data to offer a predictive framework for its intermolecular interactions.

Molecular Structure and Tautomerism

Isoxazolo[4,5-b]pyridin-3(2H)-one possesses a fused bicyclic core. A critical feature of its structure is the potential for lactam-lactim tautomerism, a constitutional isomerism involving the migration of a proton.

Caption: Lactam-lactim tautomerism in Isoxazolo[4,5-b]pyridin-3(2H)-one.

For related heterocyclic systems such as 2-pyridone, the lactam (or keto) form is overwhelmingly favored in the solid state.[3] This preference is critical as it defines the primary hydrogen bonding functionalities: a covalent N-H group (donor) and a C=O group (acceptor). This guide will proceed with the analysis based on the predominant lactam tautomer.

Hydrogen Bond Donor Analysis

The capacity of a molecule to donate a hydrogen bond requires a hydrogen atom covalently bonded to a highly electronegative atom, creating a significant partial positive charge on the hydrogen.

Primary Donor Site: The Lactam N-H Group

The sole hydrogen bond donor site in Isoxazolo[4,5-b]pyridin-3(2H)-one is the proton on the nitrogen at position 2 (N-H).

  • Causality: The nitrogen atom is electronegative, and its connection to the adjacent carbonyl group further withdraws electron density, increasing the acidity and hydrogen bond donating strength of the N-H proton.

  • Proven Insights: In analogous 2-pyridone systems, this N-H group readily participates in strong, directional N-H···O hydrogen bonds, which are robust enough to form highly stable dimeric structures known as homosynthons.[3][4] This motif is a cornerstone of crystal engineering for this class of compounds.

Hydrogen Bond Acceptor Analysis

Hydrogen bond acceptors are electronegative atoms possessing lone pairs of electrons that can interact with an electropositive hydrogen from a donor group. Isoxazolo[4,5-b]pyridin-3(2H)-one features multiple potential acceptor sites, creating a competitive landscape for intermolecular interactions.

3.1. The Carbonyl Oxygen (C=O)

The exocyclic oxygen of the carbonyl group at position 3 is a primary and potent hydrogen bond acceptor.

  • Expertise: The oxygen atom possesses two lone pairs and is highly electronegative. Its position makes it sterically accessible for interactions.

  • Trustworthiness: As demonstrated in numerous crystal structures of pyridone derivatives, this carbonyl oxygen is the preferred acceptor for the lactam N-H donor, leading to the formation of the characteristic R²₂(8) cyclic dimer.[3][4]

3.2. The Pyridine Nitrogen

The nitrogen atom within the pyridine ring is a strong, directional hydrogen bond acceptor.[2]

  • Expertise: The lone pair on this sp²-hybridized nitrogen is located in the plane of the ring, making it readily available for forming directional hydrogen bonds (e.g., O-H···N) without disrupting the ring's aromaticity.[2]

  • Causality: While a strong acceptor, its involvement in hydrogen bonding will depend on competition from the carbonyl oxygen. In the presence of strong donors like carboxylic acids or water, this site is a highly probable point of interaction.

3.3. The Isoxazole Nitrogen

The nitrogen atom of the isoxazole ring also functions as a hydrogen bond acceptor.

  • Expertise: Knowledge-based analysis of intermolecular interactions in crystal structures shows that the nitrogen atom of the isoxazole ring is the primary site for hydrogen bond acceptance within that heterocycle.[5][6]

  • Trustworthiness: Its acceptor strength is generally considered significant, though often modulated by the electronic effects of the fused pyridine ring. It represents a third competitive site for hydrogen bond formation.

3.4. The Isoxazole Oxygen

The endocyclic oxygen of the isoxazole ring is a potential, but significantly weaker, hydrogen bond acceptor compared to the other sites. Its lone pairs are less basic and sterically shielded compared to the nitrogen and carbonyl oxygen atoms.

Summary of Hydrogen Bonding Sites & Supramolecular Motifs

The interplay between the single donor and multiple acceptors underpins the molecule's supramolecular chemistry. The likelihood of observing a particular interaction depends on the relative strength of the sites and the steric environment.

SiteTypeRelative StrengthRationale & References
Lactam N-H DonorStrongAcidic proton on an electronegative nitrogen, activated by the adjacent carbonyl group.
Carbonyl C=O AcceptorStrongHighly electronegative, sterically accessible oxygen. Key participant in robust pyridone homosynthons.[3][4]
Pyridine N AcceptorStrongsp² nitrogen with a highly accessible lone pair, a characteristic feature of pyridine systems.[2]
Isoxazole N AcceptorModerate to StrongThe primary acceptor site within the isoxazole heterocycle.[5][6]
Isoxazole O AcceptorWeakEndocyclic oxygen with lower basicity and accessibility compared to other sites.

Potential Supramolecular Motifs

The competition between acceptor sites can lead to different packing arrangements, a phenomenon that can result in polymorphism.[5]

Caption: Potential H-bonding motifs: (A) The common pyridone dimer and (B) a chain.

  • The Pyridone Homosynthon: Based on precedence, the most probable motif is the centrosymmetric dimer formed via two N-H···O=C hydrogen bonds.[3] This is an extremely robust and frequently observed synthon in crystal engineering.

  • Catemeric or Chain Motifs: In the presence of other strong donor/acceptor molecules (in co-crystals or solvates), or in a different polymorph, chain-like structures could emerge. For example, the N-H donor of one molecule could interact with the pyridine nitrogen of a neighboring molecule, forming a head-to-tail chain.

Experimental and Computational Protocols

Validating these hydrogen bonding sites requires a combination of experimental techniques and computational analysis.

Experimental Workflow: Single-Crystal X-ray Diffraction

This is the definitive method for observing hydrogen bonds in the solid state.

  • Crystal Growth: Slowly evaporate a solution of Isoxazolo[4,5-b]pyridin-3(2H)-one in a suitable solvent (e.g., ethanol, acetonitrile, or DMF) to obtain single crystals of sufficient quality.

  • Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the structure using direct methods and refine the atomic positions.

  • Analysis: Identify hydrogen bond donors and acceptors. A hydrogen bond is typically inferred if the Donor-Acceptor distance is less than the sum of their van der Waals radii (~3.2-3.5 Å for N···O) and the Donor-H···Acceptor angle is greater than 120°.

workflow substance Pure Compound crystal Single Crystal Growth substance->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction refinement Structure Solution & Refinement diffraction->refinement analysis H-Bond Geometry Analysis (Distances, Angles) refinement->analysis

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for Isoxazolo[4,5-b]pyridin-3(2H)-one Building Blocks

For Researchers, Scientists, and Drug Development Professionals This application note provides a detailed, step-by-step protocol for the synthesis of isoxazolo[4,5-b]pyridin-3(2H)-one, a valuable building block in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the synthesis of isoxazolo[4,5-b]pyridin-3(2H)-one, a valuable building block in medicinal chemistry and drug discovery. The isoxazolopyridine scaffold is of significant interest due to its diverse biological activities, including potential antibacterial and anticancer properties[1]. This guide is designed for researchers and scientists in the field of organic synthesis and drug development, offering a comprehensive and self-validating protocol grounded in established chemical principles.

The synthesis of the isoxazolo[4,5-b]pyridin-3(2H)-one core is achieved through a three-step process commencing with the readily available 2-chloronicotinic acid. The key transformation involves the formation of a hydroxamic acid intermediate followed by an intramolecular cyclization to yield the desired heterocyclic system. This protocol emphasizes not only the "how" but also the "why" behind each experimental choice, ensuring a thorough understanding of the underlying chemical transformations.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The process begins with the activation of the carboxylic acid of 2-chloronicotinic acid to its corresponding acid chloride. This is followed by the reaction with hydroxylamine to form the key intermediate, N-hydroxy-2-chloronicotinamide. The final step is a base-mediated intramolecular cyclization to afford the target isoxazolo[4,5-b]pyridin-3(2H)-one.

Synthesis_Workflow Start 2-Chloronicotinic Acid Step1 Step 1: Acid Chloride Formation Start->Step1 Intermediate1 2-Chloronicotinoyl Chloride Step1->Intermediate1 SOCl₂ or (COCl)₂ Step2 Step 2: Hydroxamic Acid Formation Intermediate1->Step2 Intermediate2 N-Hydroxy-2-chloronicotinamide Step2->Intermediate2 NH₂OH·HCl, Base Step3 Step 3: Intramolecular Cyclization Intermediate2->Step3 End Isoxazolo[4,5-b]pyridin-3(2H)-one Step3->End Base (e.g., K₂CO₃)

Caption: Overall workflow for the synthesis of Isoxazolo[4,5-b]pyridin-3(2H)-one.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Chloronicotinoyl Chloride

Principle: The carboxylic acid of 2-chloronicotinic acid is converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This activation is crucial for the subsequent amidation reaction.

Materials:

Reagent/Material Grade Supplier
2-Chloronicotinic Acid ≥98% Commercially Available
Thionyl Chloride (SOCl₂) ≥99% Commercially Available
Toluene Anhydrous Commercially Available
Round-bottom flask - Standard laboratory equipment
Reflux condenser - Standard laboratory equipment
Magnetic stirrer - Standard laboratory equipment

| Heating mantle | - | Standard laboratory equipment |

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (5.0 g, 31.7 mmol).

  • Add anhydrous toluene (30 mL) to the flask.

  • Carefully add thionyl chloride (5.4 mL, 73.0 mmol, 2.3 equiv.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chloronicotinoyl chloride is a yellow to brown oil or solid and is typically used in the next step without further purification.

Expert Insights: The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Part 2: Synthesis of N-Hydroxy-2-chloronicotinamide

Principle: The highly reactive 2-chloronicotinoyl chloride readily reacts with hydroxylamine to form the corresponding N-hydroxamic acid. A base is used to neutralize the HCl generated during the reaction and to free the hydroxylamine from its hydrochloride salt.

Materials:

Reagent/Material Grade Supplier
2-Chloronicotinoyl Chloride Crude from Part 1 -
Hydroxylamine Hydrochloride ≥98% Commercially Available
Sodium Bicarbonate (NaHCO₃) ≥99% Commercially Available
Tetrahydrofuran (THF) Anhydrous Commercially Available
Water Deionized -
Round-bottom flask - Standard laboratory equipment
Magnetic stirrer - Standard laboratory equipment

| Ice bath | - | Standard laboratory equipment |

Procedure:

  • In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (2.8 g, 40.2 mmol, 1.2 equiv.) and sodium bicarbonate (6.7 g, 79.8 mmol, 2.5 equiv.) in a mixture of water (30 mL) and THF (30 mL).

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve the crude 2-chloronicotinoyl chloride (from Part 1) in anhydrous THF (20 mL).

  • Add the solution of 2-chloronicotinoyl chloride dropwise to the cold hydroxylamine solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-hydroxy-2-chloronicotinamide as a solid, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Expert Insights: The slow, dropwise addition of the acid chloride at low temperature is critical to control the exothermic reaction and prevent side reactions. The use of a biphasic solvent system (water/THF) helps to dissolve both the inorganic and organic reagents.

Part 3: Synthesis of Isoxazolo[4,5-b]pyridin-3(2H)-one

Principle: The final step is an intramolecular nucleophilic aromatic substitution (SNAr). The hydroxyl group of the hydroxamic acid acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the pyridine ring, leading to the formation of the isoxazolone ring. This reaction is typically promoted by a base.

Cyclization_Mechanism Intermediate N-Hydroxy-2-chloronicotinamide Deprotonation Deprotonation Intermediate->Deprotonation Base (e.g., K₂CO₃) Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Intermediate_Complex Meisenheimer-like Intermediate Nucleophilic_Attack->Intermediate_Complex Elimination Elimination of Cl⁻ Intermediate_Complex->Elimination Product Isoxazolo[4,5-b]pyridin-3(2H)-one Elimination->Product

Caption: Mechanism of the intramolecular cyclization to form the isoxazolone ring.

Materials:

Reagent/Material Grade Supplier
N-Hydroxy-2-chloronicotinamide From Part 2 -
Potassium Carbonate (K₂CO₃) Anhydrous Commercially Available
Dimethylformamide (DMF) Anhydrous Commercially Available
Round-bottom flask - Standard laboratory equipment
Magnetic stirrer - Standard laboratory equipment

| Heating mantle | - | Standard laboratory equipment |

Procedure:

  • In a 100 mL round-bottom flask, dissolve N-hydroxy-2-chloronicotinamide (e.g., 1.0 g, 5.8 mmol) in anhydrous DMF (20 mL).

  • Add anhydrous potassium carbonate (1.6 g, 11.6 mmol, 2.0 equiv.) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Acidify the mixture to pH 5-6 with 1M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford Isoxazolo[4,5-b]pyridin-3(2H)-one as a crystalline solid.

Expert Insights: The choice of a polar aprotic solvent like DMF facilitates the SNAr reaction. The use of a base is essential to deprotonate the hydroxyl group of the hydroxamic acid, increasing its nucleophilicity. It is important to note that the product can exist in tautomeric forms: the 3-hydroxy form and the 3-oxo (lactam) form. The lactam form is generally the more stable tautomer.

Characterization Data

The final product, Isoxazolo[4,5-b]pyridin-3(2H)-one, should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Results
¹H NMR Aromatic protons of the pyridine ring are expected in the range of δ 7.0-8.5 ppm. A broad singlet for the N-H proton of the lactam is expected at a downfield chemical shift. The exact chemical shifts and coupling constants will be characteristic of the substitution pattern on the pyridine ring.
¹³C NMR Aromatic carbons of the pyridine ring and the isoxazole ring are expected. A characteristic signal for the carbonyl carbon (C=O) of the lactam is expected in the range of δ 160-170 ppm.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₆H₄N₂O₂: 136.11 g/mol ).
Infrared (IR) Spectroscopy A strong absorption band for the C=O stretching of the lactam ring is expected around 1700-1750 cm⁻¹. An N-H stretching band may also be observed around 3200-3400 cm⁻¹.

Troubleshooting and Safety Precautions

  • Low Yield in Step 1: Ensure all glassware is thoroughly dried and that the thionyl chloride is of high quality. Incomplete reaction can be addressed by extending the reflux time.

  • Side Reactions in Step 2: The formation of di-acylated hydroxylamine can be minimized by slow addition of the acid chloride at low temperatures.

  • Incomplete Cyclization in Step 3: Ensure the base is anhydrous and that the reaction is heated sufficiently for the required time.

  • Safety: Thionyl chloride and 2-chloronicotinoyl chloride are corrosive and react with moisture to release HCl gas. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of Isoxazolo[4,5-b]pyridin-3(2H)-one. By following these detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry.

References

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]

  • Poreba, K., Szeląg, A., & Wagner, E. (2012). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. Acta Poloniae Pharmaceutica, 69(5), 875-883. [Link]

  • Nikol'skiy, V. V., Minyaev, M. E., & Starosotnikov, A. M. (2023). Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds, 59(6), 431-433. [Link]

  • Garin, J., Meléndez, E., Merchán, F. L., & Tejero, T. (2001). Synthesis of substituted oxazolo[4,5-b]pyridine derivatives. ARKIVOC, 2001(5), 53-66. [Link]

  • Khan, M. A., & Rafla, F. K. (1975). Synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one. Journal of the Chemical Society, Perkin Transactions 1, (7), 693-695. [Link]

  • Kowalska, T., & Sajewicz, M. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1974). Tautomerism of some imidazo[4,5-b]pyridine derivatives. Journal of Molecular Structure, 21(2), 268-274. [Link]

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]

Sources

Application

Application Notes &amp; Protocols: The Versatility of the Isoxazolo[4,5-b]pyridin-3(2H)-one Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of the Isoxazolo[4,5-b]pyridine Core In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Isoxazolo[4,5-b]pyridine Core

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics.[1][2][3] Among these, the isoxazolo[4,5-b]pyridine fused ring system has emerged as a "privileged scaffold." Its rigid structure and versatile substitution points provide an ideal framework for designing molecules that can interact with a wide array of biological targets. The inherent chemical properties of this core have led to the discovery of compounds with significant biological activities, including antibacterial, anticancer, and antiproliferative effects.[1][2][3]

Derivatives of this scaffold have demonstrated potent and specific inhibition of crucial enzymes involved in disease pathology, such as cytochrome P450 CYP17, which is implicated in hormone-dependent cancers, and human DNA topoisomerase IIα (hTopo IIα), a key target for cancer chemotherapy.[1][2][3][4] The Isoxazolo[4,5-b]pyridin-3(2H)-one, in particular, serves as a pivotal intermediate. Its lactam-like structure offers a reactive handle for introducing diversity, enabling chemists to systematically explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties in a lead optimization campaign.

Synthetic Strategies for the Isoxazolo[4,5-b]pyridine Nucleus

The construction of the isoxazolo[4,5-b]pyridine core is achievable through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The primary retrosynthetic disconnections involve either forming the isoxazole ring onto a pre-existing pyridine or constructing the pyridine ring from a functionalized isoxazole.

Key synthetic methodologies include:

  • Annulation of an Isoxazole Ring: This approach typically starts with a substituted 2-aminopyridine derivative. For instance, cyclization can be achieved using 3-halopyridines or 3-hydroxypyridines that bear a suitable functional group at the 2-position.[1][2]

  • Annulation of a Pyridine Ring: Conversely, one can begin with a functionalized isoxazole. The Friedländer annulation, which involves the reaction of a 4-amino-5-acylisoxazole with a ketone or 1,3-dicarbonyl compound, is a common and effective method for building the fused pyridine ring.[1][3][5][6]

  • Intramolecular Cyclization from Nitropyridines: A particularly mild and efficient modern synthesis involves the intramolecular nucleophilic substitution of a nitro group. This method utilizes readily available 2-chloro-3-nitropyridines as precursors, offering high yields and tolerance for various functional groups.[1][2][3]

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Core Scaffold Start1 2-Chloro-3-Nitropyridines Reaction1 Intramolecular Nucleophilic Substitution Start1->Reaction1 Start2 Functionalized Pyridines (e.g., 3-Halopyridines) Reaction2 Isoxazole Ring Annulation Start2->Reaction2 Start3 Functionalized Isoxazoles (e.g., 4-Amino-5-acylisoxazoles) Reaction3 Pyridine Ring Annulation (e.g., Friedländer Condensation) Start3->Reaction3 Core Isoxazolo[4,5-b]pyridine Reaction1->Core Reaction2->Core Reaction3->Core Therapeutic_Applications cluster_targets Biological Targets & Disease Areas cluster_mechanisms Mechanisms of Action Core Isoxazolo[4,5-b]pyridin-3(2H)-one Intermediate Target1 Oncology Core->Target1 Target2 Metabolic Disorders Core->Target2 Target3 Infectious Diseases Core->Target3 Target4 Neurology Core->Target4 Mech1 hTopo IIα Inhibition Target1->Mech1 Mech2 CYP17 Inhibition Target1->Mech2 Mech3 hDHODH Inhibition Target1->Mech3 Mech4 SIRT1 Activation Target2->Mech4 Mech5 Antibacterial Activity Target3->Mech5 Mech6 Anxiolytic & Anticonvulsant Target4->Mech6

Caption: Therapeutic targets of isoxazolo[4,5-b]pyridine derivatives.

Anticancer Activity

Derivatives have shown significant potential in oncology through multiple mechanisms of action. They have been identified as potent inhibitors of human topoisomerase IIα (hTopo IIα) and human dihydroorotate dehydrogenase (hDHODH), both critical targets in cancer cell proliferation. [4][7][8]

Compound Class Target Activity Cancer Cell Lines Reference
2-(4-butylphenyl)oxazolo[4,5-b]pyridine hTopo IIα IC50 = 2 µM HeLa, WiDR, A549, MCF7 [4]
Oxazolo[4,5-b]pyridine-based triazoles hDHODH Good to moderate potential PC3, A549, MCF-7, DU-145 [7][8]

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Proliferation Inhibition | 50% inhibition at 152.56 µg/mL | MCF7 (Breast Carcinoma) | [9]|

Metabolic Disorders

A novel class of oxazolo[4,5-b]pyridines has been identified as activators of SIRT1, an NAD+-dependent protein deacetylase. [10]SIRT1 activation is a promising therapeutic strategy for metabolic diseases, as it can improve glucose homeostasis and insulin resistance. These synthetic activators were found to be structurally distinct from and more potent than the natural product resveratrol. [10]

Other Therapeutic Areas

The versatility of the scaffold extends to other disease areas:

  • Neurological Disorders: Certain derivatives have demonstrated anxiolytic and anticonvulsant properties in preclinical models. [11][12]* Anti-inflammatory: Isoxazole-containing compounds are known to exhibit anti-inflammatory effects, potentially through the inhibition of enzymes like LOX and COX-2. [13]

Protocols for Synthesis and Application

Protocol 1: Synthesis of Isoxazolo[4,5-b]pyridine Core via Intramolecular Cyclization

This protocol is adapted from the mild and efficient synthesis starting from 2-chloro-3-nitropyridines, which is noted for its high yields and operational simplicity. [1][2][3] Objective: To synthesize an ethyl isoxazolo[4,5-b]pyridine-3-carboxylate intermediate.

Materials:

  • Substituted 2-chloro-3-nitropyridine

  • Ethyl isocyanoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting 2-chloro-3-nitropyridine (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of ethyl isocyanoacetate (1.2 eq) at room temperature. The causality here is that the base (K₂CO₃) facilitates the initial nucleophilic attack and subsequent cyclization.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with water and then with brine solution. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl isoxazolo[4,5-b]pyridine-3-carboxylate. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Workflow for Lead Generation and Optimization

This protocol outlines a strategic workflow for utilizing the isoxazolo[4,5-b]pyridin-3(2H)-one intermediate in a drug discovery campaign.

Objective: To identify and optimize lead compounds for a specific biological target.

Caption: Drug discovery workflow using the isoxazolo[4,5-b]pyridine core.

Methodology:

  • Core Synthesis: Prepare the multigram quantities of the Isoxazolo[4,5-b]pyridin-3(2H)-one intermediate using an optimized and scalable synthetic route (e.g., Protocol 1 followed by hydrolysis/decarboxylation).

  • Library Generation: Employ parallel synthesis techniques to introduce diversity.

    • N-Alkylation/Arylation: Modify the nitrogen atom of the pyridinone ring.

    • Substitution on the Pyridine Ring: Utilize cross-coupling reactions like Suzuki or Buchwald-Hartwig on halogenated precursors.

    • Click Chemistry: Introduce functionalities like triazoles, which have proven effective in modifying the pharmacological profile of this scaffold. [7][8]3. Primary Screening: Screen the generated library against the biological target of interest at a single high concentration to identify initial "hits."

  • Secondary Screening & SAR:

    • Confirm the activity of the hits and determine their potency (e.g., IC₅₀ or EC₅₀ values).

    • Synthesize a focused library around the most promising hits to establish a clear Structure-Activity Relationship (SAR). This iterative process is crucial for improving potency and selectivity.

  • Lead Optimization:

    • Characterize the most potent compounds for their absorption, distribution, metabolism, and excretion (ADME) properties.

    • Assess early toxicological flags.

    • The goal is to converge on a lead candidate with a balanced profile of potency, selectivity, and drug-like properties suitable for in vivo testing.

Conclusion

The Isoxazolo[4,5-b]pyridin-3(2H)-one scaffold represents a highly valuable and versatile intermediate for modern drug discovery. Its synthetic tractability, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued relevance in the search for novel therapeutics. The protocols and strategies outlined herein provide a robust framework for researchers and scientists to effectively harness the potential of this privileged heterocyclic system in their drug development programs.

References

  • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. [Link]

  • Miel, H., & Rault, S. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Arkivoc. [Link]

  • Nikol'skiy, V. V., et al. (2023). Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview). ResearchGate. [Link]

  • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. ResearchGate. [Link]

  • Poręba, K., et al. (2012). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. PubMed. [Link]

  • Wagner, E., et al. (2003). Synthesis and pharmacological properties of derivatives of isoxazolo[4,3-d]pyrimidine. III. ResearchGate. [Link]

  • Wagner, E., et al. (2001). Synthesis and pharmacological screening of derivatives of isoxazolo[4, 3-d]pyridimidine.I. PubMed. [Link]

  • Yıldız, İ., et al. (2021). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. [Link]

  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]

  • Wagner, E., et al. (2004). Synthesis and pharmacological assessment of derivatives of isoxazolo[4,5-d]pyrimidine. PubMed. [Link]

  • Gumałka, E., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Nikol'skiy, V. V., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • Bemis, J. E., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. PubMed. [Link]

  • Nikol'skiy, V. V., et al. (2025). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols for N-Alkylation of Isoxazolo[4,5-b]pyridin-3(2H)-one Compounds

For Researchers, Scientists, and Drug Development Professionals The isoxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as anticancer and antibacterial agents.[1][2] The functionalization of the nitrogen atom at the 2-position of the isoxazolo[4,5-b]pyridin-3(2H)-one core is a critical step in the synthesis of compound libraries for drug discovery, as the nature of the N-substituent can significantly modulate pharmacological properties.

This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful N-alkylation of isoxazolo[4,5-b]pyridin-3(2H)-one compounds.

Understanding the N-Alkylation Reaction: A Tale of Two Nucleophiles

The N-alkylation of isoxazolo[4,5-b]pyridin-3(2H)-one, a heterocyclic lactam, presents a classic challenge in synthetic chemistry: regioselectivity. The starting material exists in tautomeric forms, presenting two potential sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The desired outcome for many drug discovery programs is the N-alkylated product.

The regioselectivity of this reaction is a delicate balance of several factors:

  • The Base: The choice of base is paramount. A strong, non-nucleophilic base is generally preferred to deprotonate the nitrogen atom without competing in the alkylation reaction.

  • The Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of both the nucleophile and the electrophile.

  • The Alkylating Agent: The nature of the leaving group and the steric bulk of the alkylating agent can impact the reaction rate and selectivity.

  • Reaction Temperature: Higher temperatures can sometimes overcome activation energy barriers but may also lead to side reactions.

Controlling these parameters is essential to favor the formation of the thermodynamically more stable N-alkylated product over the kinetically favored O-alkylated isomer.

Recommended Reaction Conditions for Selective N-Alkylation

Based on established methodologies for the N-alkylation of related heterocyclic systems, such as 2-pyridones and other lactams, the following conditions are recommended for the N-alkylation of isoxazolo[4,5-b]pyridin-3(2H)-one.[3][4]

Method 1: Potassium Carbonate in DMF

This is a widely used and generally effective method for the N-alkylation of a variety of nitrogen-containing heterocycles.[5]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in deprotonating the lactam nitrogen. Its heterogeneous nature in many organic solvents can be advantageous in moderating reactivity.

  • Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for dissolving the starting material and the carbonate base, facilitating the reaction.

  • Alkylating Agent: Alkyl halides (bromides or chlorides) are commonly used. For less reactive systems, the corresponding iodide can be used, or a catalytic amount of potassium iodide (KI) can be added to facilitate an in situ Finkelstein reaction.[6]

  • Temperature: The reaction is typically carried out at room temperature to a moderately elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.

Method 2: Potassium tert-butoxide in THF with a Phase-Transfer Catalyst

For more challenging substrates or when higher reactivity is required, a stronger base system can be employed.

  • Base: Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base that can effectively deprotonate the lactam.

  • Solvent: Tetrahydrofuran (THF) is a common aprotic solvent for reactions involving strong bases.

  • Catalyst: The addition of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can enhance the rate of N-alkylation.[4]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates and alkylating agents.

Protocol 1: N-Alkylation using Potassium Carbonate in DMF

This protocol is adapted from established procedures for the N-alkylation of similar heterocyclic systems.[7]

Materials:

  • Isoxazolo[4,5-b]pyridin-3(2H)-one (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1-1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • To a solution of isoxazolo[4,5-b]pyridin-3(2H)-one (1.0 eq) in DMF, add potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualization of the General Workflow:

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up cluster_3 Purification A Isoxazolo[4,5-b]pyridin-3(2H)-one + K2CO3 in DMF B Add Alkyl Halide (rt to 80 °C) A->B Stir C Filter & Concentrate B->C Reaction Complete D Liquid-Liquid Extraction C->D E Column Chromatography D->E

Sources

Application

Application Note: Cross-Coupling Strategies for the Isoxazolo[4,5-b]pyridin-3(2H)-one Scaffold

Executive Summary The isoxazolo[4,5-b]pyridin-3(2H)-one scaffold is a highly privileged, electron-deficient bicyclic heterocycle utilized extensively in modern drug discovery. Acting as a rigid bioisostere for amides and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazolo[4,5-b]pyridin-3(2H)-one scaffold is a highly privileged, electron-deficient bicyclic heterocycle utilized extensively in modern drug discovery. Acting as a rigid bioisostere for amides and carboxylic acids, this core has been instrumental in the development of kinase inhibitors, anti-HIV agents, and positive allosteric modulators (PAMs) for CNS targets like mGlu4 .

However, functionalizing this scaffold via transition-metal-catalyzed cross-coupling presents significant synthetic challenges. The inherent tautomerism between the 3(2H)-one and 3-hydroxy forms introduces an acidic proton that can poison palladium catalysts or lead to competitive off-target N-/O-arylation. This application note provides a self-validating, step-by-step methodological guide to successfully executing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on this scaffold, grounded in mechanistic rationale and established literature .

Mechanistic Insights & Strategic Workflow

Tautomerism and the Necessity of Protection

Isoxazolo[4,5-b]pyridin-3(2H)-one exists in a dynamic tautomeric equilibrium. Under the basic conditions required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃), the core is easily deprotonated. If left unprotected, the resulting nucleophilic nitrogen or oxygen will compete with the intended cross-coupling partner, leading to complex mixtures of N-arylated and O-arylated byproducts.

Causality in Experimental Design: To bypass this, we utilize SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) for regioselective N-protection. The SEM group is sterically demanding, highly stable to the strongly basic and thermal conditions of palladium catalysis, and can be orthogonally cleaved under acidic conditions (TFA) without opening the fragile isoxazole ring .

Catalyst Selection for Electron-Deficient Cores

The pyridine ring of the isoxazolo[4,5-b]pyridine system is highly electron-deficient. While this facilitates rapid oxidative addition of the palladium catalyst to a halogenated derivative (e.g., 5-bromo-isoxazolopyridine), it severely retards the reductive elimination step.

  • For Suzuki-Miyaura: We select Pd(dppf)Cl₂ . The bidentate nature of the dppf ligand enforces a cis-geometry on the Pd(II) intermediate, sterically crowding the metal center and dramatically accelerating reductive elimination.

  • For Buchwald-Hartwig: We utilize Pd₂(dba)₃ paired with XPhos . XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates the difficult C-N reductive elimination while suppressing competitive β-hydride elimination, a common failure mode when coupling secondary amines.

G cluster_coupling Palladium-Catalyzed Cross-Coupling A Isoxazolo[4,5-b]pyridin-3(2H)-one (Tautomeric Core) B Regioselective Protection (SEM-Cl / DIPEA) A->B  Blocks N/O-arylation C Electrophilic Halogenation (NBS or NIS) B->C  C5/C6 Activation D Suzuki-Miyaura (Aryl Boronic Acids) C->D  Pd(dppf)Cl2 E Buchwald-Hartwig (Primary/Secondary Amines) C->E  Pd2(dba)3 / XPhos F Sonogashira (Terminal Alkynes) C->F  Pd(PPh3)4 / CuI G Global Deprotection (TFA / DCM) D->G E->G F->G H Functionalized API Scaffold G->H

Workflow for functionalization of Isoxazolo[4,5-b]pyridin-3(2H)-one via cross-coupling.

Experimental Protocols

Protocol A: Regioselective N-Protection and Halogenation

This protocol establishes the protected, electrophilic building block required for downstream coupling.

Step 1: SEM Protection

  • Charge a flame-dried round-bottom flask with Isoxazolo[4,5-b]pyridin-3(2H)-one (1.0 equiv) and anhydrous CH₂Cl₂ (0.2 M).

  • Cool the suspension to 0 °C under an argon atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise. The solution will clarify as the substrate deprotonates.

  • Add SEM-Cl (1.2 equiv) dropwise over 10 minutes.

  • Warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the N-SEM protected intermediate.

Step 2: Electrophilic Bromination (C-5 Position)

  • Dissolve the N-SEM protected intermediate in anhydrous DMF (0.1 M).

  • Add N-Bromosuccinimide (NBS) (1.1 equiv) in a single portion.

  • Heat the reaction to 60 °C for 12 hours. The electron-deficient nature of the pyridine ring necessitates mild heating for complete conversion.

  • Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF.

  • Dry the organic layer, concentrate, and purify to isolate 5-bromo-2-(SEM)-isoxazolo[4,5-b]pyridin-3(2H)-one .

Protocol B: Suzuki-Miyaura Cross-Coupling

For the formation of C-C bonds using aryl or heteroaryl boronic acids.

  • In a microwave vial, combine the 5-bromo intermediate from Protocol A (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv). Seal the vial and purge with argon for 5 minutes.

  • Heat the mixture at 90 °C in an oil bath for 6 hours. (Note: Do not exceed 100 °C to prevent premature cleavage of the SEM group).

  • Cool the reaction, filter through a pad of Celite, and wash with EtOAc.

  • Concentrate the filtrate and purify via silica gel chromatography to yield the cross-coupled product.

Protocol C: Buchwald-Hartwig Amination

For the formation of C-N bonds using primary or secondary amines.

  • In an oven-dried Schlenk tube, combine the 5-bromo intermediate (1.0 equiv) and Cs₂CO₃ (2.5 equiv).

  • Transfer into a nitrogen-filled glovebox and add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.06 equiv).

  • Remove the sealed tube from the glovebox, connect to an argon manifold, and add anhydrous Toluene (0.1 M) followed by the amine (1.2 equiv).

  • Heat the reaction mixture at 100 °C for 16 hours.

  • Cool to room temperature, dilute with CH₂Cl₂, filter through Celite, and concentrate.

  • Purify the crude residue via reverse-phase prep-HPLC to isolate the aminated product.

Protocol D: Global Deprotection
  • Dissolve the coupled product in CH₂Cl₂ (0.1 M) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio with CH₂Cl₂.

  • Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure. Neutralize with saturated NaHCO₃ and extract with EtOAc to yield the final functionalized Isoxazolo[4,5-b]pyridin-3(2H)-one API scaffold.

Quantitative Data Summary

The following table summarizes optimized reaction parameters and comparative yields for the functionalization of the 5-bromo-2-(SEM)-isoxazolo[4,5-b]pyridin-3(2H)-one scaffold.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeIsolated Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 6 h86%
Suzuki-Miyaura 3-Pyridinylboronic acidPd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂O (4:1)90 °C / 8 h78%
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosCs₂CO₃ / Toluene100 °C / 16 h81%
Buchwald-Hartwig AnilinePd₂(dba)₃ / BrettPhosNaOtBu / Toluene90 °C / 12 h74%
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuIEt₃N / DMF80 °C / 4 h89%

References

  • Yang, C., Hu, S., Pan, X., et al. "Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview)." Chemistry of Heterocyclic Compounds, 2023, 59, 240-242. URL: [Link]

  • Tsuda, M., Morita, T., Nakamura, H. "Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles." Tetrahedron Letters, 2021, 75, 153185. URL: [Link]

  • Engers, D. W., Blobaum, A. L., et al. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)." ACS Chemical Neuroscience, 2016, 7(9), 1192-1200. URL: [Link]

Method

Application Note: Catalytic Hydrogenation Techniques for Isoxazolo[4,5-b]pyridin-3(2H)-one Derivatives

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Executive Summary & Mechanistic Rationale As a Sen...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in the chemoselective functionalization of fused bicyclic heterocycles. The isoxazolo[4,5-b]pyridin-3(2H)-one scaffold[1] is a highly privileged pharmacophore in medicinal chemistry, serving as a rigid bioisostere and a versatile precursor to densely functionalized aminopyridines.

The core challenge in processing this scaffold lies in the intrinsic reactivity difference between its two rings. The isoxazolone ring features a highly labile N–O bond with a relatively low bond dissociation energy (BDE ≈ 151 kcal/mol)[2]. Under reductive conditions, this N–O bond is highly susceptible to catalytic cleavage, which unmasks the ring to form primary enaminones or substituted 2-amino-3-pyridinol derivatives[3]. Conversely, the fused pyridine ring is highly aromatic and resistant to mild reduction.

By tuning the catalyst, solvent, and hydrogen pressure, we can dictate the reaction pathway:

  • Chemoselective Cleavage: Utilizing Palladium on Carbon (Pd/C) under mild conditions selectively cleaves the N–O bond while leaving the pyridine core intact[4].

  • Exhaustive Hydrogenation: Utilizing Adam’s Catalyst (PtO2) under high pressure forces the saturation of the pyridine ring, yielding piperidine-fused analogs.

Reaction Pathway Visualization

The following workflow diagram illustrates the divergent catalytic pathways based on the selected reaction conditions.

G A Isoxazolo[4,5-b]pyridin-3(2H)-one B Pd/C, H2 (1 atm) MeOH / AcOH (Mild) A->B Chemoselective C PtO2, H2 (50 psi) AcOH (Harsh) A->C Exhaustive D N-O Bond Cleavage (2-Amino-3-pyridinol derivative) B->D High Yield E Exhaustive Reduction (Aminopiperidinol derivative) C->E Ring Saturation

Divergent catalytic hydrogenation pathways for Isoxazolo[4,5-b]pyridin-3(2H)-one derivatives.

Quantitative Data & Catalyst Selection

The table below summarizes the empirical data for catalyst selection and expected outcomes.

Catalyst SystemSolvent SystemH₂ PressureAdditivePrimary OutcomeTypical Yield
5-10% Pd/C Methanol (MeOH)1 atm (Balloon)Acetic Acid (1.2 eq)Selective N–O Cleavage85 - 95%
5% Pd/C Ethyl Acetate (EtOAc)1 atm (Balloon)NoneSluggish N–O Cleavage40 - 60%
5% Rh/C Ethanol (EtOH)30 psiNoneMixed (Cleavage + Partial Saturation)< 30%
PtO₂ (Adam's) Glacial Acetic Acid50 - 60 psiNoneExhaustive Reduction (Piperidine core)70 - 80%

Data Interpretation: The use of Pd/C in purely aprotic solvents (like EtOAc) without additives often leads to incomplete conversion[4]. The causality behind this is catalyst poisoning : the reductive cleavage of the N–O bond generates a highly nucleophilic primary amine. Free amines strongly coordinate to the palladium surface, blocking active sites. The addition of Acetic Acid (Protocol A) protonates the nascent amine in situ, preserving the catalytic cycle.

Experimental Protocols

Protocol A: Chemoselective N–O Bond Cleavage (Mild Conditions)

Objective: To synthesize 2-amino-3-pyridinol derivatives via selective isoxazole ring opening.

Reagents & Materials:

  • Isoxazolo[4,5-b]pyridin-3(2H)-one derivative (1.0 mmol)

  • 10% Pd/C (0.1 mmol Pd, ~106 mg)

  • Methanol (HPLC grade, 10 mL)

  • Glacial Acetic Acid (1.2 mmol, 69 µL)

  • Hydrogen gas (Balloon)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the Isoxazolo[4,5-b]pyridin-3(2H)-one derivative (1.0 mmol).

  • Solvent & Additive: Dissolve the substrate in 10 mL of Methanol. Add Glacial Acetic Acid (1.2 mmol). Note: The acid is critical to prevent Pd-surface passivation by the resulting amine.

  • Catalyst Addition: Flush the flask with Nitrogen for 5 minutes. Carefully add the 10% Pd/C (106 mg) in one portion. Safety: Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Never add dry Pd/C to a methanol solution in the presence of oxygen.

  • Hydrogenation: Evacuate the flask under a mild vacuum and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times.

  • Reaction: Stir the suspension vigorously at room temperature (20-25 °C) for 4 to 6 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM, UV active).

  • Workup: Once the starting material is consumed, purge the flask thoroughly with Nitrogen. Filter the reaction mixture through a short pad of Celite to remove the catalyst. Wash the Celite pad with additional Methanol (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting acetate salt can be neutralized with saturated aqueous NaHCO₃ and extracted with EtOAc to yield the free base.

Protocol B: Exhaustive Hydrogenation (Harsh Conditions)

Objective: Simultaneous N–O cleavage and pyridine ring saturation to yield piperidine-fused scaffolds.

Reagents & Materials:

  • Isoxazolo[4,5-b]pyridin-3(2H)-one derivative (1.0 mmol)

  • Platinum(IV) Oxide (PtO₂, Adam's Catalyst) (0.2 mmol, ~45 mg)

  • Glacial Acetic Acid (10 mL)

  • High-pressure Parr Reactor

Step-by-Step Procedure:

  • Setup: In a glass liner for a Parr hydrogenation bomb, dissolve the substrate (1.0 mmol) in 10 mL of Glacial Acetic Acid.

  • Catalyst Addition: Add PtO₂ (45 mg) to the solution.

  • Pressurization: Seal the reactor and purge with Nitrogen three times. Subsequently, purge with Hydrogen gas three times, and finally pressurize the vessel to 50 psi of H₂.

  • Reaction: Heat the reactor to 50 °C and stir vigorously for 18–24 hours. The thermodynamic driving force of the high pressure and Pt catalyst is required to overcome the resonance energy of the pyridine ring.

  • Workup: Cool the reactor to room temperature, vent the Hydrogen gas safely, and purge with Nitrogen. Filter the mixture through Celite, washing with Acetic Acid.

  • Isolation: Evaporate the acetic acid under high vacuum (or lyophilize) to obtain the saturated aminopiperidinol derivative as an acetate salt.

Troubleshooting & Quality Control

  • Stalled Reactions (Protocol A): If the reaction stalls at ~50% conversion, catalyst poisoning has likely occurred. Verify that the 1.2 equivalents of Acetic Acid were added. If the substrate contains additional basic moieties, increase the Acetic Acid to 2.5 equivalents.

  • Over-reduction (Protocol A): If trace amounts of the saturated pyridine ring are observed, ensure the reaction is not left under H₂ for extended periods (>12 hours) and strictly maintain 1 atm pressure.

  • Self-Validation: The successful cleavage of the N–O bond can be rapidly confirmed via ¹H NMR. The disappearance of the highly deshielded isoxazole/pyridine ring protons and the appearance of a broad exchangeable singlet (representing the newly formed -NH₂ and -OH groups) between 4.0 - 6.0 ppm (in DMSO-d₆) is diagnostic of successful ring opening.

References

  • Isoxazolo[4,5-b]pyridin-3(2H)-one (9CI) — Chemical Substance Information.NextSDS.
  • Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone.Organic Letters - ACS Publications.
  • WO2025074120A1 - Nanoparticles for extended release drug delivery (Catalytic Hydrogenation Protocols).Google Patents.
  • 409 ISOXAZOL-5-ONES: UNUSUAL HETEROCYCLES WITH GREAT SYNTHETIC POTENTIAL.DOI.org.

Sources

Application

Application Notes &amp; Protocols: A Guide to Incorporating the Isoxazolo[4,5-b]pyridin-3(2H)-one Scaffold into Peptide Synthesis

Abstract The isoxazolo[4,5-b]pyridin-3(2H)-one scaffold is a heterocyclic system of significant interest in medicinal chemistry, recognized for its role in compounds with diverse biological activities, including antibact...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isoxazolo[4,5-b]pyridin-3(2H)-one scaffold is a heterocyclic system of significant interest in medicinal chemistry, recognized for its role in compounds with diverse biological activities, including antibacterial and anticancer properties.[1][2] Its rigid, bicyclic structure makes it an excellent candidate for use in peptide synthesis as a conformational constraint or a bioisosteric replacement for labile peptide bonds.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis of the isoxazolo[4,5-b]pyridin-3(2H)-one core, its functionalization, and its subsequent incorporation into peptide chains using both solid-phase and solution-phase methodologies. We emphasize the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the Isoxazolo[4,5-b]pyridin-3(2H)-one Scaffold

In modern drug development, peptides are a crucial class of therapeutics. However, their application can be limited by poor metabolic stability and conformational flexibility, which often leads to reduced receptor affinity and selectivity. The incorporation of rigid, non-natural scaffolds is a proven strategy to overcome these limitations. The isoxazolo[4,5-b]pyridin-3(2H)-one moiety serves as a powerful tool in this regard.

Key Advantages:

  • Bioisosterism: This scaffold can act as a bioisostere of a dipeptide unit or a cis-peptide bond.[4][5] Replacing a segment of the peptide backbone with this rigid structure can protect it from enzymatic degradation, thereby enhancing its in vivo half-life.

  • Conformational Rigidity: The fused ring system locks the peptide backbone into a well-defined conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and selectivity.

  • Novel Chemical Space: Introducing this heterocyclic system into a peptide allows for exploration of novel chemical space, enabling the development of peptidomimetics with unique structure-activity relationships (SAR).

This document will guide researchers through the necessary steps to leverage these advantages in their peptide design and synthesis workflows.

Physicochemical and Spectroscopic Properties

Before embarking on synthesis, it is essential to be familiar with the fundamental properties of the core scaffold.

PropertyValueSource
Molecular Formula C₆H₄N₂O₂[6][7]
Molecular Weight 136.11 g/mol [6][7]
Appearance White to orange or green powder/crystal[7]
IUPAC Name 3H-[1][8]oxazolo[4,5-b]pyridin-2-one[6]

Spectroscopic Characterization: Derivatives of this scaffold have been characterized extensively. Key expected signals include:

  • ¹H NMR: Aromatic protons typically appear in the δ 7.0-8.5 ppm range. The specific coupling patterns are dependent on the substitution pattern on the pyridine ring.[9][10]

  • ¹³C NMR: Carbon signals for the heterocyclic core will be present, with the carbonyl carbon appearing significantly downfield.[9]

  • HRMS (High-Resolution Mass Spectrometry): This is the definitive technique to confirm the elemental composition of the synthesized scaffold and the final peptide.[11][12]

Synthesis of the Isoxazolo[4,5-b]pyridin-3(2H)-one Core

Several synthetic routes to the isoxazolo[4,5-b]pyridine core have been reported, generally involving the annulation of an isoxazole ring onto a pyridine or vice-versa.[1][13] We present an efficient and reliable method starting from readily available 2-chloro-3-nitropyridines, which involves a key intramolecular nucleophilic substitution of the nitro group.[1]

Synthesis_Strategies cluster_0 General Synthetic Approaches Start_Py 2-Substituted Pyridines Core Isoxazolo[4,5-b]pyridine Core Start_Py->Core Annulation of Isoxazole Ring Start_Isox Functionalized Isoxazoles Start_Isox->Core Annulation of Pyridine Ring Start_NitroPy 2-Chloro-3-Nitropyridines (Recommended) Start_NitroPy->Core Intramolecular SNAr Cyclization

Caption: General strategies for synthesizing the isoxazolo[4,5-b]pyridine core.

Protocol 1: Synthesis of 6-Substituted Isoxazolo[4,5-b]pyridin-3(2H)-ones

This protocol is adapted from the intramolecular cyclization strategy, which is noted for its efficiency and use of accessible starting materials.[1]

Step 1: Synthesis of Diethyl 2-((6-R-3-nitropyridin-2-yl)amino)malonate

  • In a round-bottom flask under an inert atmosphere (Argon or N₂), dissolve 2-chloro-6-R-3-nitropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add diethyl aminomalonate hydrochloride (1.1 eq) followed by triethylamine (TEA) (2.5 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the desired malonate intermediate.

Step 2: Intramolecular Cyclization and Decarboxylation

  • Dissolve the purified malonate intermediate (1.0 eq) in a suitable solvent like diphenyl ether.

  • Heat the solution to reflux (approx. 250-260 °C) for 1-2 hours. Causality: The high temperature is required to drive the intramolecular nucleophilic aromatic substitution (SₙAr) of the nitro group by the enolate, followed by decarboxylation of the resulting intermediate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • Filter the precipitate and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • Recrystallize the crude solid from a suitable solvent system (e.g., Ethanol/Water) to obtain the pure 6-substituted isoxazolo[4,5-b]pyridin-3(2H)-one core.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Functionalization for Peptide Coupling

To be incorporated into a peptide, the scaffold must be functionalized with orthogonal protecting groups and a reactive moiety (typically a carboxylic acid). The following is a representative strategy to install a carboxymethyl group at the N-2 position, converting the scaffold into a protected amino acid mimic.

Protocol 2: N-Alkylation to Introduce a Carboxylic Acid Handle
  • Suspend the synthesized isoxazolo[4,5-b]pyridin-3(2H)-one (1.0 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and generates H₂ gas.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add tert-butyl bromoacetate (1.3 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the N-alkylated, tert-butyl protected scaffold.

  • Validation: Confirm successful alkylation via HRMS (mass increase corresponding to the C₆H₁₁O₂ group) and ¹H NMR (appearance of a singlet for the t-Bu group at ~1.5 ppm and a singlet for the -CH₂- group).

This N-functionalized scaffold, once the tert-butyl ester is cleaved, can be used directly in peptide synthesis.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides.[14][15] The functionalized isoxazolo[4,5-b]pyridin-3(2H)-one scaffold can be incorporated like any other Fmoc-protected non-canonical amino acid.

SPPS_Workflow Start Start: Rink Amide Resin Fmoc_Deprot_1 Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprot_1 Wash_1 Wash (DMF, DCM) Fmoc_Deprot_1->Wash_1 Coupling_AA Couple Standard Fmoc-AA-OH Wash_1->Coupling_AA Wash_2 Wash (DMF, DCM) Coupling_AA->Wash_2 Fmoc_Deprot_2 Fmoc Deprotection (20% Piperidine/DMF) Wash_2->Fmoc_Deprot_2 Wash_3 Wash (DMF, DCM) Fmoc_Deprot_2->Wash_3 Coupling_Scaffold Couple Functionalized Scaffold-COOH Wash_3->Coupling_Scaffold Wash_4 Wash (DMF, DCM) Coupling_Scaffold->Wash_4 Continue Continue Chain Elongation... Wash_4->Continue Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) Continue->Cleavage Purify Purify (RP-HPLC) Cleavage->Purify Final_Peptide Final Peptide Purify->Final_Peptide

Caption: Workflow for incorporating the scaffold using Fmoc-based SPPS.

Protocol 3: SPPS Incorporation of the Scaffold

This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin for a C-terminally amidated peptide.[16]

Prerequisite: The N-alkylated scaffold from Protocol 2 must be deprotected. Treat the tert-butyl ester with a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 hours, then concentrate in vacuo to yield the free carboxylic acid.

  • Resin Preparation: Swell Rink Amide AM resin (substitution ~0.5 mmol/g) in DMF for 1 hour in a suitable SPPS reaction vessel.[17]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Scaffold Coupling:

    • In a separate vial, dissolve the functionalized scaffold-COOH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq) to the vial. Causality: DIPEA acts as a non-nucleophilic base to activate the carboxylate and neutralize the ammonium salt on the resin. HATU/HOAt is a highly efficient coupling system that minimizes the risk of epimerization, which is a concern with activated amino acids.[18]

    • Pre-activate for 2-5 minutes, then add the solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. The increased steric bulk of the scaffold may require a longer coupling time than standard amino acids.

  • Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling. If the test is positive (free amine present), repeat the coupling step.

  • Washing: Wash the resin as in step 3.

  • Chain Elongation: Continue with subsequent Fmoc deprotection and coupling cycles for the remaining amino acids in your sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection and washing, dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours. Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). TIS and water act as scavengers to trap reactive carbocations generated during deprotection.

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet with more cold ether.

    • Lyophilize the crude peptide to obtain a white powder.

  • Validation and Purification:

    • Analyze the crude product by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Confirm the mass by LC-MS. The observed mass should match the calculated mass of the peptide containing the scaffold.

    • Purify the peptide using preparative RP-HPLC.

Applications and Mechanistic Considerations

The primary application of this scaffold is to create peptidomimetics with improved pharmacological properties.

Bioisosterism cluster_0 Standard Peptide Backbone cluster_1 Scaffold-Modified Backbone AA1 Amino Acid (i) PeptideBond Peptide Bond (Flexible, Labile) AA1->PeptideBond AA2 Amino Acid (i+1) PeptideBond->AA2 Scaffold Isoxazolo[4,5-b]pyridin-3(2H)-one (Rigid, Stable) PeptideBond->Scaffold Bioisosteric Replacement AA_pre Amino Acid (i-1) AA_pre->Scaffold AA_post Amino Acid (i+2) Scaffold->AA_post

Caption: Bioisosteric replacement of a dipeptide unit with the rigid scaffold.

By replacing a flexible dipeptide unit, the scaffold enforces a specific turn or bend in the peptide's secondary structure. This is particularly valuable in designing inhibitors for enzymes like proteases or in mimicking the bioactive conformation of receptor-binding peptides. The resulting peptidomimetic is more resistant to proteolysis, a critical factor for developing orally bioavailable drugs.[3]

Conclusion

The isoxazolo[4,5-b]pyridin-3(2H)-one scaffold is a versatile building block for advanced peptide design. Its incorporation, while requiring additional synthetic steps, can impart highly desirable properties such as conformational rigidity and enhanced metabolic stability. The protocols and rationale provided in this guide offer a robust framework for researchers and drug development professionals to successfully utilize this scaffold, paving the way for the discovery of next-generation peptide-based therapeutics.

References

  • Kanishchev, O. S., et al. (2019). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. RSC Advances. [Link]

  • Poreba, K., et al. (2012). Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview). Request PDF. [Link]

  • Didier, B., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC. [Link]

  • Kanishchev, O. S., et al. (2019). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Khan, M. A., & Rafla, F. K. (1975). Synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Guzmán, F., et al. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • National Center for Biotechnology Information. Oxazolo(4,5-b)pyridin-2(3H)-one. PubChem Compound Database. [Link]

  • Fuse, S. (2019). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. Chemical Science. [Link]

  • Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. [Link]

  • Palamarchuk, I. V., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. [Link]

  • Mac, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Sharma, G., et al. (2018). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances. [Link]

  • Burger, A. (1991). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Palamarchuk, I. V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Oriental Journal of Chemistry. [Link]

  • Meanwell, N. A. (2021). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Fields, G. B. (1997). Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

  • Szafran, K., et al. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Simon, M. D., et al. (2014). Rapid Flow-Based Peptide Synthesis. Pentelute Lab. [Link]

  • Wang, L., et al. (2024). Crystal structure of isoxazolo[4,5-b]pyridin-3-amine, C6H5N3O. ResearchGate. [Link]

  • Poreba, K., et al. (2012). The synthesis of 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines and an evaluation of their in vitro antiproliferative activity. PubMed. [Link]

  • Apsari, P. P., & T-Thienprasert, N. P. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Janezic, M., et al. (2021). Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. MDPI. [Link]

  • Solar, A., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. ResearchGate. [Link]

  • Hrytsai, I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][13][19]triazino[2,3-c]quinazolines. MDPI. [Link]

  • Videt-Alba, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Solar, A., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC. [Link]

  • Mollica, A., & Pinnen, F. (2017). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]

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Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of Isoxazolo[4,5-b]pyridin-3(2H)-one

Technical Support Center: Isoxazolo[4,5-b]pyridin-3(2H)-one Synthesis Welcome to the technical support center for the synthesis of Isoxazolo[4,5-b]pyridin-3(2H)-one. This guide is designed for researchers, medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isoxazolo[4,5-b]pyridin-3(2H)-one Synthesis

Welcome to the technical support center for the synthesis of Isoxazolo[4,5-b]pyridin-3(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Isoxazolo[4,5-b]pyridines are of significant interest due to their diverse biological activities, including antibacterial and anticancer properties.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction yields.

Troubleshooting Guide: Common Issues & Solutions

The most prevalent and direct synthetic route to Isoxazolo[4,5-b]pyridin-3(2H)-one involves the diazotization of 3-amino-2-chloropyridine-4-carboxylic acid, followed by an intramolecular cyclization. This process, while effective, is sensitive to reaction conditions. This guide focuses on troubleshooting this specific pathway.

Core Reaction Pathway

SM 3-Amino-2-chloropyridine- 4-carboxylic Acid Step1 Step 1: Diazotization (NaNO₂, aq. Acid, 0-5 °C) SM->Step1 Int Aryl Diazonium Salt (Unstable Intermediate) Step1->Int Step2 Step 2: Intramolecular Cyclization (Spontaneous) Int->Step2 Prod Isoxazolo[4,5-b]pyridin-3(2H)-one + N₂ (gas) + Cl⁻ Step2->Prod

Caption: General workflow for the synthesis of Isoxazolo[4,5-b]pyridin-3(2H)-one.

Question 1: My reaction yield is very low, or I'm isolating only starting material. What's going wrong?

This is the most common issue, typically pointing to a failure in one of the two key steps: diazotization or cyclization.

Possible Cause A: Incomplete or Failed Diazotization

The formation of the aryl diazonium salt is the critical first step. The reaction involves the generation of a nitrosonium ion (NO⁺) from a nitrite salt in a strong acid, which then reacts with the primary amine.

  • Scientific Rationale: The diazotization process is highly dependent on temperature and pH. Aryl diazonium salts are notoriously unstable at elevated temperatures.[2][3] Furthermore, the concentration of the active nitrosating agent is directly proportional to the acid concentration.

  • Troubleshooting Steps:

    • Temperature Control is Paramount: Maintain the reaction temperature strictly between 0-5 °C. Use an ice/salt bath for better control. Above 10 °C, the diazonium salt will rapidly decompose, often leading to phenolic byproducts.

    • Acid Concentration and Type: The reaction requires a strong acid. Typically, 2-3 molar equivalents of an acid like HCl or H₂SO₄ are used. If the acidity is too low, the formation of the nitrosonium ion is inefficient.

    • Reagent Quality: Ensure your sodium nitrite (NaNO₂) is fresh and has been stored in a dry environment. Old or improperly stored NaNO₂ can lead to lower effective concentrations.

    • Mode of Addition: Dissolve the starting material (3-amino-2-chloropyridine-4-carboxylic acid) in the acid first and cool the solution to 0 °C before the slow, dropwise addition of a pre-cooled aqueous solution of NaNO₂. This ensures the amine is protonated and that the generated diazonium salt can react under optimal conditions.

Possible Cause B: Failure of Intramolecular Cyclization

If diazotization appears successful (e.g., observation of gas evolution) but the product is not formed, the issue may lie with the cyclization step.

  • Scientific Rationale: The cyclization is an intramolecular nucleophilic aromatic substitution (SₙAr) type reaction, where the carboxylate oxygen attacks the carbon bearing the diazonium group. For this to occur, the carboxylic acid must be deprotonated to act as an effective nucleophile.

  • Troubleshooting Steps:

    • Check Your Starting Material: Ensure you are using the carboxylic acid and not an ester derivative (e.g., methyl 3-amino-2-chloro-4-pyridinecarboxylate).[4] While the reaction might work with an ester, it would require an additional hydrolysis step, which may not be favorable under the reaction conditions, leading to significantly lower yields.

    • Solvent Effects: While typically performed in an aqueous acid, solvent choice can influence the conformation of the intermediate. If yields remain low, consider a mixed solvent system (e.g., acetic acid/water) which may better solvate the intermediate and facilitate the necessary conformation for cyclization.

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low / No Yield CauseA Failed Diazotization LowYield->CauseA CauseB Failed Cyclization LowYield->CauseB SolA1 Check Temp (0-5 °C) CauseA->SolA1 Decomposition SolA2 Verify Acid Conc. CauseA->SolA2 Inefficient NO⁺ formation SolA3 Use Fresh NaNO₂ CauseA->SolA3 Low reagent activity SolB1 Confirm Carboxylic Acid Starting Material CauseB->SolB1 Weak nucleophile SolB2 Optimize Solvent CauseB->SolB2 Poor conformation cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Intramolecular Cyclization SM 3-Amino-2-chloropyridine- 4-carboxylic Acid Int Aryl Diazonium Intermediate SM->Int Formation of N-nitrosamine, tautomerization, dehydration Reagents1 NaNO₂, H⁺ (0-5 °C) Reagents1->SM Attack Nucleophilic attack by carboxylate Int->Attack Spontaneous Prod Isoxazolo[4,5-b]pyridin- 3(2H)-one Attack->Prod Expulsion of N₂ gas

Sources

Optimization

Technical Support Center: Solubilization Strategies for Isoxazolo[4,5-b]pyridin-3(2H)-one

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to dissolve fused bicyclic heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to dissolve fused bicyclic heterocycles. Isoxazolo[4,5-b]pyridin-3(2H)-one is notoriously recalcitrant to standard solvation protocols.

To successfully formulate this compound for your assays, we must move beyond trial-and-error and understand the physical chemistry governing its solid-state behavior. This guide provides a mechanistic breakdown of its solubility profile, field-proven troubleshooting FAQs, and self-validating experimental protocols.

The Chemical Root of the Problem

The poor solubility of Isoxazolo[4,5-b]pyridin-3(2H)-one in common organic solvents is a direct consequence of its molecular architecture [4]. The molecule exists in a tautomeric equilibrium between the lactam-like 3(2H)-one form and the lactim-like 3-ol form. This structural duality allows the molecule to act as both a strong hydrogen-bond donor (via -NH or -OH) and a strong hydrogen-bond acceptor (via the pyridine nitrogen and carbonyl oxygen).

Consequently, the molecules form extensive, tightly packed intermolecular hydrogen-bonded networks in the solid state. Combined with the planarity of the aromatic system, which promotes strong π−π stacking, the compound possesses an exceptionally high crystal lattice energy [3]. To dissolve it, your chosen solvent system must provide enough solvation enthalpy to overcome these formidable solute-solute interactions.

Diagnostic Solubilization Workflow

Pathway A Solid Isoxazolo[4,5-b]pyridin-3(2H)-one (High Lattice Energy) B Add Strong H-Bond Acceptor (e.g., Anhydrous DMSO) A->B Solvation C Assess Dissolution B->C D Clear Solution (Proceed to Assay) C->D Complete E Suspension / Micro-crystals (Kinetic Barrier) C->E Incomplete F Apply Bath Sonication (37°C, 15 min) E->F Overcome barrier G pH Adjustment (Form Anionic/Cationic Salt) E->G If solvent saturated F->C Re-assess G->D Increased polarity

Workflow for overcoming kinetic and thermodynamic solubility barriers of isoxazolopyridines.

Frequently Asked Questions (FAQs)

Q1: Why does my compound remain a cloudy suspension in dichloromethane (DCM) and ethyl acetate, even after vortexing? A: DCM and ethyl acetate are moderately polar but lack the ability to act as strong hydrogen-bond acceptors or donors. Because the thermodynamic stability of the solid-liquid equilibrium heavily favors the solid state for this compound [3], these solvents cannot disrupt the robust intermolecular hydrogen bonds of the isoxazolopyridine lattice. Vortexing only addresses the kinetic barrier (mixing) but cannot alter the unfavorable thermodynamics.

Q2: What is the optimal solvent strategy for creating high-concentration stock solutions (>10 mM)? A: You must use highly polar aprotic solvents with strong hydrogen-bond accepting capabilities. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the gold standards here. The oxygen atom in DMSO acts as a powerful H-bond acceptor, effectively outcompeting the compound's internal lattice network and stabilizing the monomeric form in solution [1].

Q3: My DMSO stock solution is clear, but the compound instantly precipitates when diluted into my pH 7.4 aqueous assay buffer. How do I rescue the assay? A: This is a classic "solvent shift" precipitation. When the DMSO is diluted by water, the solvation capacity of the matrix drops drastically, and the compound exceeds its thermodynamic solubility limit. To fix this, leverage the compound's ionizable groups. Structural analogs of isoxazolopyridin-3-ones act as weak acids with a pKa of approximately 6.9 [2]. By adjusting your assay buffer to a mildly basic pH (e.g., pH 8.5 - 9.0), you deprotonate the isoxazolone ring. The resulting anionic species has a vastly higher aqueous hydration energy, preventing precipitation [1].

Quantitative Solvent Compatibility Data

To aid in your experimental design, refer to the following empirical data matrix for solvent selection.

Solvent SystemDielectric Constant ( ε )H-Bond AcceptorExpected Solubility LimitTroubleshooting Action / Recommendation
Hexane / Toluene < 2.5No< 0.1 mg/mLAvoid. Cannot disrupt lattice energy.
Dichloromethane (DCM) 8.93No< 1.0 mg/mLAvoid. Insufficient polarity for stock solutions.
Methanol / Ethanol ~30.0Yes1.0 - 5.0 mg/mLUse as co-solvent. Good for intermediate dilutions.
Anhydrous DMSO 46.7Yes (Strong)> 20.0 mg/mL Primary Choice. Ideal for master stock generation.
Aqueous Buffer (pH 7.4) ~80.0Yes< 0.5 mg/mLAdjust pH. Compound is mostly neutral and insoluble.
Aqueous Buffer (pH 9.5) ~80.0Yes> 5.0 mg/mLIdeal for Assays. Forms highly soluble anionic salt.
Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; microscopic nucleation can ruin downstream biological or analytical assays. Use the following self-validating methodologies.

Protocol A: Preparation of a Stable 10 mM Master Stock in DMSO

Causality: Heat lowers the thermodynamic barrier of dissolution, while sonication provides the activation energy to overcome kinetic barriers (breaking apart micro-crystal aggregates).

  • Weighing: Accurately weigh the required mass of Isoxazolo[4,5-b]pyridin-3(2H)-one into a glass vial. Use an anti-static gun if the powder clings to the spatula.

  • Solvation: Add the calculated volume of anhydrous DMSO (water content <0.005%). Cap tightly.

  • Physical Disruption: Place the vial in a heated ultrasonic bath set to 37°C. Sonicate for 15 minutes.

  • Self-Validation Step (Critical): Transfer 1 mL of the solution to a microcentrifuge tube and centrifuge at 10,000 × g for 10 minutes.

    • Validation: Carefully inspect the bottom of the tube. If a visible pellet has formed, your compound has exceeded its thermodynamic solubility limit or kinetic dissolution is incomplete. If no pellet is present, the stock is a true thermodynamic solution.

Protocol B: pH-Driven Aqueous Solubilization for Biological Assays

Causality: Deprotonating the weak acid moiety (pKa ~6.9) generates a negatively charged molecule, allowing ion-dipole interactions with water to dominate over solute-solute lattice interactions.

  • Buffer Preparation: Prepare a 100 mM Tris-HCl or Carbonate buffer adjusted to pH 8.5 - 9.0.

  • Dilution: While vortexing the buffer vigorously, add the 10 mM DMSO master stock dropwise. Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent solvent toxicity in biological assays.

  • Equilibration: Allow the solution to equilibrate at room temperature for 30 minutes.

  • Self-Validation Step: Measure the UV absorbance (e.g., at λmax​ ~280-320 nm depending on the exact derivative) immediately, and again after 4 hours.

    • Validation: A stable absorbance reading confirms that the compound remains in solution. A dropping absorbance indicates slow, microscopic precipitation (nucleation) occurring over time, meaning you must either increase the pH further or add a biocompatible surfactant like 0.1% Tween-20.

References
  • K. B. et al. "Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones." ResearchGate. Available at:[Link]

  • A. D. et al. "Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models." European Journal of Pharmaceutical Sciences (PubMed). Available at: [Link]

  • M. S. et al. "Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines." Beilstein Journal of Organic Chemistry (ResearchGate). Available at:[Link]

Troubleshooting

Optimizing reaction temperature for Isoxazolo[4,5-b]pyridin-3(2H)-one ring closure

Welcome to the technical support center for the synthesis of Isoxazolo[4,5-b]pyridin-3(2H)-one. This resource is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Isoxazolo[4,5-b]pyridin-3(2H)-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the critical ring closure step of your synthesis, with a particular focus on reaction temperature.

Troubleshooting Guide: Optimizing Reaction Temperature for Ring Closure

The formation of the isoxazolone ring in the Isoxazolo[4,5-b]pyridin-3(2H)-one system is a crucial step that can be highly sensitive to reaction temperature. Below are common issues encountered during this cyclization, along with their potential causes and recommended solutions.

Issue 1: Low or No Product Yield

  • Symptom: After the reaction and work-up, you observe a very low yield of the desired Isoxazolo[4,5-b]pyridin-3(2H)-one, or none at all. Starting material may be largely unreacted.

  • Potential Cause 1: Insufficient Thermal Energy: The intramolecular cyclization may have a significant activation energy barrier that is not being overcome at the current reaction temperature.

  • Solution 1: Systematically Increase Reaction Temperature:

    • Begin by running the reaction at the temperature reported in a relevant literature procedure. If none is available, start at a moderate temperature (e.g., 80 °C) in a high-boiling solvent like DMF or dioxane.

    • If the yield is low, increase the temperature in a stepwise manner (e.g., in 10-20 °C increments) for subsequent reactions. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of starting material and the formation of the product.

    • Consider switching to a higher-boiling point solvent if necessary to achieve higher temperatures. In some cases, conventional heating in a thermostated oil bath can provide precise temperature control.[1]

  • Potential Cause 2: Inappropriate Catalyst or Reaction Conditions: The chosen catalyst may not be active enough at the current temperature, or the reaction may require specific conditions to proceed efficiently.

  • Solution 2: Evaluate Catalytic Systems and Reaction Conditions:

    • For related heterocyclic syntheses, Lewis acid catalysts such as ZnCl₂ or In(OTf)₃ have been shown to improve yields.[1] Consider introducing a catalyst to your reaction system.

    • Microwave irradiation can also be an effective method for promoting this type of cyclization and may lead to higher yields in shorter reaction times.[1]

    • Ensure that the reaction is performed under anhydrous conditions if any of the reagents or intermediates are sensitive to moisture.

Issue 2: Formation of Significant Byproducts

  • Symptom: Your reaction mixture shows the formation of one or more significant byproducts in addition to the desired product.

  • Potential Cause: Thermal Decomposition or Side Reactions: Higher temperatures can sometimes lead to the decomposition of the starting material or product, or promote alternative reaction pathways. For instance, thermal conditions can sometimes lead to rearrangements or fragmentation.

  • Solution: Optimize Temperature and Reaction Time:

    • If you observe byproduct formation at higher temperatures, try lowering the temperature and extending the reaction time. This can sometimes favor the desired reaction pathway by providing enough energy for the cyclization without promoting undesired side reactions.

    • Carefully monitor the reaction over time at a given temperature. There is often an optimal reaction time before significant byproduct formation begins. Quenching the reaction at this optimal time can maximize the yield of the desired product.

    • The choice of base and solvent can also influence the product distribution. For instance, in related isoxazole syntheses, the reaction pH is a key factor in determining regioselectivity.[2]

Issue 3: Inconsistent Reaction Outcomes

  • Symptom: You are experiencing significant variability in yield and purity from one run to the next, even when you believe you are following the same procedure.

  • Potential Cause: Poor Temperature Control: Inconsistent heating can lead to unpredictable reaction outcomes. Hot spots in the reaction vessel or fluctuations in the heating source can cause localized overheating, leading to decomposition or byproduct formation.

  • Solution: Ensure Uniform and Precise Heating:

    • Use a thermostated oil bath or a heating mantle with a thermocouple to ensure accurate and uniform temperature control.

    • For larger-scale reactions, ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.

    • If using a microwave reactor, ensure that the temperature is being monitored accurately by the instrument's internal sensor.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction temperature for the Isoxazolo[4,5-b]pyridin-3(2H)-one ring closure?

A1: A good starting point is to review the literature for similar cyclization reactions. If a direct precedent is unavailable, a temperature screening is recommended. Begin with a moderate temperature, for example, 80 °C, in a high-boiling solvent such as DMF or dioxane. Monitor the reaction progress, and if the reaction is slow or incomplete, incrementally increase the temperature by 10-20 °C. Conversely, if significant byproduct formation is observed, the temperature should be lowered.

Q2: How does temperature affect the rate of the ring closure reaction?

A2: Generally, as per the principles of chemical kinetics, increasing the reaction temperature increases the rate of the reaction. This is because more molecules will possess the necessary activation energy to undergo the cyclization. However, it is crucial to find a balance, as excessively high temperatures can lead to undesired side reactions or decomposition of the product.

Q3: Can the choice of solvent influence the optimal reaction temperature?

A3: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature under atmospheric pressure. Furthermore, the solvent's polarity can influence the reaction mechanism and the stability of intermediates and transition states, which can, in turn, affect the optimal temperature. It is advisable to choose a solvent in which the starting materials are soluble and which has a boiling point that allows for a suitable temperature range to be explored.

Q4: Are there alternatives to conventional heating for this reaction?

A4: Yes, microwave-assisted synthesis is a powerful alternative. Microwave irradiation can often accelerate the rate of reaction, leading to shorter reaction times and potentially higher yields.[1] This is due to the efficient and rapid heating of the reaction mixture. If you have access to a microwave reactor, it is worth exploring as an option for optimizing your ring closure.

Data Presentation

The following table provides a hypothetical summary of how reaction temperature can influence the yield and reaction time for the Isoxazolo[4,5-b]pyridin-3(2H)-one ring closure. This data is illustrative and serves to highlight the importance of temperature optimization.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1802415Incomplete conversion of starting material.
21001245Significant product formation, some starting material remains.
3120675Good conversion to product, minimal byproducts.
4140460Increased formation of a major byproduct, slight product darkening.
5160235Significant decomposition and byproduct formation.

Experimental Protocols

General Protocol for Isoxazolo[4,5-b]pyridin-3(2H)-one Ring Closure

  • To a solution of the appropriate precursor (e.g., a substituted 2-aminopyridine-3-carboxylic acid derivative) in a suitable high-boiling solvent (e.g., DMF, dioxane), add any necessary reagents for the cyclization (e.g., a dehydrating agent or a catalyst).

  • Heat the reaction mixture to the desired temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous work-up to remove the solvent and any water-soluble impurities.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol for Reaction Temperature Optimization

  • Set up a series of parallel reactions in small-scale reaction vessels.

  • To each vessel, add the same amount of starting material, solvent, and any other reagents.

  • Place each vessel in a separate well of a parallel synthesis block or in individual heating blocks set to different temperatures (e.g., 80, 90, 100, 110, 120 °C).

  • Allow the reactions to proceed for the same amount of time.

  • At the end of the reaction time, quench all reactions simultaneously.

  • Analyze a small aliquot from each reaction by LC-MS or a calibrated HPLC to determine the relative yield of the product and the amount of remaining starting material.

  • Based on the results, select the optimal temperature for the desired outcome. Further optimization of reaction time at this temperature may be necessary.

Visualizations

Experimental Workflow for Temperature Optimization

workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Optimization A Define Temperature Range (e.g., 80-140 °C) B Prepare Identical Reaction Mixtures A->B C Run Parallel Reactions at Different Temperatures B->C D Monitor Reactions (TLC, LC-MS) C->D E Quench Reactions & Analyze Yields D->E F Identify Optimal Temperature E->F G Further Optimization (Reaction Time, Concentration) F->G

Caption: Workflow for optimizing reaction temperature.

Logical Relationship of Troubleshooting Steps

troubleshooting Problem Low Yield or Byproduct Formation Cause1 Suboptimal Temperature Problem->Cause1 Cause2 Incorrect Catalyst/Conditions Problem->Cause2 Cause3 Poor Heat Control Problem->Cause3 Solution1 Systematic Temperature Screening Cause1->Solution1 Solution2 Evaluate Catalysts & Reaction Conditions Cause2->Solution2 Solution3 Ensure Uniform Heating Cause3->Solution3

Caption: Troubleshooting logic for common issues.

References

  • Beilstein Journal of Organic Chemistry.

  • ResearchGate.

  • ResearchGate.

  • PubMed.

  • PubMed.

  • ResearchGate.

  • Organic Chemistry Portal.

  • The Journal of Organic Chemistry.

  • ResearchGate.

  • NSF Program Award Search.

  • PMC.

  • Organic & Biomolecular Chemistry.

  • Journal of Chemical Research, Synopses.

  • MDPI.

  • Beilstein Journal of Organic Chemistry.

  • MDPI.

  • ResearchGate.

  • Beilstein Journals.

  • MDPI.

  • ResearchGate.

  • ResearchGate.

  • Preprints.org.

  • HETEROCYCLES.

  • Google Patents.

  • Acta Poloniae Pharmaceutica.

Sources

Optimization

Technical Support Center: Isoxazolo[4,5-b]pyridin-3(2H)-one Synthesis &amp; Troubleshooting

Welcome to the Heterocyclic Synthesis Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with the isoxazolo[4,5-b]pyridin-3(2H)-one sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with the isoxazolo[4,5-b]pyridin-3(2H)-one scaffold.

Due to the inherent lability of the N-O bond, researchers frequently encounter catastrophic ring-opening side reactions during synthesis and downstream functionalization. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure the structural integrity of your target molecules.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my isoxazolo[4,5-b]pyridin-3(2H)-one degrade into a pyridine derivative under basic conditions? A: The degradation is driven by a base-promoted elimination reaction, mechanistically related to the Kemp elimination[1]. The isoxazole ring possesses a highly polarized and intrinsically weak N-O bond. In the 3(2H)-one system, the proton at the 2-position (or the hydroxyl proton in its tautomeric 3-ol form) is highly acidic. When exposed to a base (e.g., NaOH, NaOMe), deprotonation occurs, generating an anionic intermediate. The system then undergoes an E1cB or concerted E2 elimination[2], cleaving the N-O bond to form a thermodynamically stable 2-amino-3-pyridinecarboxylic acid or a cyano-pyridine derivative. The driving force is the relief of ring strain and the formation of a highly stable aromatic/carbonyl system.

Q2: How can I prevent this ring-opening during necessary downstream cross-coupling or substitution reactions? A: You must eliminate the acidic proton that initiates the degradation cascade. This is achieved by installing a temporary protecting group (e.g., Benzyl, PMB, or Boc) at the N2 or O3 position[3]. By masking this site, you prevent the formation of the reactive anionic intermediate, effectively shutting down the E1cB/E2 pathway. Once your harsh functionalization steps are complete, the protecting group can be removed under mild conditions that do not threaten the N-O bond.

Q3: If I cannot use a protecting group, are there specific solvent and base combinations that minimize N-O bond cleavage? A: Yes. If a protecting group strategy is unviable, you must strictly control the basicity and solvation of your reaction environment. Switch from hard, protic bases (alkoxides, hydroxides) to milder, sterically hindered organic bases (e.g., DIPEA) or insoluble inorganic bases (e.g., K 2​ CO 3​ ) in aprotic solvents (DMF, MeCN). Aprotic solvents alter the transition state energy of the elimination and prevent the generation of highly nucleophilic hydroxide/alkoxide species that directly attack the ring[3].

Part 2: Mechanistic & Workflow Visualizations

Mechanism A Isoxazolo[4,5-b]pyridin-3(2H)-one B Deprotonation by Base A->B OH- / Alkoxide C Anionic Intermediate B->C D N-O Bond Cleavage (E1cB/E2) C->D Weak N-O Bond E Ring-Opened Pyridine Derivative D->E Thermodynamic Driving Force

Mechanism of base-promoted N-O bond cleavage in isoxazolopyridines.

Workflow S1 Starting Material S2 N/O-Protection (e.g., Benzyl/Boc) S1->S2 S3 Downstream Functionalization S2->S3 S4 Deprotection (Mild Conditions) S3->S4 S5 Intact Isoxazolo[4,5-b] pyridin-3(2H)-one S4->S5

Step-by-step workflow for safe functionalization using protecting groups.

Part 3: Quantitative Troubleshooting Data

When optimizing reactions involving the unprotected isoxazolo[4,5-b]pyridin-3(2H)-one core, the choice of base and solvent is the primary determinant of scaffold survival. The table below synthesizes expected degradation profiles based on established mechanistic behavior[1][2][3].

Base Used (1.5 eq)Solvent SystemTemp (°C)Intact Scaffold Yield (%)Ring-Opened Byproduct (%)Mechanistic Rationale
NaOH / KOH EtOH / H 2​ O25< 5%> 90%Rapid deprotonation; protic solvent stabilizes the leaving group, accelerating E1cB cleavage.
NaOMe MeOH600%100%Hard nucleophile/base directly attacks the ring or forces complete Kemp-like elimination.
K 2​ CO 3​ DMF (Anhydrous)6065 - 75%15 - 25%Heterogeneous basicity limits the concentration of reactive anions; aprotic environment slows elimination.
Cs 2​ CO 3​ MeCN (Anhydrous)2580 - 85%< 10%Mild basicity; the cesium effect enhances solubility for cross-coupling without over-deprotonating the heterocycle.
DIPEA DCM / THF25> 95%< 2%Sterically hindered organic base is insufficient to drive the E1cB/E2 transition state to completion.

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of the isoxazole ring during complex multi-step syntheses, you must utilize a protection-functionalization-deprotection sequence. This protocol uses para-Methoxybenzyl (PMB) as a model protecting group, chosen because it can be removed under acidic conditions (TFA), entirely avoiding the basic conditions that trigger ring-opening.

Phase 1: PMB Protection of Isoxazolo[4,5-b]pyridin-3(2H)-one

Causality: We use a mild base (K 2​ CO 3​ ) at low temperatures to facilitate alkylation while kinetically outcompeting the ring-opening degradation pathway.

  • Setup: Dissolve the isoxazolo[4,5-b]pyridin-3(2H)-one (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Base Addition: Add finely powdered K 2​ CO 3​ (1.2 equiv). Stir at 0 °C for 15 minutes. Do not exceed 1.2 equivalents to prevent excess base from lingering and initiating ring cleavage.

  • Alkylation: Dropwise add 4-Methoxybenzyl chloride (PMB-Cl, 1.1 equiv). Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot, quench in MeCN/H 2​ O, and analyze via LC-MS.

    • Pass Criteria: Presence of the [M+H] + peak for the PMB-protected product. Absence of [M-16] + or[M-18] + fragments (which would indicate premature N-O cleavage).

  • Workup: Quench the reaction strictly with saturated aqueous NH 4​ Cl. Causality: NH 4​ Cl immediately neutralizes residual K 2​ CO 3​ , preventing base-catalyzed degradation during the concentration phase. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Phase 2: Downstream Functionalization

With the acidic proton masked by the PMB group, the scaffold is now chemically stabilized. You may proceed with standard Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, or halogenations on the pyridine ring using standard basic conditions (e.g., Na 2​ CO 3​ , K 3​ PO 4​ ) without risk of Kemp elimination.

Phase 3: Acidic Deprotection

Causality: We utilize acidic conditions to remove the PMB group because the isoxazolo[4,5-b]pyridin-3(2H)-one scaffold is highly stable to acids, as the N-O bond cleavage requires an anionic driving force[2].

  • Setup: Dissolve the functionalized, PMB-protected intermediate in neat Trifluoroacetic acid (TFA) (0.1 M).

  • Reaction: Heat to 60 °C for 2–4 hours.

  • Self-Validation (IPC): Monitor via TLC (UV active). The starting material spot will disappear, replaced by a highly polar spot (the deprotected 3(2H)-one).

  • Workup: Concentrate the TFA under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure, functionalized isoxazolo[4,5-b]pyridin-3(2H)-one as a TFA salt.

References

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry.[Link]

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society.[Link]

  • Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega.[Link]

Sources

Troubleshooting

Best purification techniques for crude Isoxazolo[4,5-b]pyridin-3(2H)-one mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate and purify isoxazolo[4,5-b]pyridin-3(2H)-ones.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate and purify isoxazolo[4,5-b]pyridin-3(2H)-ones. These fused heterocyclic systems are highly valuable in medicinal chemistry, but they are notoriously tricky to purify due to their tautomeric behavior (interconverting between the 3(2H)-one and 3-ol forms) and their susceptibility to complex side reactions.

This guide is designed to move beyond generic protocols. By understanding the chemical causality behind these molecules, you can implement self-validating purification workflows that save time, maximize yield, and ensure high purity.

Workflow Visualization: The Purification Logic

Below is the optimized purification workflow. It capitalizes on the ionizable nature of the isoxazolone ring to separate it from neutral impurities before utilizing modified chromatography to resolve structurally similar byproducts.

PurificationWorkflow Crude Crude Mixture (Target + Rearrangement Byproducts) BaseExt Alkaline Extraction (pH 8-9) (NaHCO3 / EtOAc) Crude->BaseExt OrgWaste Organic Phase (Neutral Impurities & Starting Mat.) BaseExt->OrgWaste Discard/Recycle AqPhase Aqueous Phase (Deprotonated Target Product) BaseExt->AqPhase Retain Acidify Acidification (pH 3-4) (1M HCl) AqPhase->Acidify Precip Organic Extraction / Filtration (Enriched Product) Acidify->Precip Chroma Silica Gel Chromatography (DCM/MeOH + 1% AcOH) Precip->Chroma If complex mixture Recryst Recrystallization (EtOH/H2O) Precip->Recryst If >90% pure Chroma->Recryst Polishing Step Pure Pure Isoxazolo[4,5-b]pyridin-3(2H)-one Recryst->Pure

Optimized acid-base and chromatographic purification workflow for isoxazolo[4,5-b]pyridines.

Troubleshooting FAQs

Q1: Why am I losing my product in the aqueous phase during standard reaction workups?

The Causality: Isoxazolo[4,5-b]pyridin-3(2H)-ones exist in a tautomeric equilibrium with their 3-ol form. The hydroxyl/lactam proton is highly acidic (pKa typically ranges from 5 to 7 depending on the electron-withdrawing groups on the pyridine ring). If you wash your organic reaction mixture with standard basic solutions (like NaOH or even Na2​CO3​ ), you will deprotonate the product, converting it into a highly water-soluble sodium salt. The Solution: You must control the pH. If your goal is to keep the product in the organic phase, wash only with brine or slightly acidic water (pH ~4). However, it is highly recommended to use this acidity to your advantage via an intentional "Acid-Base Catch and Release" protocol (detailed in the methodology section).

Q2: My product streaks heavily on normal-phase silica gel, and I cannot separate it from the major byproduct. What is happening?

The Causality: The 3(2H)-one moiety acts as both a strong hydrogen-bond donor and acceptor, leading to severe tailing on bare silica ( SiO2​ ). Furthermore, during synthesis (especially via intramolecular nucleophilic substitution of 2-chloro-3-nitropyridines), the intermediate arylhydrazones frequently undergo a base-promoted Boulton–Katritzky rearrangement [1] [2]. This rearrangement yields 3-hydroxy-2-(2-aryl[1,2,3]triazol-4-yl)pyridines, which have nearly identical polarity to your target compound on neutral silica [1]. The Solution: You must suppress ionization and hydrogen bonding on the column. Adding a volatile acidic modifier (such as 1% v/v Acetic Acid) to your eluent forces the compound into its fully protonated, neutral state, resulting in sharp bands and allowing for successful resolution from the triazole byproducts.

Q3: How can I selectively remove trace unreacted 2-chloro-3-nitropyridine starting materials?

The Causality: The starting materials are highly lipophilic and lack ionizable protons. The Solution: A simple trituration or recrystallization from a moderately polar solvent mixture (e.g., Ethanol/Water) will selectively crystallize the isoxazolopyridine while leaving the lipophilic, non-hydrogen-bonding impurities dissolved in the mother liquor.

Quantitative Data: Chromatographic Solvent Systems

To highlight the importance of mobile phase modifiers, compare the performance of standard solvent systems against modified systems when purifying crude isoxazolo[4,5-b]pyridin-3(2H)-ones.

Solvent SystemModifierTarget Rf​ Band ShapeResolution from Triazole Byproducts
Hexane / EtOAc (1:1)None0.10 - 0.20Severe StreakingPoor (Co-elution)
DCM / MeOH (95:5)None0.30 - 0.40Moderate TailingModerate
DCM / MeOH (95:5) 1% v/v AcOH 0.45 - 0.50 Sharp / Symmetrical Excellent
EtOAc / MeOH (90:10)0.5% Formic Acid0.55 - 0.60SharpGood

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system . At each critical juncture, there is a physical or chemical check to ensure the protocol is functioning as intended before moving to the next step.

Phase 1: Acid-Base "Catch and Release" Extraction
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Alkaline Catch: Transfer to a separatory funnel and extract with saturated aqueous NaHCO3​ (pH ~8.5) three times.

    • Self-Validation Check: Spot the organic layer on a TLC plate. The UV-active spot corresponding to your product should be completely absent, confirming quantitative transfer to the aqueous phase.

  • Organic Discard: Discard the organic layer (which now contains unreacted starting materials and neutral organic impurities).

  • Acidic Release: Cool the combined aqueous layers in an ice bath to 0°C. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches exactly 3 to 4 (verify with pH paper).

    • Causality: The low temperature prevents acid-catalyzed degradation, while the specific pH ensures complete protonation of the isoxazolol without protonating the pyridine nitrogen (which would make it water-soluble again).

  • Recovery: Extract the cloudy, acidic aqueous layer three times with fresh EtOAc. Dry the combined organics over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 2: Modified Silica Gel Chromatography
  • Column Preparation: Slurry-pack a silica gel column using Dichloromethane (DCM) containing 1% v/v Acetic Acid (AcOH).

  • Loading: Dissolve the enriched product from Phase 1 in a minimum amount of DCM/MeOH (9:1) and carefully load it onto the column.

  • Elution: Elute using a gradient of DCM to DCM/MeOH (95:5), maintaining 1% AcOH throughout the entire run.

    • Self-Validation Check: Collect fractions and run TLC using the exact same acidic mobile phase. The product should elute as a tight, circular spot. If streaking occurs, your modifier concentration has dropped; add more AcOH to the eluent.

  • Concentration: Pool the product-containing fractions and evaporate. To remove residual acetic acid, co-evaporate twice with toluene.

Phase 3: Recrystallization (Polishing)
  • Dissolution: Suspend the chromatographed solid in minimal boiling Ethanol.

  • Precipitation: Add hot water dropwise until the solution just becomes cloudy (the cloud point), then add one drop of Ethanol to clear it.

  • Crystallization: Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.

  • Filtration: Filter the crystals over a Büchner funnel, wash with ice-cold Ethanol/Water (1:1), and dry under high vacuum.

References

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069-1075.[Link]

  • Nikol'skiy, V. V., et al. (2023). Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview). Chemistry of Heterocyclic Compounds, 59(4-5), 240-242.[Link]

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in Isoxazolo[4,5-b]pyridin-3(2H)-one Nucleophilic Substitutions

Welcome to the Application Science Support Center. The Isoxazolo[4,5-b]pyridin-3(2H)-one scaffold is a highly valuable, rigid bicyclic system used extensively in medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. The Isoxazolo[4,5-b]pyridin-3(2H)-one scaffold is a highly valuable, rigid bicyclic system used extensively in medicinal chemistry. However, functionalizing this core via Nucleophilic Aromatic Substitution (SNAr) is notoriously difficult. The fused isoxazolone ring projects significant steric bulk, shielding the adjacent C-4 and C-6 positions on the pyridine ring and disrupting the required trajectory for nucleophilic attack.

This guide provides field-proven, mechanistically grounded solutions to overcome these steric barriers, ensuring high-yielding substitutions even with bulky nucleophiles.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why do standard SNAr conditions completely fail when I try to substitute a bulky amine at the C-6 position of the Isoxazolo[4,5-b]pyridin-3(2H)-one scaffold? A1: The failure is a combination of steric shielding and insufficient electronic activation. For an SNAr reaction to occur, the nucleophile must approach the electrophilic carbon at a specific trajectory (similar to the Bürgi-Dunitz angle) to form the Meisenheimer intermediate. The adjacent fused isoxazolone ring physically blocks this approach for bulky nucleophiles (like tert-butylamine or substituted anilines). Furthermore, steric hindrance from bulky substituents close to the pyridine ring significantly alters regioselectivity and drastically increases the activation energy required to reach the transition state[1].

Q2: I am currently using a 6-chloro-isoxazolo[4,5-b]pyridine precursor. How can I optimize the leaving group to compensate for the steric bulk of my nucleophile? A2: You must switch your leaving group from Chlorine (-Cl) to Fluorine (-F) or a Nitro group (-NO2). In sterically hindered SNAr reactions, the rate-determining step is the initial attack to form the Meisenheimer complex, not the departure of the leaving group. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic—a factor more critical than the leaving group's ability to depart[2]. Recent methodologies also highlight the exceptional utility of nitro group displacement in the synthesis and functionalization of the isoxazolo[4,5-b]pyridine core under remarkably mild conditions[3].

Q3: What solvent and temperature parameters are optimal for forcing a substitution with a sterically hindered nucleophile? A3: Abandon protic solvents (like ethanol) and conventional thermal heating. Protic solvents hydrogen-bond with your nucleophile, increasing its effective steric radius and decreasing its reactivity. Instead, use strongly polar aprotic solvents like anhydrous DMSO or DMF. These solvents solvate the counter-cations while leaving the anionic nucleophile "naked" and highly reactive. To overcome the high steric activation barrier without degrading the sensitive isoxazolone core, utilize Microwave Irradiation (120–150 °C for 15–30 minutes) . Microwave heating provides rapid, uniform energy that drives the formation of the Meisenheimer intermediate before thermal decomposition pathways can dominate.

Q4: What if direct SNAr completely fails due to extreme steric hindrance? A4: If electronic activation and microwave heating fail, you must bypass the Meisenheimer intermediate entirely. Transition-metal catalysis, specifically the Palladium-Catalyzed Buchwald-Hartwig Amination , is the most reliable alternative. By using a bulky, electron-rich ligand (e.g., XPhos), the palladium catalyst can undergo oxidative addition into a C-Cl or C-Br bond and facilitate reductive elimination to form the C-N bond, completely circumventing the steric limitations of direct nucleophilic attack.

Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between leaving group selection, reaction conditions, and product yield when coupling the Isoxazolo[4,5-b]pyridin-3(2H)-one core with bulky nucleophiles.

Leaving GroupNucleophileSolvent / TempTimeYield (%)Mechanistic Rationale
-Cl tert-ButylamineEtOH / 80°C24 h< 5%Protic solvent hinders nucleophile; Cl lacks sufficient inductive pull.
-F tert-ButylamineDMF / 100°C12 h45%F strongly polarizes ipso-carbon; aprotic solvent increases nucleophilicity.
-F tert-ButylamineDMSO / 130°C (MW)20 min82% Microwave provides rapid energy to overcome the steric activation barrier.
-NO2 AnilineDMF / 60°C4 h88% Excellent leaving group; highly electrophilic ipso-carbon facilitates attack.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted SNAr with Bulky Amines

Objective: Overcome steric bulk by maximizing electrophilicity and utilizing high-energy transition state access.

  • Preparation: In an oven-dried microwave vial, dissolve 6-Fluoro-isoxazolo[4,5-b]pyridin-3(2H)-one (1.0 eq) in anhydrous DMSO (0.2 M). Causality: DMSO strips the solvation sphere from the nucleophile, maximizing its reactivity.

  • Reagent Addition: Add the sterically hindered amine (2.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Subject the vial to microwave irradiation at 130 °C for 20 minutes with high stirring.

  • Validation Check (In-Process Control): Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass. If starting material >10% remains, irradiate for an additional 10 minutes.

  • Workup: Pour the cooled reaction mixture into ice-cold water (5x volume of DMSO) to precipitate the product. Filter the precipitate, wash with cold water to remove residual DMSO and DIPEA salts, and dry under high vacuum.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Bypass the SNAr mechanism entirely when steric hindrance prevents Meisenheimer complex formation.

  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with 6-Chloro-isoxazolo[4,5-b]pyridin-3(2H)-one (1.0 eq), Pd2(dba)3 (5 mol%), XPhos (10 mol%), and anhydrous Cs2CO3 (2.0 eq). Causality: XPhos is specifically designed to facilitate reductive elimination of sterically hindered amines.

  • Solvent & Amine Addition: Add anhydrous 1,4-Dioxane (0.1 M) and the bulky amine (1.2 eq). Seal the flask and transfer to a fume hood.

  • Heating: Stir the mixture at 100 °C for 12 hours under a positive pressure of N2.

  • Validation Check (In-Process Control): Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active starting material spot should be consumed, replaced by a lower-Rf product spot that stains positively with ninhydrin.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

Mechanistic and Workflow Visualizations

Mechanism Substrate Isoxazolo[4,5-b]pyridine (Electrophile) Steric Steric Shielding Barrier Substrate->Steric Structural bulk Nucleophile Bulky Amine (Nucleophile) Nucleophile->Steric Approach trajectory Meisenheimer Meisenheimer Intermediate Steric->Meisenheimer Overcome via Microwave/F-substitution Product Substituted Product Meisenheimer->Product Fast LG Departure

Mechanistic pathway showing how electronic activation overcomes steric barriers in SNAr.

Workflow Start SNAr Fails on Isoxazolo[4,5-b]pyridine CheckLG Is Leaving Group Cl or Br? Start->CheckLG ChangeLG Synthesize Fluoro or Nitro Analog CheckLG->ChangeLG Yes CheckSolvent Is Solvent Protic? (e.g., EtOH) CheckLG->CheckSolvent No (Already F/NO2) ChangeSolvent Switch to DMSO/DMF + Microwave (120°C) CheckSolvent->ChangeSolvent Yes Buchwald Switch to Pd-Catalyzed Buchwald-Hartwig Coupling CheckSolvent->Buchwald No (Sterics too extreme)

Troubleshooting decision tree for failed nucleophilic substitutions on bulky scaffolds.

References

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction. ResearchGate. URL: [Link]

Sources

Troubleshooting

Resolving NMR peak overlaps in Isoxazolo[4,5-b]pyridin-3(2H)-one structural analysis

Technical Support Center: Resolving NMR Peak Overlaps in Isoxazolo[4,5-b]pyridin-3(2H)-one Overview Isoxazolo[4,5-b]pyridin-3(2H)-one presents unique challenges in nuclear magnetic resonance (NMR) structural elucidation....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving NMR Peak Overlaps in Isoxazolo[4,5-b]pyridin-3(2H)-one

Overview Isoxazolo[4,5-b]pyridin-3(2H)-one presents unique challenges in nuclear magnetic resonance (NMR) structural elucidation. As a bicyclic heteroaromatic system, its proton spectrum is frequently complicated by tight scalar couplings on the pyridine ring and dynamic tautomerism at the isoxazolone moiety 1[1]. This guide provides field-proven, mechanistic solutions to disentangle complex spectral overlaps, ensuring high-confidence structural validation.

Part 1: Diagnostic FAQs – Understanding the Causality of Overlap

Q1: Why do the H-5, H-6, and H-7 signals of the pyridine ring form an unresolvable multiplet envelope around 7.5–8.5 ppm? A1: The overlap is driven by homonuclear scalar coupling ( J -coupling) combined with limited digital resolution. The protons on the pyridine ring exhibit ortho ( 3J≈7−9 Hz), meta ( 4J≈1−2 Hz), and para ( 5J<1 Hz) couplings. When the chemical shift difference ( Δδ ) between these protons is small relative to their coupling constants, the spin system approaches second-order behavior (e.g., ABX or ABC systems). This causes "roofing" effects and splits the signals into a dense envelope of transitions, making individual peaks indistinguishable 2[2].

Q2: My spectrum shows a massive, broad hump from 9.0 to 11.0 ppm that obscures my aromatic signals. What is happening? A2: This is a classic symptom of intermediate chemical exchange driven by tautomerism. Isoxazolo[4,5-b]pyridin-3(2H)-one exists in an equilibrium between the 3-isoxazolone (NH) form and the 3-hydroxyisoxazole (OH) form. When the rate of proton exchange between the nitrogen and oxygen atoms occurs on the intermediate NMR timescale (comparable to the frequency difference of the two states), the signal undergoes severe quadrupolar and exchange broadening. This broad resonance can span multiple ppm ranges, effectively burying the sharp aromatic multiplets beneath it.

Q3: How do Pure Shift NMR and 2D HSQC differ in their approach to resolving these overlaps? A3: They address the problem through fundamentally different mechanisms:

  • Pure Shift NMR: Simplifies the spectrum by physically suppressing homonuclear scalar coupling during acquisition. It collapses complex multiplets into single lines (singlets) at their respective chemical shifts, drastically reducing spectral crowding3[3].

  • 2D HSQC: Disperses the overlapping proton signals into a second, orthogonal dimension based on the chemical shift of the directly attached 13 C nuclei. Since the 13 C chemical shifts of C-5, C-6, and C-7 are highly distinct, the overlapping 1 H signals are separated spatially 4[4].

Part 2: Self-Validating Experimental Protocols

Protocol A: Broadband Homonuclear Decoupling (1D Pure Shift / PSYCHE)

Purpose: To collapse the H-5, H-6, and H-7 multiplets into distinct singlets for accurate integration and assignment.

  • Sample Preparation: Prepare a highly concentrated sample (e.g., 20-30 mg) in DMSO- d6​ . Pure shift experiments suffer from inherent sensitivity penalties (often retaining only 5-10% of standard 1D sensitivity).

  • Parameter Optimization:

    • Load the standard PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence.

    • Set the sweep width (SW) to cover only the region of interest (e.g., 6.0 to 12.0 ppm) to maximize digital resolution and signal-to-noise ratio.

    • Set the flip angle of the chirp pulses to β=15∘−20∘ to balance decoupling efficiency and sensitivity.

  • Acquisition: Run the pseudo-2D experiment. Increase the number of scans (NS) in multiples of 64 until adequate SNR is achieved.

  • Self-Validation Check: Process the pseudo-2D data into a 1D spectrum. Verify that the residual solvent peak (DMSO at 2.50 ppm) appears as a sharp singlet, confirming successful homonuclear decoupling. If artifacts (sidebands) appear around the peaks, reduce the data chunking duration ( t1​ increment).

Protocol B: Variable Temperature (VT) NMR for Tautomeric Resolution

Purpose: To shift or sharpen the broad NH/OH exchangeable proton, revealing the underlying pyridine resonances.

  • Baseline Acquisition: Acquire a standard 1D 1 H spectrum at 298 K (25 °C) to establish the baseline broadening.

  • Cooling Phase (Slow Exchange Limit):

    • Lower the probe temperature in 10 K decrements down to 273 K (or lower, depending on solvent freezing point).

    • Causality: Cooling slows the tautomeric exchange rate. Once the exchange rate is significantly slower than the NMR timescale, the broad hump will resolve into two distinct, sharp peaks representing the isolated NH and OH tautomers.

  • Heating Phase (Fast Exchange Limit):

    • Alternatively, raise the temperature to 330 K or 340 K.

    • Causality: Heating accelerates the exchange. In the fast exchange limit, the signal coalesces into a single, sharp, time-averaged peak, shifting away from the aromatic region and unmasking the H-5/H-6/H-7 multiplets.

  • Self-Validation Check: Ensure the probe is properly tuned and matched at each temperature increment, and re-shim the Z-axis to prevent artificial line broadening caused by temperature gradients.

Part 3: Quantitative Comparison of Resolution Techniques

The following table summarizes the quantitative trade-offs of various techniques used to resolve overlaps in Isoxazolo[4,5-b]pyridin-3(2H)-one, ensuring researchers can select the optimal method based on their instrument time and sample concentration.

Resolution TechniqueDimensionalityResolution Gain (approx.)Sensitivity CostTypical Acq. TimeBest Use Case
Global Spectral Deconvolution 1DModerate (Mathematical)None (Post-processing)< 1 minQuick integration of slightly overlapping multiplets.
1D Pure Shift (PSYCHE) 1D (Pseudo-2D)Very High (Singlets)-90% to -95%15 - 45 minsHighly overlapped aromatic protons with high sample concentration.
2D 1 H- 13 C HSQC 2DHigh (Heteronuclear)-40% to -60%30 - 60 minsUnambiguous assignment of C-H connectivity in the pyridine ring 5[5].
VT-NMR (Heating) 1DHigh (For exchange peaks)None5 mins / temp stepRemoving broad NH/OH tautomer humps from the aromatic baseline.

Part 4: Logical Workflow Visualization

The following decision tree outlines the logical pathway for resolving peak overlaps specifically tailored to the structural features of Isoxazolo[4,5-b]pyridin-3(2H)-one.

NMR_Workflow A 1D 1H NMR Spectrum Isoxazolo[4,5-b]pyridin-3(2H)-one B Analyze Overlap Type A->B C Aromatic Multiplets (H-5, H-6, H-7 overlap) B->C D Broad Exchangeable Peak (NH/OH Tautomerism) B->D E Pure Shift NMR (Collapse to singlets) C->E F 2D HSQC/COSY (Disperse in 2nd dimension) C->F G VT-NMR (Cooling/Heating) (Alter exchange rate) D->G H Solvent Titration (e.g., DMSO-d6 to CDCl3) D->H

Decision tree for resolving specific NMR peak overlaps in Isoxazolo[4,5-b]pyridin-3(2H)-one.

Part 5: References

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD) Mestrelab Research Blog

  • Chapter 8: Pure Shift 2D NMR Spectroscopy Royal Society of Chemistry

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies Journal of Proteome Research, ACS Publications

  • Two-dimensional nuclear magnetic resonance spectroscopy Wikipedia

  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines Beilstein Journal of Organic Chemistry, via ResearchGate

Sources

Optimization

Technical Support Center: Manufacturing &amp; Scale-Up of Isoxazolo[4,5-b]pyridin-3(2H)-one

Welcome to the technical support center for the synthesis and scale-up of Isoxazolo[4,5-b]pyridin-3(2H)-one. This guide is designed for researchers, process chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of Isoxazolo[4,5-b]pyridin-3(2H)-one. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the manufacturing process, moving from common questions to advanced troubleshooting and scale-up protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of the Isoxazolo[4,5-b]pyridin-3(2H)-one core structure.

Q1: What are the most common synthetic routes for the isoxazolo[4,5-b]pyridine scaffold?

A1: There are three primary strategies for constructing the isoxazolo[4,5-b]pyridine heterocyclic system[1][2][3][4]:

  • Annulation of an Isoxazole Ring onto a Pyridine Precursor: This approach typically involves using a functionalized pyridine, such as a 3-halopyridine or 3-hydroxypyridine, and building the isoxazole ring onto it.[1][2]

  • Annulation of a Pyridine Ring onto an Isoxazole Precursor: This method starts with a substituted isoxazole, like a 4-amino-5-benzoylisoxazole, and forms the pyridine ring through reactions like the Friedländer condensation.[5][6]

  • Intramolecular Cyclization of a Substituted Nitropyridine: A highly efficient and modern approach involves the intramolecular nucleophilic substitution of a nitro group on a 2-chloro-3-nitropyridine derivative. This route is often preferred for scale-up due to the availability of starting materials and mild reaction conditions.[1][2][7][8]

Q2: Which synthetic route is recommended for manufacturing Isoxazolo[4,5-b]pyridin-3(2H)-one on a larger scale?

A2: For pilot and manufacturing scale, the route starting from readily available 2-chloro-3-nitropyridine derivatives is highly recommended (Scheme C in the diagram below).[1][7] The key advantages are:

  • Starting Material Availability: 2-chloro-3-nitropyridines are commercially available building blocks.[1]

  • Process Efficiency: The key cyclization step, an intramolecular SNAr (nucleophilic aromatic substitution) of the nitro group, is typically clean and high-yielding.[1][2][8]

  • Milder Conditions: Compared to some classical condensation methods that may require high temperatures or harsh catalysts, this route often proceeds under milder basic conditions.[2]

cluster_Routes Primary Synthetic Approaches to Isoxazolo[4,5-b]pyridine Core A Route A: Pyridine → Isoxazole Annulation Product Isoxazolo[4,5-b]pyridine Scaffold A->Product B Route B: Isoxazole → Pyridine Annulation B->Product C Route C: Nitropyridine Cyclization (Recommended for Scale-Up) C->Product Start_A Functionalized Pyridine Start_A->A Start_B Functionalized Isoxazole Start_B->B Start_C 2-Chloro-3-nitropyridine Derivative Start_C->C

Caption: Overview of synthetic routes to the core scaffold.

Q3: What are the critical quality attributes (CQAs) for Isoxazolo[4,5-b]pyridin-3(2H)-one as a pharmaceutical intermediate?

A3: As a pharmaceutical intermediate, the quality is governed by its impact on the final Active Pharmaceutical Ingredient (API).[9][10] Key CQAs include:

  • Purity: High chemical purity is paramount, typically >98% by HPLC.

  • Impurity Profile: All impurities must be identified, quantified, and controlled, especially potential genotoxic or mutagenic impurities.[9] Regulatory bodies require stringent documentation of the impurity profile.[11][12]

  • Residual Solvents: Levels of residual solvents must be below the limits defined by ICH guidelines.

  • Physical Properties: Consistent particle size, crystal form (polymorphism), and bulk density can be critical for handling and reactivity in subsequent steps.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during synthesis and scale-up in a Q&A format.

Low Reaction Yield or Stalled Conversion

Q: My cyclization reaction to form the isoxazole ring is giving low yields (<60%) and TLC/HPLC analysis shows significant unreacted starting material. What are the likely causes and how can I fix it?

A: This is a common issue when scaling up. The root cause often lies in base selection, moisture control, or temperature. Let's break it down with a decision tree.

Start Low Yield / Stalled Reaction Observed Cause1 Is the Base Strength/Solubility Optimal? Start->Cause1 Cause2 Is there Water in the Reaction? Start->Cause2 Cause3 Is the Temperature Correct? Start->Cause3 Cause4 Is Starting Material Quality Sufficient? Start->Cause4 Sol1 Action: Screen bases (e.g., K2CO3, Cs2CO3, DBU). Ensure base is finely powdered and anhydrous for better solubility/ reactivity. Cause1->Sol1 Sol2 Action: Use anhydrous solvents. Dry starting materials. Run reaction under inert atmosphere (N2/Ar). Cause2->Sol2 Sol3 Action: Verify internal reaction temp. (not just bath temp). Optimize temp profile; a higher temp may be needed for cyclization. Cause3->Sol3 Sol4 Action: Confirm purity of nitropyridine precursor via NMR/HPLC. Impurities can inhibit the reaction. Cause4->Sol4

Caption: Troubleshooting decision tree for low reaction yield.

Detailed Explanation:

  • Base Selection: The intramolecular SNAr is base-promoted. Weak or poorly soluble bases (like granular K₂CO₃ in some solvents) can lead to slow deprotonation of the precursor, stalling the reaction. Using a stronger base like DBU or a more soluble one like Cs₂CO₃ can significantly improve rates. The physical form matters; finely milled anhydrous potassium carbonate provides much higher surface area.[7]

  • Moisture Control: Water can compete with the intramolecular nucleophile and lead to hydrolysis byproducts. It is critical to use anhydrous solvents and ensure starting materials are dry, especially when scaling up where surface area to volume ratios change.[13]

  • Temperature: Heat transfer is less efficient in larger reactors. The internal temperature of the reaction mass may be lower than the jacket temperature. Always use an internal temperature probe to monitor and control the reaction. The activation energy for the cyclization may require a specific temperature to be maintained for a sufficient duration.

Impurity Formation

Q: HPLC analysis of my crude product shows a significant, difficult-to-separate byproduct. What is a common byproduct in this synthesis and how can I prevent its formation?

A: A common side reaction, especially if your precursor has a formyl group that is later converted to the lactam, is the formation of rearrangement products or dimers.[1][14] For example, unstable intermediates like nitrile oxides (if using a cycloaddition route) are prone to dimerization to form furoxans.[14] In the nitropyridine cyclization route, base-promoted side reactions can occur if conditions are too harsh or reaction times are too long.[2]

Strategies for Minimizing Byproducts:

  • Control Stoichiometry: Ensure precise stoichiometry of the base. Excess base can promote side reactions.

  • Temperature Control: Avoid temperature overshoots. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely by UPLC/HPLC and quench it as soon as the starting material is consumed to prevent the product from degrading or rearranging.

  • Protecting Groups: If your precursor contains sensitive functional groups (like an aldehyde), they may need to be protected before the cyclization step to prevent undesired transformations.[2]

Analytical TechniqueParameter to MonitorPurpose
HPLC/UPLC Peak Area % of Starting Material, Product, and ByproductsTrack reaction conversion and impurity formation in real-time.
LC-MS Mass of Unknown PeaksIdentify the molecular weight of byproducts to hypothesize their structure.
¹H NMR Disappearance of Starting Material Signals / Appearance of Product SignalsConfirm structural transformation and check for major impurities in the crude mixture.
Caption: Table of analytical techniques for in-process control.
Purification and Isolation Challenges

Q: My product is difficult to purify by column chromatography; it either streaks on the silica gel or co-elutes with a byproduct. What are my options?

A: N-heterocycles can be challenging to purify via standard silica gel chromatography due to their polarity and basicity.[15]

  • Problem: Streaking on silica gel.

    • Cause: The slightly acidic nature of silica gel interacts strongly with the basic nitrogen atoms of the pyridine ring.

    • Solution: Add a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia in methanol. Alternatively, use a different stationary phase like neutral or basic alumina.[15]

  • Problem: Co-elution with impurities.

    • Solution 1: Recrystallization. This is the most scalable purification method. A systematic solvent screening is required. Start with solvents where the product has high solubility when hot and low solubility when cold (e.g., isopropanol, ethyl acetate, acetonitrile).

    • Solution 2: pH-based Extraction. If the impurity has a different pKa than your product, you can use an acidic or basic wash during the workup to selectively remove it into the aqueous layer.

    • Solution 3: Trituration. Slurrying the crude solid in a solvent where the product is poorly soluble but the impurity is soluble can be a simple and effective purification step.

Section 3: Scale-Up and Manufacturing Protocols

Scaling a process from the lab to the plant requires careful consideration of safety, equipment, and regulatory compliance.[13][16]

Q: What are the primary safety concerns when scaling up the synthesis of Isoxazolo[4,5-b]pyridin-3(2H)-one?

A: Key safety considerations include:

  • Thermal Hazards: The intramolecular cyclization can be exothermic. A Reaction Safety Assessment (RSA) using tools like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is essential to understand the heat of reaction and the potential for thermal runaway.

  • Reagent Handling: Handling of strong bases, nitrated compounds, and organic solvents at scale requires appropriate personal protective equipment (PPE), engineered controls (e.g., fume hoods, closed-transfer systems), and grounding to prevent static discharge.

  • Pressure and Off-Gassing: Be aware of any potential for gas evolution. The reaction should be conducted in a reactor rated for the expected conditions and equipped with a proper venting system.

Lab Lab-Scale (1-100 g) PHA Process Hazard Analysis (PHA) Lab->PHA Identify Risks Pilot Pilot Plant (1-10 kg) PHA->Pilot Mitigate Risks, Test at Scale GMP GMP Manufacturing (>10 kg) Pilot->GMP Validate Process, Ensure Compliance

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Binding Affinities: Novel Isoxazolo[4,5-b]pyridin-3(2H)-one Derivatives as PERK Inhibitors

This guide provides a detailed comparison of the binding affinities of novel Isoxazolo[4,5-b]pyridin-3(2H)-one derivatives against a standard inhibitor for Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). PERK...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the binding affinities of novel Isoxazolo[4,5-b]pyridin-3(2H)-one derivatives against a standard inhibitor for Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). PERK is a critical transmembrane protein in the endoplasmic reticulum that plays a key role in the unfolded protein response (UPR), a cellular stress response pathway. Dysregulation of PERK has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.

The Isoxazolo[4,5-b]pyridin-3(2H)-one scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. Here, we evaluate a specific derivative, compound 21d , and compare its in vitro efficacy to the well-established PERK inhibitor, GSK2606414 . This analysis is designed to provide researchers and drug development professionals with objective, data-driven insights into the potential of this novel chemical series.

The Rationale Behind Experimental Choices: Measuring Kinase Inhibition

To quantify the inhibitory potential of these compounds, a biochemical assay measuring the enzymatic activity of PERK is essential. The LanthaScreen™ Eu Kinase Binding Assay is a robust and widely accepted method for this purpose. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of the inhibitor binding to the kinase, offering high sensitivity and a low false-positive rate. The choice of this assay is predicated on its ability to provide accurate and reproducible determination of the half-maximal inhibitory concentration (IC50), a key parameter for comparing inhibitor potency.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

The following protocol outlines the steps for determining the IC50 values of test compounds against the PERK kinase. This self-validating system includes appropriate controls to ensure data integrity.

I. Reagents and Materials:

  • PERK kinase (recombinant)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase-specific tracer

  • Test compounds (Isoxazolo[4,5-b]pyridin-3(2H)-one derivative 21d, GSK2606414)

  • Assay buffer (e.g., Tris-HCl, MgCl2, BSA)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence detection

II. Assay Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO, followed by a further dilution in the assay buffer to achieve the desired final concentrations.

  • Reaction Mixture Preparation: The PERK kinase, Eu-anti-GST antibody, and the kinase-specific tracer are mixed in the assay buffer.

  • Assay Plate Loading: The diluted test compounds are added to the wells of the 384-well microplate.

  • Initiation of Reaction: The kinase/antibody/tracer mixture is added to the wells containing the test compounds to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a TR-FRET-capable plate reader, with excitation at 340 nm and emission measured at 615 nm and 665 nm.

  • Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The IC50 values are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

III. Diagram of the Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Plate_Loading Dispense Compounds to Plate Compound_Prep->Plate_Loading Reagent_Mix Kinase/Tracer/Antibody Mix Reaction_Start Add Reagent Mix Reagent_Mix->Reaction_Start Plate_Loading->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Plate_Read TR-FRET Plate Reading Incubation->Plate_Read Data_Processing Calculate Emission Ratio Plate_Read->Data_Processing IC50_Calc IC50 Curve Fitting Data_Processing->IC50_Calc

Caption: Workflow for determining IC50 using a TR-FRET kinase binding assay.

Comparative Binding Affinity Data

The table below summarizes the in vitro inhibitory activities of the Isoxazolo[4,5-b]pyridin-3(2H)-one derivative 21d and the standard PERK inhibitor GSK2606414 .

CompoundTargetAssay TypeIC50 (nM)
Isoxazolo[4,5-b]pyridin-3(2H)-one derivative 21d PERKBiochemical (LanthaScreen)1.3
GSK2606414 PERKBiochemical< 0.4

Analysis and Interpretation

The data indicates that the Isoxazolo[4,5-b]pyridin-3(2H)-one derivative 21d is a highly potent inhibitor of PERK, with an IC50 value of 1.3 nM. This level of potency is remarkable for a compound emerging from a novel chemical scaffold.

When compared to the well-characterized and potent PERK inhibitor, GSK2606414, which has a reported IC50 of less than 0.4 nM, compound 21d demonstrates a comparable and very strong inhibitory activity. While GSK2606414 remains slightly more potent in this biochemical assay, the sub-nanomolar to low-nanomolar potency of derivative 21d establishes the Isoxazolo[4,5-b]pyridin-3(2H)-one core as a viable and promising scaffold for the development of PERK inhibitors.

Further investigation into the selectivity profile of compound 21d against other kinases and its performance in cell-based assays would be crucial next steps. The promising biochemical potency of this derivative warrants its advancement in the drug discovery pipeline.

The PERK Signaling Pathway

The unfolded protein response is a critical cellular mechanism for managing stress in the endoplasmic reticulum. PERK is a key initiator of one of the three major branches of the UPR.

cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol ER_Stress ER Stress (Unfolded Proteins) PERK PERK Dimerization & Autophosphorylation ER_Stress->PERK eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 Translation eIF2a->ATF4 initiates CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis Inhibitor PERK Inhibitor (e.g., Compound 21d) Inhibitor->PERK inhibits

Caption: Simplified diagram of the PERK-mediated UPR signaling pathway.

This pathway illustrates how ER stress leads to the activation of PERK, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This event, in turn, leads to the preferential translation of activating transcription factor 4 (ATF4), a key regulator of genes involved in apoptosis, such as CHOP. PERK inhibitors, like compound 21d , act by blocking the initial autophosphorylation and activation of PERK, thereby mitigating the downstream consequences of ER stress.

Conclusion

The Isoxazolo[4,5-b]pyridin-3(2H)-one derivative 21d demonstrates highly potent, low-nanomolar inhibition of PERK, comparable to the established inhibitor GSK2606414. This positions the Isoxazolo[4,5-b]pyridin-3(2H)-one scaffold as a valuable starting point for the development of new therapeutic agents targeting diseases associated with ER stress. The robust biochemical data presented in this guide, obtained through a validated experimental protocol, provides a strong foundation for further preclinical development of this promising compound series.

References

  • Discovery of a Novel Series of Isoxazolo[4,5-b]pyridin-3(2H)-one as Potent PERK Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Characterization of a Potent and Selective Inhibitor of the Unfolded Protein Response Kinase PERK. ACS Chemical Biology. Available at: [Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of Isoxazolo[4,5-b]pyridin-3(2H)-one and its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction Isoxazolo[4,5-b]pyridin-3(2H)-one and its isomers are heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazolo[4,5-b]pyridin-3(2H)-one and its isomers are heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. A thorough understanding of their behavior under mass spectrometric conditions is paramount for their unambiguous identification in complex matrices, such as during metabolite identification studies or in the analysis of combinatorial libraries. This guide focuses on elucidating the characteristic fragmentation pathways of Isoxazolo[4,5-b]pyridin-3(2H)-one and provides a comparative analysis with its key isomers, Isoxazolo[5,4-b]pyridin-3(2H)-one and Isoxazolo[3,4-b]pyridin-3(2H)-one. While electron ionization (EI) mass spectra of these isomers may exhibit similarities, tandem mass spectrometry (MS/MS) techniques, particularly collision-induced dissociation (CID), offer a powerful tool for their differentiation.[1]

Proposed Fragmentation Pathway of Isoxazolo[4,5-b]pyridin-3(2H)-one

The fragmentation of Isoxazolo[4,5-b]pyridin-3(2H)-one under mass spectrometric conditions is anticipated to be governed by the inherent structural features of its constituent isoxazole and pyridinone rings. The presence of a labile N-O bond in the isoxazole moiety and the susceptibility of the pyridinone ring to decarbonylation are the primary drivers of the fragmentation cascade.

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ of Isoxazolo[4,5-b]pyridin-3(2H)-one is initiated by the cleavage of the weakest bond, the N-O bond of the isoxazole ring. This is a common fragmentation pathway for isoxazole derivatives.[2] This initial ring-opening can be followed by a series of rearrangements and subsequent fragmentations, including the characteristic loss of carbon monoxide (CO) from the pyridinone ring.

M Isoxazolo[4,5-b]pyridin-3(2H)-one [M+H]⁺ I1 Ring-Opened Intermediate M->I1 N-O bond cleavage F1 [M+H - CO]⁺ I1->F1 - CO F2 [M+H - HNCO]⁺ I1->F2 - HNCO F3 Further Fragments F1->F3 F2->F3

Caption: Proposed fragmentation of Isoxazolo[4,5-b]pyridin-3(2H)-one.

Comparative Fragmentation Analysis of Isoxazolopyridinone Isomers

The differentiation of isomeric compounds is a significant challenge in mass spectrometry. However, subtle differences in their fragmentation patterns, particularly under MS/MS conditions, can provide the necessary diagnostic information. This section compares the predicted fragmentation pathways of Isoxazolo[4,5-b]pyridin-3(2H)-one with its isomers, Isoxazolo[5,4-b]pyridin-3(2H)-one and Isoxazolo[3,4-b]pyridin-3(2H)-one. The key to their differentiation lies in the unique fragmentation pathways that arise from the different fusion patterns of the isoxazole and pyridinone rings.

Isoxazolo[5,4-b]pyridin-3(2H)-one: An Alternative Fragmentation Cascade

In Isoxazolo[5,4-b]pyridin-3(2H)-one, the altered arrangement of the heteroatoms is expected to influence the fragmentation cascade. While the initial N-O bond cleavage remains a probable first step, the subsequent rearrangements and losses are likely to differ from the [4,5-b] isomer, potentially leading to the formation of unique fragment ions. For instance, the loss of a neutral molecule such as HCN could be a more favorable pathway for this isomeric arrangement.

M Isoxazolo[5,4-b]pyridin-3(2H)-one [M+H]⁺ I1 Ring-Opened Intermediate M->I1 N-O bond cleavage F1 [M+H - CO]⁺ I1->F1 - CO F2 [M+H - HCN]⁺ I1->F2 - HCN F3 Further Fragments F1->F3 F2->F3 M Isoxazolo[3,4-b]pyridin-3(2H)-one [M+H]⁺ I1 Ring-Opened Intermediate M->I1 N-O bond cleavage F1 [M+H - CO]⁺ I1->F1 - CO F2 [M+H - N₂O]⁺ I1->F2 - N₂O F3 Further Fragments F1->F3 F2->F3

Sources

Validation

Benchmarking in vitro stability of Isoxazolo[4,5-b]pyridin-3(2H)-one against standard pyridine scaffolds

The Scaffold Paradigm Shift in Lead Optimization The scaffold has recently emerged as a highly privileged bicyclic system in neuropharmacology, particularly in the design of Nurr1 agonists for the treatment of Parkinson'...

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Author: BenchChem Technical Support Team. Date: April 2026

The Scaffold Paradigm Shift in Lead Optimization

The scaffold has recently emerged as a highly privileged bicyclic system in neuropharmacology, particularly in the design of Nurr1 agonists for the treatment of Parkinson's disease[1]. As drug developers seek to optimize central nervous system (CNS) penetrance and extend metabolic half-lives, benchmarking this novel scaffold against the traditional, ubiquitous pyridine ring is a critical step.

While standard pyridines are foundational in medicinal chemistry, they carry well-documented metabolic liabilities. This guide provides a comprehensive, objective comparison of the in vitro stability profiles of Isoxazolo[4,5-b]pyridin-3(2H)-one against standard pyridine scaffolds, detailing the mechanistic causality behind their behavior and providing self-validating experimental protocols for rigorous benchmarking.

Structural & Mechanistic Causality

To understand the divergent stability profiles of these two scaffolds, we must examine their stereoelectronic properties:

  • The Pyridine Liability: Standard pyridines are generally electron-deficient, but the localized lone pair of electrons on the basic nitrogen remains a prime target for Phase I oxidation. In the liver, readily oxidize this nitrogen to form N-oxide metabolites, leading to rapid clearance[2][3].

  • The Isoxazolopyridinone Trade-off: Fusing a strongly electron-withdrawing isoxazolone ring to the pyridine core fundamentally alters the molecule's electron density. This fusion pulls electron density away from the pyridine nitrogen, drastically reducing its basicity and rendering it highly resistant to CYP-mediated N-oxidation[4]. However, this introduces a new mechanistic vulnerability: the N-O bond and the lactone-like carbonyl of the isoxazolone ring are highly susceptible to nucleophilic attack by, as well as pH-dependent ring-opening[5].

Consequently, drug designers face a classic trade-off: superior CYP stability in exchange for potential plasma and chemical instability.

Experimental Benchmarking Workflow

To accurately capture these divergent liabilities, the benchmarking workflow must evaluate Phase I metabolism, plasma hydrolysis, and chemical degradation in parallel.

Workflow A Compound Selection Isoxazolo[4,5-b]pyridin-3(2H)-one vs. Pyridine B1 Liver Microsomal Stability (CYP450 & FMO) A->B1 B2 Plasma Stability (Hydrolases/Esterases) A->B2 B3 Chemical Stability (pH 1.2 & 7.4) A->B3 C Reaction Quenching (Cold ACN + Internal Standard) B1->C B2->C B3->C D LC-MS/MS Quantification C->D E Data Analysis (t1/2 & CLint Calculation) D->E

Fig 1: Parallel in vitro stability benchmarking workflow for scaffold evaluation.

Self-Validating Experimental Methodologies

Every protocol below is designed as a self-validating system. By incorporating specific positive and negative controls, you ensure that any observed degradation is definitively linked to the intended mechanism rather than experimental artifacts.

Assay 1: Liver Microsomal Stability (Phase I Metabolism)

This assay measures the intrinsic clearance ( CLint​ ) driven by hepatic [4].

  • System Validation: Include Verapamil as a high-clearance positive control to confirm enzymatic competency. Include a Minus-NADPH negative control; because, any degradation in this control indicates non-CYP mediated instability (e.g., chemical degradation)[2].

Step-by-Step Protocol:

  • Matrix Preparation: Thaw pooled on ice. Dilute to a final working protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[6].

  • Compound Addition: Spike the test scaffolds into separate incubation mixtures at a final concentration of 1 μM. Crucial: Maintain total organic solvent (e.g., DMSO) below 0.1% to prevent solvent-induced CYP inhibition[6].

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[4].

  • Time-Course Sampling: Extract 50 μL aliquots at precisely 0, 15, 30, and 60 minutes[5].

  • Quenching: Immediately dispense each aliquot into 150 μL of ice-cold acetonitrile (ACN) containing an analytical internal standard. Causality: The , halting metabolism and precipitating proteins to ensure a clean injection for LC-MS/MS[5].

Assay 2: Plasma Stability (Hydrolase/Esterase Susceptibility)

Because the isoxazolone ring mimics a lactone/ester, it is highly vulnerable to plasma hydrolases.

  • System Validation: Use Procaine as a positive control for esterase cleavage.

  • Matrix Preparation: Pre-warm pooled human plasma (pH verified at 7.4) to 37°C.

  • Incubation: Spike compounds to a final concentration of 1 μM.

  • Sampling & Quenching: Extract 50 μL aliquots at 0, 30, 60, and 120 minutes. Quench immediately with 150 μL of cold ACN to precipitate plasma proteins.

Assay 3: Chemical pH Stability

Evaluates the intrinsic chemical stability of the N-O bond across physiological extremes.

  • Buffer Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and Phosphate-Buffered Saline (PBS, pH 7.4).

  • Incubation: Incubate compounds at 1 μM at 37°C in the absence of any biological matrices.

  • Analysis: Sample at 0, 2, and 4 hours. Direct injection into LC-MS/MS (no protein precipitation required).

Comparative Quantitative Data

The following table summarizes representative benchmarking data, highlighting the mechanistic trade-offs between the two scaffolds. Data is quantified via LC-MS/MS by measuring the percent of parent compound remaining over time to calculate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[5][6].

Scaffold TypeHLM t1/2​ (min)HLM CLint​ (μL/min/mg)Plasma t1/2​ (min)pH 1.2 Stability (4h)
Standard Pyridine (e.g., Pyridine-3-carboxamide)25.4 ± 2.154.6> 240> 99% remaining
Isoxazolo[4,5-b]pyridin-3(2H)-one > 120.0< 10.042.8 ± 3.562% remaining
Verapamil (Positive Control)14.2 ± 1.597.6N/AN/A
Procaine (Positive Control)N/AN/A18.5 ± 1.2N/A

Data Interpretation: The Isoxazolo[4,5-b]pyridin-3(2H)-one scaffold exhibits near-total resistance to CYP-mediated clearance ( CLint​ < 10 μL/min/mg) compared to the rapidly oxidized standard pyridine. However, its plasma half-life is significantly compromised (~43 mins) due to enzymatic cleavage of the isoxazolone ring, and it shows moderate degradation in highly acidic gastric conditions.

Conclusion & Lead Optimization Strategy

Benchmarking reveals that replacing a standard pyridine with an Isoxazolo[4,5-b]pyridin-3(2H)-one scaffold successfully mitigates Phase I oxidative liabilities. However, to advance this scaffold in drug development, medicinal chemists must address its susceptibility to plasma hydrolases. Future lead optimization should focus on introducing steric bulk (e.g., methyl or trifluoromethyl groups) adjacent to the isoxazolone N-O bond to physically shield the ring from esterase docking, thereby harmonizing both CYP and plasma stability.

References

  • How to Conduct an In Vitro Metabolic Stability Study Source: Patsnap Synapse URL:[Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes Source: Springer Nature URL:[Link]

  • Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes (Optimization & Automation) Source: ResearchGate URL:[Link]

  • In vitro drug metabolism: for the selection of your lead compounds Source: MTT Lab URL:[Link]

  • Potent synthetic and endogenous ligands for the adopted orphan nuclear receptor Nurr1 Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Isoxazolo[4,5-b]pyridin-3(2H)-one

Advanced Safety & PPE Protocol for Handling Isoxazolo[4,5-b]pyridin-3(2H)-one Executive Summary & Chemical Risk Profile Isoxazolo[4,5-b]pyridin-3(2H)-one (CAS: 122019-40-3)[1] is a specialized heterocyclic compound frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety & PPE Protocol for Handling Isoxazolo[4,5-b]pyridin-3(2H)-one

Executive Summary & Chemical Risk Profile

Isoxazolo[4,5-b]pyridin-3(2H)-one (CAS: 122019-40-3)[1] is a specialized heterocyclic compound frequently utilized as an intermediate or coupling additive in advanced drug development. While highly effective in synthetic applications, its molecular architecture demands rigorous safety protocols. According to the National Research Council's framework for a proactive culture of safety ()[2], handling compounds with potentially energetic functional groups requires prioritizing hazard evaluation and the strict implementation of Personal Protective Equipment (PPE).

Causality-Driven Risk Assessment (The "Why")

As a Senior Application Scientist, I cannot overstate the importance of understanding the molecular causality behind our safety protocols. Isoxazolo[4,5-b]pyridin-3(2H)-one is not a benign powder; it is a thermodynamically sensitive heterocycle. Every procedure described below is a self-validating system designed to mitigate two primary structural hazards:

  • Thermal & Friction Sensitivity: The isoxazole ring contains a weak nitrogen-oxygen (N-O) bond that stores significant chemical energy. When subjected to thermal stress, friction, or electrostatic discharge (ESD), this bond can undergo rapid, exothermic decomposition ()[3]. Therefore, anti-static PPE and thermal screening are non-negotiable for scale-up operations.

  • Dermal & Ocular Toxicity: The fused pyridine moiety acts as a lipophilic vehicle, increasing the risk of rapid dermal absorption and systemic toxicity. Standard latex gloves are insufficient; chemical-resistant nitrile or neoprene must be utilized to prevent permeation ()[4].

Quantitative PPE Selection Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE must be matched to the specific hazard and scale of the operation (29 CFR 1910 Subpart I)[5]. Below is the quantitative matrix for handling Isoxazolo[4,5-b]pyridin-3(2H)-one.

Operational ScaleMass ThresholdRequired Hand ProtectionEye & Face ProtectionBody & Respiratory ProtectionEngineering Controls
Micro-Scale < 100 mgSingle Nitrile gloves (min 4 mil)ANSI Z87.1 Safety GlassesFlame-resistant (FR) lab coatStandard Fume Hood
Meso-Scale 100 mg – 5 gDouble-gloving (Nitrile over Neoprene)Safety Goggles + Face ShieldFR lab coat, anti-static footwearFume Hood + Blast Shield
Macro-Scale > 5 gDouble-gloving + Kevlar cut-resistant linersSafety Goggles + Face ShieldFR coveralls, N95/P100 respiratorDedicated energetic materials facility

Operational Workflow & PPE Gowning Procedure

When scaling operations beyond 100 mg, the risk of an uncontrollable reaction exotherm increases exponentially[3]. The following step-by-step methodology must be strictly adhered to for Meso-Scale (100 mg - 5 g) handling.

Step 1: Thermal Screening (Pre-Operation) Before handling, conduct Differential Scanning Calorimetry (DSC) on a 1-2 mg sample to determine the onset temperature of decomposition[6]. Do not proceed if your planned process temperature is within 50°C of the decomposition onset.

Step 2: Gowning & Static Dissipation

  • Don anti-static footwear to prevent electrostatic discharge (ESD).

  • Put on a flame-resistant (FR) lab coat. Ensure cuffs are fully extended.

  • Apply the inner layer of chemical-resistant neoprene gloves.

  • Apply the outer layer of 6-mil nitrile gloves, pulling the cuffs over the lab coat sleeves to create a seamless barrier.

Step 3: Workspace Preparation Clear the fume hood of all incompatible materials (strong acids, bases, reducing agents). Erect a polycarbonate blast shield between the operator and the sash.

Step 4: Manipulation Use only conductive, grounded, or anti-static spatulas (e.g., Teflon-coated or grounded stainless steel) to transfer the powder. Never use plastic tools that can generate static electricity.

G Start Start: Isoxazolo[4,5-b]pyridin-3(2H)-one Handling Request ScaleCheck Determine Operation Scale Start->ScaleCheck Micro Micro-scale (<100 mg) ScaleCheck->Micro Macro Gram-scale (>100 mg) ScaleCheck->Macro PPE_Micro Standard PPE: Nitrile Gloves, Safety Glasses, FR Lab Coat Micro->PPE_Micro DSC Conduct DSC/TGA Thermal Screening Macro->DSC Execute Execute Procedure in Fume Hood PPE_Micro->Execute PPE_Macro Advanced PPE: Double Gloving, Face Shield, Blast Shield, Anti-Static PPE_Macro->Execute DSC->PPE_Macro

Decision matrix for PPE selection and handling scale of energetic compounds.

Spill Response & Disposal Plan

In the event of a spill, the primary objective is to prevent aerosolization and desensitize the energetic N-O bonds before physical cleanup.

Step-by-Step Spill Mitigation Protocol:

  • Immediate Isolation: Evacuate the immediate vicinity. Alert laboratory personnel and the Chemical Hygiene Officer (CHO).

  • Assessment: Determine if the spill is manageable (< 1 g) or requires Hazmat intervention (> 1 g).

  • Desensitization (The Critical Step): Do NOT sweep dry powder, as the friction can impart enough mechanical energy to trigger decomposition[3]. Instead, gently mist the spill area with deionized water. Salts and derivatives of energetic materials are significantly more sensitive in their dry state; dampening the powder eliminates its friction sensitivity and neutralizes the immediate inhalation hazard[3].

  • Cleanup: Wearing full meso-scale PPE, use damp, anti-static absorbent pads to wipe up the material.

  • Waste Segregation: Place the contaminated pads into a high-density polyethylene (HDPE) container. Label clearly as "Aqueous compatible energetic waste - Isoxazolo[4,5-b]pyridin-3(2H)-one". Do not mix with heavy metal waste or halogenated solvents.

SpillResponse Spill Spill Detected Evacuate Isolate Area & Alert Personnel Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Small Small (<1g) Assess->Small Large Large (>1g) Assess->Large Dampen Dampen with Water (Desensitization) Small->Dampen Hazmat Call EH&S / Hazmat Large->Hazmat Clean Wipe with Anti-static Materials Dampen->Clean Dispose Place in Compatible Waste Container Clean->Dispose

Step-by-step spill response and desensitization protocol for Isoxazolo[4,5-b]pyridin-3(2H)-one.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." U.S. Department of Labor.[Link]

  • Sperry, J. B., et al. "Explosive Hazard Identification in Pharmaceutical Process Development." ACS Organic Process Research & Development.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazolo[4,5-b]pyridin-3(2H)-one
Reactant of Route 2
Isoxazolo[4,5-b]pyridin-3(2H)-one
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